Methyl 3-iodopyrazine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-iodopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPHVSWNACFXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727503 | |
| Record name | Methyl 3-iodopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173290-17-0 | |
| Record name | Methyl 3-iodopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-iodopyrazine-2-carboxylate
Introduction: The Significance of Methyl 3-iodopyrazine-2-carboxylate in Modern Drug Discovery
This compound is a key heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The pyrazine core is a prevalent scaffold in numerous biologically active compounds, and the strategic introduction of an iodo-substituent at the 3-position provides a versatile handle for further chemical modifications. This iodo-group can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the synthesis of diverse libraries of complex molecules for screening and lead optimization in drug discovery programs. The ability to introduce a wide range of substituents at this position allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile.
This in-depth technical guide provides a comprehensive overview of a robust and reliable method for the synthesis of this compound. It is designed to equip researchers with the necessary knowledge to confidently execute this synthesis, understand the underlying chemical principles, and accurately characterize the final product.
Core Synthetic Strategy: The Sandmeyer Reaction
The most established and efficient route for the synthesis of this compound is through a Sandmeyer-type reaction. This classic transformation in organic chemistry allows for the conversion of a primary aromatic amine to an aryl halide via the formation of a diazonium salt intermediate.[1] In this specific application, the readily available Methyl 3-aminopyrazine-2-carboxylate serves as the starting material.
The synthesis can be conceptually divided into two key stages:
-
Diazotization: The conversion of the primary amino group of Methyl 3-aminopyrazine-2-carboxylate into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid.
-
Iodination: The displacement of the diazonium group with an iodide anion, sourced from a suitable iodide salt like potassium iodide or sodium iodide.
This guide will provide a detailed, step-by-step protocol for this synthetic sequence, along with insights into the critical parameters that ensure a successful and reproducible outcome.
Materials and Methods
Reagents and Solvents
A comprehensive list of the necessary reagents and their relevant properties is provided in the table below. It is imperative to use reagents of appropriate purity and to handle them in accordance with standard laboratory safety procedures.
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Methyl 3-aminopyrazine-2-carboxylate | C₆H₇N₃O₂ | 153.14 | >98% | Commercially Available |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Standard Supplier |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~37% in H₂O | Standard Supplier |
| Potassium Iodide | KI | 166.00 | ≥99% | Standard Supplier |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Standard Supplier |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~8% in H₂O | Prepared in-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular, ≥99% | Standard Supplier |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup (silica gel)
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Step 1: Diazotization of Methyl 3-aminopyrazine-2-carboxylate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Methyl 3-aminopyrazine-2-carboxylate (1.0 eq, for example, 1.53 g, 10.0 mmol) in a mixture of concentrated hydrochloric acid (3.0 eq, 30.0 mmol) and water (20 mL).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt intermediate.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.2 eq, 12.0 mmol, 0.83 g) in a minimal amount of cold water (5 mL).
-
Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise to the stirred suspension of the aminopyrazine over a period of 15-20 minutes. The addition rate should be carefully controlled to keep the internal temperature of the reaction mixture below 5 °C. Observe for any color changes and gas evolution.
-
Stirring: After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be a clear, pale yellow.
Step 2: Iodination of the Diazonium Salt
-
Preparation of Potassium Iodide Solution: In a 250 mL beaker, prepare a solution of potassium iodide (1.5 eq, 15.0 mmol, 2.49 g) in water (20 mL).
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with continuous stirring. This addition should be done in portions to control the rate of nitrogen gas evolution, which can be vigorous.
-
Warming and Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then continue to stir for 1-2 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
Step 3: Work-up and Purification
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause further gas evolution (carbon dioxide).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash them sequentially with a 10% aqueous solution of sodium thiosulfate (50 mL) to remove any residual iodine, followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%). Collect the fractions containing the desired product and concentrate them to afford this compound as a solid.
Reaction Mechanism and Workflow Visualization
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1] The key steps are illustrated below:
Caption: Simplified mechanism of the Sandmeyer iodination.
Characterization of this compound
Due to the absence of readily available experimental spectroscopic data in the literature for this compound, the following characterization data is predicted based on the analysis of its structural features and comparison with analogous compounds.
Physical Appearance
Expected to be an off-white to pale yellow solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.5-8.7 ppm (d, 1H): This doublet is assigned to the proton at the 5-position of the pyrazine ring. It is expected to be downfield due to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing ester group.
-
δ ~8.3-8.5 ppm (d, 1H): This doublet corresponds to the proton at the 6-position of the pyrazine ring.
-
δ ~4.0 ppm (s, 3H): This singlet is attributed to the methyl protons of the ester group.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~165 ppm: Carbonyl carbon of the ester group.
-
δ ~150-155 ppm: Aromatic carbons adjacent to nitrogen atoms (C2 and C3).
-
δ ~140-145 ppm: Aromatic carbons at positions 5 and 6.
-
δ ~95-105 ppm: Carbon bearing the iodine atom (C3), which is expected to be significantly shielded by the iodine.
-
δ ~53 ppm: Methyl carbon of the ester group.
-
Infrared (IR) Spectroscopy
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
-
~2950 cm⁻¹: C-H stretching of the methyl group.
-
~1730-1710 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrazine ring.
-
~1250-1100 cm⁻¹: C-O stretching of the ester group.
Mass Spectrometry (MS)
-
Expected [M]⁺: The molecular ion peak is expected at m/z = 264, corresponding to the molecular weight of C₆H₅IN₂O₂.
-
Expected [M+H]⁺: In ESI-MS, the protonated molecular ion would be observed at m/z = 265.
-
Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
Conclusion and Field-Proven Insights
The synthesis of this compound via the Sandmeyer reaction is a reliable and scalable method for producing this valuable building block. The key to a successful synthesis lies in the careful control of the reaction temperature during the diazotization step to prevent the premature decomposition of the diazonium salt. Furthermore, efficient purification by column chromatography is essential to obtain the product in high purity, which is critical for its use in subsequent synthetic transformations.
This technical guide provides a solid foundation for researchers to confidently undertake the synthesis of this compound. By understanding the rationale behind each experimental step and adhering to the outlined protocol, scientists can efficiently produce this important intermediate for their drug discovery and development endeavors.
References
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An In-depth Technical Guide to Methyl 3-iodopyrazine-2-carboxylate: Properties, Synthesis, and Applications
Introduction
Methyl 3-iodopyrazine-2-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a pyrazine ring substituted with both an iodine atom and a methyl ester group, offers a unique combination of reactivity and functionality. The pyrazine core is a common motif in numerous biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents[1]. The presence of the iodine at the 3-position provides a reactive handle for a wide array of cross-coupling reactions, while the methyl ester at the 2-position can be further manipulated or can influence the electronic properties of the ring. This guide provides an in-depth analysis of its chemical properties, synthetic methodologies, reactivity, and applications, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
The utility of a chemical building block is fundamentally dictated by its physical and chemical properties. This compound is a solid at room temperature, and its structural features are well-defined. The presence of the electron-withdrawing pyrazine nitrogens, the ester group, and the bulky iodine atom creates a specific electronic and steric environment that governs its reactivity.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 129336-39-4 | N/A |
| Molecular Formula | C₆H₅IN₂O₂ | [2] |
| Molecular Weight | 264.02 g/mol | N/A |
| Appearance | Solid (Typically off-white to yellow powder) | [3] |
| IUPAC Name | This compound | N/A |
| SMILES | COC(=O)c1c(I)nccn1 | N/A |
| InChIKey | GFOQJDWRYSXFTL-UHFFFAOYSA-N | [4] |
Structural Visualization
The unique arrangement of functional groups on the pyrazine ring is key to the molecule's synthetic utility.
Caption: Structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound typically starts from more readily available pyrazine derivatives. A common precursor is Methyl 3-aminopyrazine-2-carboxylate. The synthetic sequence often involves a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt, which is then displaced by an iodide ion.
Synthetic Rationale: The choice of the Sandmeyer reaction is strategic. Amino-heterocycles are often commercially available and provide a reliable entry point. The diazotization followed by iodide displacement is a high-yielding and well-established method for introducing iodine onto aromatic and heteroaromatic rings. The reaction conditions must be carefully controlled (typically low temperatures) to manage the stability of the intermediate diazonium salt.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its reactivity, which is dominated by the carbon-iodine bond. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making the molecule an excellent scaffold for introducing molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cycles, readily undergoing oxidative addition even under mild conditions. This makes it an ideal substrate for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.
1. Suzuki-Miyaura Coupling: This is arguably the most important reaction for this substrate. It allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent (boronic acid or ester)[5][6]. The reaction is foundational for constructing biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals[7].
-
Causality: The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle[5][6]. The choice of base and solvent can be critical, especially when dealing with substrates that have base-sensitive functional groups[8].
2. Sonogashira Coupling: This reaction couples the iodopyrazine with a terminal alkyne to form an alkynylpyrazine. This is achieved using a palladium catalyst in the presence of a copper(I) co-catalyst. The resulting products are important intermediates for synthesizing more complex heterocyclic systems and are used in materials science.
3. Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the iodopyrazine with an amine. This provides direct access to substituted aminopyrazines, a motif found in many kinase inhibitors and other targeted therapies. The choice of phosphine ligand for the palladium catalyst is critical to achieving high efficiency and broad substrate scope.
Application in Drug Discovery and Medicinal Chemistry
The pyrazine ring is a "privileged scaffold" in medicinal chemistry due to its ability to form hydrogen bonds and participate in pi-stacking interactions with biological targets[1]. This compound serves as a key starting material for elaborating this scaffold.
For example, derivatives of pyrazine-2-carboxamide have been investigated for their antibacterial activities[9]. The ability to use the iodo-intermediate to perform Suzuki couplings allows for the rapid generation of libraries of analogues with diverse aryl or heteroaryl substituents at the 3-position, enabling systematic structure-activity relationship (SAR) studies.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Objective: To synthesize Methyl 3-phenylpyrazine-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a self-validating step; failure to remove oxygen will deactivate the palladium catalyst and halt the reaction.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst, followed by the degassed 1,4-dioxane/water solvent mixture[10]. The degassing of solvents is critical to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and stir for the required time (typically 12-24 hours)[9]. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Suzuki Coupling Workflow Diagram
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin[11].
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames[12].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[13].
Conclusion
This compound is a high-value, versatile building block for organic synthesis and drug discovery. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to access a wide range of complex pyrazine-containing molecules. A thorough understanding of its properties, synthetic routes, and reactivity profile, as detailed in this guide, is essential for leveraging its full potential in the development of novel chemical entities.
References
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Methyl 3-iodopyridine-2-carboxylate 97 73841-41-5 - Sigma-Aldrich. Sigma-Aldrich.
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Methyl 3-amino-6-iodopyrazine-2-carboxylate | C6H6IN3O2 | CID 11087124 - PubChem. National Center for Biotechnology Information.
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CAS 173290-17-0: this compound - CymitQuimica. CymitQuimica.
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1093383-16-4 | Methyl 3-bromo-6-iodopyrazine-2-carboxylate - ChemScene. ChemScene.
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SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
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SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
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Methyl 3-iodo-6-methylpyrazine-2-carboxylate | C7H7IN2O2 | CID 121232142 - PubChem. National Center for Biotechnology Information.
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2 - SAFETY DATA SHEET. Thermo Fisher Scientific.
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Safety Data Sheet - Advanced Biotech. Advanced Biotech.
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Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. The Organic Chemist.
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. MDPI.
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Methyl 3-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 13318551 - PubChem. National Center for Biotechnology Information.
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Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
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Methyl 3-Aminopyrazine-2-carboxylate | 16298-03-6 | Tokyo Chemical Industry (India) Pvt. Ltd. Tokyo Chemical Industry.
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Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. RJPBCS.
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A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. ScienceDirect.
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Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap. Patsnap.
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Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Hindawi.
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3-iodopyrazine-2-carboxylic acid (C5H3IN2O2) - PubChemLite. PubChem.
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Spectroscopic data for Methyl 3-iodopyrazine-2-carboxylate
An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-iodopyrazine-2-carboxylate
Introduction
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyrazine, a core structure found in numerous biologically active molecules, its functionalization provides a scaffold for developing novel therapeutic agents and functional materials.[1] The precise characterization of such molecules is paramount, forming the bedrock of reproducible research and development. Spectroscopic analysis provides an empirical fingerprint of a molecule's structure, confirming its identity and purity.
This guide offers a comprehensive overview of the expected spectroscopic data for this compound. In the absence of a complete, formally published dataset for this specific molecule, this paper synthesizes predicted data derived from the analysis of closely related structural analogs and foundational spectroscopic principles. This predictive approach, grounded in established chemical theory, serves as a robust framework for researchers working with this compound and similar pyrazine derivatives. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the expected spectral features and outlining validated protocols for data acquisition.
Molecular Structure and Analysis Workflow
A logical workflow is essential for the unambiguous structural elucidation of a synthesized compound. The process begins with sample preparation, followed by the application of complementary spectroscopic techniques, and culminates in the integrated interpretation of the resulting data to confirm the molecular structure.
Caption: General workflow for spectroscopic analysis.
The structure of this compound, with atomic numbering used for spectral assignments, is presented below.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, one can deduce the connectivity and chemical environment of protons and carbons.[2]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the pyrazine ring protons and one in the aliphatic region for the methyl ester protons. The deshielding effect of the two nitrogen atoms and the iodo and carboxylate substituents will shift the ring protons significantly downfield.[3]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
|---|---|---|---|---|---|
| H-5 | 8.55 | Doublet | ~2.5 | 1H | Located para to the iodine and meta to the carboxylate. Coupled to H-6. |
| H-6 | 8.40 | Doublet | ~2.5 | 1H | Located meta to both iodine and the carboxylate. Coupled to H-5. |
| H-8 (CH₃) | 4.05 | Singlet | - | 3H | Protons of the methyl ester group. Appears as a singlet as there are no adjacent protons. |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The predicted chemical shifts are based on data from analogous compounds such as Methyl 3-bromopyrazine-2-carboxylate and other substituted pyrazines.[1][4] The two aromatic protons, H-5 and H-6, form a simple AX spin system and are expected to appear as doublets with a small coupling constant typical for meta-coupling in pyrazine rings (~2.5 Hz).[3] The exact chemical shifts are influenced by the combined electronic effects of the ring nitrogens and the substituents. The electron-withdrawing nature of the ester group and the electronegativity and anisotropic effects of the iodine atom contribute to the overall downfield position of these protons. The methyl group of the ester gives a characteristic singlet around 4.05 ppm, a typical value for a methyl ester attached to an aromatic system.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
|---|---|---|
| C-7 (C=O) | 163.5 | Carbonyl carbon of the methyl ester. |
| C-5 | 149.0 | Aromatic CH carbon, deshielded by adjacent nitrogen (N4). |
| C-6 | 146.5 | Aromatic CH carbon, deshielded by adjacent nitrogen (N1). |
| C-2 | 145.0 | Quaternary carbon attached to the electron-withdrawing ester group. |
| C-3 | 120.0 | Quaternary carbon directly bonded to iodine; experiences a strong shielding/heavy atom effect. |
| C-8 (OCH₃) | 53.5 | Methyl carbon of the ester group. |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The assignments are based on established trends in pyrazine derivatives.[3][5] The carbonyl carbon (C-7) is expected at the lowest field (~163.5 ppm). The aromatic carbons (C-2, C-5, C-6) are found in the 145-150 ppm region, with their precise shifts determined by the combined influence of the nitrogens and substituents. Notably, the carbon atom directly bonded to iodine (C-3) is predicted to appear at a significantly higher field (~120.0 ppm) than the other ring carbons. This is due to the "heavy atom effect," where the large electron cloud of iodine induces shielding.[6] The methyl carbon (C-8) appears in the typical region for an ester methoxy group (~53.5 ppm).
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[7]
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire the spectrum using a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Use a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[8]
Table 3: Predicted IR Absorption Data
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Pyrazine Ring) | Medium-Weak |
| 2960-2850 | C-H Stretch | Aliphatic (Methyl Group) | Medium-Weak |
| ~1735 | C=O Stretch | Ester Carbonyl | Strong, Sharp |
| 1600-1450 | C=N, C=C Stretch | Aromatic Ring | Medium |
| 1300-1100 | C-O Stretch | Ester | Strong |
| ~850 | C-H Bend | Aromatic (out-of-plane) | Medium-Strong |
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum provides clear, confirmatory evidence for the key functional groups.[9] The most diagnostic peak will be the strong, sharp absorption around 1735 cm⁻¹, which is characteristic of the C=O stretch of an α,β-unsaturated or aromatic ester.[10] The presence of the pyrazine ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and ring stretching (C=N, C=C) vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The strong C-O stretching bands of the ester group will be prominent in the 1300-1100 cm⁻¹ region. The C-I stretch occurs at a very low frequency (<600 cm⁻¹) and is typically outside the range of standard mid-IR spectrometers.[11]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is the simplest and most common method.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-650 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software. The resulting spectrum is typically displayed in terms of percent transmittance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization gives valuable clues about the molecule's structure.[12]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (mass/charge) | Predicted Identity | Fragmentation Rationale |
|---|---|---|
| 264 | [M]⁺• | Molecular ion (C₆H₅¹²⁷IN₂O₂) |
| 233 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 205 | [M - COOCH₃]⁺ | Loss of the entire methoxycarbonyl radical. |
| 137 | [M - I]⁺ | Loss of an iodine radical, a characteristic fragmentation for iodo-aromatics. |
| 107 | [C₄H₃N₂CO]⁺ | Fragmentation of the pyrazine ring after loss of iodine. |
| 79 | [C₄H₃N₂]⁺ | Pyrazine ring fragment. |
Expertise & Experience: Interpreting the Mass Spectrum
The molecular formula of this compound is C₆H₅IN₂O₂, giving an exact mass of approximately 263.94 g/mol . The mass spectrum should show a clear molecular ion peak [M]⁺• at m/z 264 (for the most common isotopes). A key fragmentation pathway for halogenated aromatic compounds is the cleavage of the carbon-halogen bond.[13] Therefore, a prominent peak at m/z 137, corresponding to the loss of the iodine radical ([M - I]⁺), is expected. This fragment represents the methyl pyrazine-2-carboxylate radical cation and is often a very stable and thus abundant ion. Other expected fragments include the loss of the methoxy radical ([M - OCH₃]⁺) at m/z 233 and further fragmentation of the pyrazine ring system.[14]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Data Acquisition:
-
Introduce the sample into the ion source, often via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range from m/z 40 to 400.
-
-
Data Processing: The software will generate a mass spectrum plotting relative intensity against the mass-to-charge ratio (m/z). Identify the molecular ion peak and analyze the major fragment ions.
Conclusion
The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (notably the ester carbonyl), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns, such as the indicative loss of iodine. The predicted data and protocols outlined in this guide provide a robust scientific framework for researchers, enabling confident identification and characterization of this important heterocyclic compound in a drug discovery or materials science setting.
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Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-266. Available at: [Link]
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Kratochvíl, P., et al. (2004). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 9(1), 1-10. Available at: [Link]
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Ramadan, R. M., et al. (2018). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Journal of Chemistry, 2018, 5472173. Available at: [Link]
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NIST. (n.d.). Pyrazine, methyl-. NIST WebBook. Retrieved from: [Link]
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LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from: [Link]
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-
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-
PubChem. (n.d.). Methyl 3-bromopyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]
-
ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Retrieved from: [Link]
-
mediaTUM. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from: [Link]
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ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Retrieved from: [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-iodopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-iodopyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction of the ¹H NMR spectrum, grounded in established principles of NMR spectroscopy and data from analogous compounds. We delve into the rationale behind the predicted chemical shifts and coupling constants, offering insights into the electronic effects of the iodo and methyl carboxylate substituents on the pyrazine ring. Furthermore, a detailed, field-proven protocol for the acquisition of the ¹H NMR spectrum is provided, alongside a discussion of the compound's significance in drug discovery. This guide is intended to serve as a valuable resource for researchers in synthetic and medicinal chemistry, enabling the confident identification and characterization of this important molecule.
Introduction: The Significance of this compound in Drug Discovery
Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.[1] The pyrazine scaffold is a key component in a number of approved drugs and clinical candidates, exhibiting a wide range of biological effects, including anticancer, antibacterial, and antifungal properties.[2][3][4][5] The introduction of various substituents onto the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
This compound is a particularly valuable synthetic intermediate. The presence of three distinct functional groups—a methyl ester, an iodine atom, and the pyrazine ring itself—offers multiple avenues for chemical modification. The iodine atom, for instance, is a versatile handle for cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding the accessible chemical space. Given its synthetic utility, the unambiguous characterization of this compound is of paramount importance, with ¹H NMR spectroscopy being the primary tool for its structural elucidation.
Predicted ¹H NMR Spectrum: A Detailed Analysis
Due to the absence of a publicly available experimental ¹H NMR spectrum for this compound, the following is a detailed prediction based on the known spectrum of similar compounds and established principles of NMR spectroscopy. The predicted spectrum is expected to exhibit three distinct signals: two in the aromatic region corresponding to the pyrazine ring protons and one in the aliphatic region corresponding to the methyl ester protons.
Predicted Chemical Shifts (δ)
The chemical shifts of the protons in this compound are influenced by the electron-withdrawing nature of the pyrazine nitrogens, the methyl carboxylate group, and the iodine atom.
-
Pyrazine Ring Protons (H-5 and H-6): The protons on the pyrazine ring are expected to be significantly deshielded due to the electronegativity of the two nitrogen atoms. In the parent molecule, methyl pyrazine-2-carboxylate, the three aromatic protons appear at δ 9.222, 8.933, and 8.859 ppm.[6] The introduction of an iodine atom at the 3-position will further influence the chemical shifts of the remaining protons at the 5- and 6-positions. Iodine, being an electronegative atom, will exert a deshielding effect. Consequently, the signals for H-5 and H-6 are predicted to be in the range of δ 8.5 - 9.0 ppm . The exact positions will depend on the combined electronic effects of the iodo and methyl carboxylate groups.
-
Methyl Ester Protons (-OCH₃): The protons of the methyl ester group are attached to an oxygen atom, which is electronegative. This will cause a downfield shift compared to a simple methyl group. Based on the data for methyl pyrazine-2-carboxylate, where the methyl protons appear at δ 3.991 ppm, a similar chemical shift is expected for the methyl protons in this compound.[6] Therefore, a singlet is predicted at approximately δ 4.0 ppm .
Predicted Splitting Patterns and Coupling Constants (J)
The splitting pattern of the pyrazine ring protons will be governed by their coupling to each other.
-
H-5 and H-6: These two protons are on adjacent carbons and will therefore exhibit spin-spin coupling. In substituted pyrazines, the ortho-coupling constant (³J) between adjacent protons is typically small. For methyl pyrazine-2-carboxylate, the coupling constants are reported as -0.30, 1.49, and 2.43 Hz.[6] A similar small coupling constant is expected between H-5 and H-6 in this compound. This will result in both the H-5 and H-6 signals appearing as doublets , with a coupling constant (³J₅,₆) in the range of 1.5 - 2.5 Hz . Long-range couplings (⁴J or ⁵J) are also possible in pyrazine systems but are often very small and may not be resolved.[7][8]
-
Methyl Ester Protons (-OCH₃): The protons of the methyl group are not coupled to any other protons, so they will appear as a singlet .
Summary of Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound in CDCl₃ is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 8.5 - 9.0 | Doublet (d) | 1.5 - 2.5 |
| H-6 | 8.5 - 9.0 | Doublet (d) | 1.5 - 2.5 |
| -OCH₃ | ~4.0 | Singlet (s) | - |
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
Materials and Equipment
-
This compound (solid)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Homogenization: Gently vortex the vial until the sample is completely dissolved. Visually inspect the solution to ensure there are no suspended particles.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of about 4-5 cm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Instrument Parameters (for a 400 MHz spectrometer)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0 - 16 ppm
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Receiver Gain: Set automatically by the instrument.
-
Referencing: The spectrum should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or the TMS signal (δ 0.00 ppm).
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Integration: Integrate all the signals in the spectrum. The integral of the methyl singlet can be set to 3H to determine the relative integrals of the aromatic protons.
-
Peak Picking: Identify the chemical shift of each peak.
Experimental Workflow Diagram
The following diagram, generated using Graphviz, illustrates the key steps in the experimental workflow for obtaining the ¹H NMR spectrum of this compound.
Caption: Experimental workflow for ¹H NMR analysis.
Discussion and Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. The predicted spectrum, featuring two doublets in the aromatic region and a singlet for the methyl ester, is consistent with the known electronic effects of the substituents and the typical spectral characteristics of pyrazine derivatives. The provided experimental protocol offers a robust and reliable method for obtaining a high-quality spectrum, which can then be used to confirm the predicted chemical shifts and coupling constants.
The accurate characterization of this compound is crucial for its effective utilization in synthetic and medicinal chemistry. As a versatile building block, it holds the potential for the development of novel therapeutic agents targeting a range of diseases. This guide, by providing a detailed roadmap for the ¹H NMR analysis of this compound, aims to facilitate its use in the broader scientific community and contribute to the advancement of drug discovery research.
References
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Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 365-379. [Link]
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Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Center for Biotechnology Information. [Link]
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Jampílek, J., & Kráľová, K. (2015). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Molecules, 20(8), 13676-13697. [Link]
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Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(7), 4389-4414. [Link]
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Gawel, K., et al. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 26(15), 4488. [Link]
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Schwalbe, H., et al. (2001). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 123(42), 10302-10313. [Link]
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Kowalewski, V. J., & de Kowalewski, D. G. (1962). H-H and 13C-H coupling constants in pyridazine. Molecular Physics, 5(5), 465-471. [Link]
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Al-Zaydi, K. M., & Al-Issa, S. A. (2013). Synthesis and reactions of some new pyrazole, pyrazolopyrazine and pyrazolotriazine derivatives. Molecules, 18(11), 13627-13645. [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. [Link]
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Dr. K. (2023, May 16). Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling [Video]. YouTube. [Link]
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Reich, H. J. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]
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Weigand, W., et al. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Molecules, 28(9), 3705. [Link]
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Kumar, S., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1836-1845. [Link]
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Li, J., et al. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 34(1), 185-188. [Link]
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A Senior Application Scientist's Guide to 13C NMR Analysis of Methyl 3-iodopyrazine-2-carboxylate
Abstract
Methyl 3-iodopyrazine-2-carboxylate is a key heterocyclic building block in contemporary drug discovery and materials science. Its nuanced structure, featuring an electron-deficient pyrazine core substituted with both an electron-withdrawing carboxylate group and a heavy iodine atom, presents a unique spectroscopic challenge. This in-depth technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of this compound. We will explore the fundamental principles governing the chemical shifts in halogenated nitrogen heterocycles, provide a field-proven experimental protocol, and offer a detailed interpretation of the resulting spectrum. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage 13C NMR for the unambiguous structural elucidation and quality control of this important synthetic intermediate.
Introduction: The Significance of this compound and the Role of 13C NMR
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs. The introduction of an iodine atom and a methyl carboxylate group at the 2 and 3 positions, respectively, creates a versatile intermediate. The iodine serves as a handle for further functionalization through cross-coupling reactions, while the ester provides a site for amide bond formation or reduction. Given its pivotal role in multi-step synthetic sequences, the unambiguous confirmation of the structure and purity of this compound is paramount.
While 1H NMR provides valuable information about the proton environment, 13C NMR spectroscopy offers a direct window into the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, making it a powerful tool for isomer differentiation and for confirming the successful installation of substituents onto the pyrazine ring. This guide will demystify the 13C NMR analysis of this specific molecule, providing the necessary theoretical and practical insights for confident spectral interpretation.
Foundational Principles: Understanding Substituent Effects in the 13C NMR of Pyrazine Derivatives
The chemical shift of a carbon nucleus in a 13C NMR spectrum is highly sensitive to its local electronic environment. In this compound, the chemical shifts of the pyrazine ring carbons are influenced by three key factors:
-
The inherent aromaticity and electron-deficient nature of the pyrazine ring: The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which generally deshields the ring carbons, causing their signals to appear at a higher chemical shift (downfield) compared to benzene. The carbon atoms of the parent pyrazine molecule resonate at approximately 145 ppm.[1][2]
-
The electron-withdrawing nature of the methyl carboxylate group (-COOCH3): This group further deshields the carbon atom to which it is attached (C2) and influences the chemical shifts of the other ring carbons through resonance and inductive effects. The carbonyl carbon of the ester itself will appear significantly downfield, typically in the 160-170 ppm range.[3][4] The methyl carbon of the ester will be found much further upfield, usually around 50-60 ppm.[5][6]
-
The "heavy atom effect" of iodine: While iodine is electronegative, its most significant influence on the 13C NMR spectrum is the "heavy atom effect." This relativistic effect causes a pronounced shielding (upfield shift) of the directly attached carbon (C3).[7][8] This is a counterintuitive phenomenon for those accustomed to the simple electronegativity arguments that dominate 1H NMR interpretation. The effect is most pronounced on the ipso-carbon but can also influence the chemical shifts of adjacent carbons.[9]
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The following protocol outlines a robust and reproducible method for preparing a sample of this compound and acquiring a high-quality 13C NMR spectrum.
Sample Preparation
The quality of the NMR sample is critical for obtaining a spectrum with good resolution and signal-to-noise.
-
Sample Purity: Ensure the sample is of high purity, as impurities will introduce extraneous peaks and complicate spectral interpretation.
-
Mass of Analyte: For a standard 5 mm NMR tube, accurately weigh 50-100 mg of this compound.[10] While a higher concentration will reduce the acquisition time, it can also lead to broader lines due to increased solution viscosity.[11]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) is a common and effective choice for this compound. Use approximately 0.6-0.7 mL of the solvent.[12]
-
Dissolution and Transfer: It is best practice to dissolve the sample in a small, clean vial before transferring the solution to the NMR tube using a Pasteur pipette.[13] This allows for effective mixing and visual confirmation of complete dissolution.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette to prevent solid particles from degrading the magnetic field homogeneity, which would result in broadened spectral lines.
Spectrometer Setup and Data Acquisition
The following parameters are a good starting point for a standard 400 MHz spectrometer.
-
Experiment: 13C with proton decoupling (e.g., zgpg30 on a Bruker instrument). Proton decoupling is a standard technique used to simplify 13C NMR spectra by removing the splitting caused by attached protons, resulting in a spectrum where each unique carbon appears as a singlet.[14][15]
-
Spectral Width: 0 to 220 ppm. This range encompasses the vast majority of carbon chemical shifts in organic molecules.[4]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. This delay allows for the nuclei to return to their equilibrium state before the next pulse, which is important for accurate quantification, although less critical for simple qualitative analysis.
-
Number of Scans: 1024-4096. A higher number of scans is required for 13C NMR compared to 1H NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13C nucleus.[16]
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
-
Phasing and Baseline Correction: These automated or manual adjustments ensure that the peaks are correctly shaped and the baseline is flat.
-
Chemical Shift Referencing: The spectrum is calibrated using the residual solvent peak. For CDCl3, the carbon signal appears at 77.16 ppm.[17]
Spectral Interpretation and Analysis
The 13C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.
Structure of this compound:
(Note: The numbering in the diagram is for illustrative purposes and may not follow IUPAC nomenclature)
Predicted Chemical Shifts and Rationale
The following table summarizes the predicted chemical shift ranges for each carbon atom, along with the reasoning for the prediction.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carbonyl) | 160 - 165 | The carbonyl carbon of an ester group is strongly deshielded and typically appears in this downfield region.[18] |
| C5 | 148 - 152 | This carbon is adjacent to a nitrogen atom and is expected to be significantly deshielded. |
| C6 | 145 - 149 | Similar to C5, this carbon is part of the electron-deficient pyrazine ring and is deshielded. |
| C2 | 142 - 146 | This carbon is attached to the electron-withdrawing carboxylate group, leading to a downfield shift. |
| C3 | 115 - 125 | The "heavy atom effect" of the directly bonded iodine atom causes a significant upfield (shielding) shift for this carbon.[7][8] |
| -OCH3 (Methyl) | 52 - 56 | The methyl carbon of the ester group is an sp3 hybridized carbon and appears in the typical upfield region for such carbons attached to an oxygen atom.[5][6] |
Step-by-Step Assignment of the Spectrum
-
Identify the Carbonyl and Methyl Signals: The two most straightforward signals to assign are the carbonyl carbon and the methyl carbon. The signal in the 160-165 ppm range will be the carbonyl carbon, and the signal in the 52-56 ppm range will be the methyl carbon.
-
Identify the Iodinated Carbon: The most upfield of the aromatic signals (in the 115-125 ppm range) can be confidently assigned to C3, the carbon bearing the iodine atom, due to the pronounced heavy atom shielding effect.[7]
-
Assign the Remaining Aromatic Carbons: Differentiating between C2, C5, and C6 can be more challenging and may require the use of 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignment. However, based on additivity rules, C2, being attached to the carboxylate group, is expected to be significantly deshielded. The relative positions of C5 and C6 are influenced by the combined electronic effects of the iodine and carboxylate substituents.
Conclusion: A Self-Validating System for Structural Confirmation
The 13C NMR analysis of this compound serves as a self-validating system for its structural confirmation. The presence of six distinct signals confirms the number of unique carbon environments. The characteristic chemical shifts of the carbonyl and methyl carbons validate the presence of the methyl carboxylate group. Most importantly, the significantly shielded signal of one of the aromatic carbons provides strong evidence for the successful installation of the iodine atom at the 3-position. By combining the principles of substituent effects with a robust experimental protocol, researchers can confidently and accurately interpret the 13C NMR spectrum of this vital synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
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Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. (2018). The Journal of Physical Chemistry C, 122(38), 21829-21838. [Link]
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Rusakov, Y. Y., et al. (2018). Relativistic Heavy Atom Effect on 13 C NMR Chemical Shifts Initiated by Adjacent Multiple Chalcogens. Magnetic Resonance in Chemistry, 56(8), 716-726. [Link]
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Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... ResearchGate. [Link]
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Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diamino. (2012). Current Chemistry Letters, 1(4), 185-190. [Link]
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Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ResearchGate. [Link]
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An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-iodopyrazine-2-carboxylate
Introduction
Methyl 3-iodopyrazine-2-carboxylate is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structure, featuring a pyrazine ring substituted with an iodine atom and a methyl ester group, presents a unique profile for mass spectrometric analysis. Understanding the fragmentation behavior of this molecule is crucial for its identification, characterization, and quality control in various research and development settings. This guide provides a comprehensive overview of the theoretical and practical aspects of the mass spectrometric analysis of this compound, drawing upon established principles of organic mass spectrometry and data from related compounds.
Predicted Molecular Ion and Isotopic Pattern
The nominal molecular weight of this compound (C₆H₅IN₂O₂) is 264 g/mol . Iodine is monoisotopic (¹²⁷I), so the M+1 peak will primarily be due to the natural abundance of ¹³C. A prominent molecular ion peak (M⁺˙) is expected, especially under soft ionization conditions, due to the aromatic nature of the pyrazine ring which can stabilize the radical cation.
Predicted Electron Ionization (EI) Fragmentation Pathways
Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule. The fragmentation of this compound is predicted to proceed through several key pathways, driven by the relative stabilities of the resulting ions and neutral losses.
Primary Fragmentation Pathways
-
Loss of the Iodine Atom: A characteristic fragmentation for iodoaromatic compounds is the cleavage of the C-I bond, leading to the loss of an iodine radical (I•). This is often a dominant fragmentation pathway due to the relative weakness of the C-I bond compared to other bonds in the molecule.
-
M⁺˙ (m/z 264) → [M - I]⁺ (m/z 137) + I•
-
-
Loss of the Methoxy Group (•OCH₃): Esters commonly undergo fragmentation via the loss of the alkoxy group from the molecular ion.
-
M⁺˙ (m/z 264) → [M - •OCH₃]⁺ (m/z 233) + •OCH₃
-
-
Loss of the Carbomethoxy Group (•COOCH₃): The entire methyl ester group can be lost as a radical.
-
M⁺˙ (m/z 264) → [M - •COOCH₃]⁺ (m/z 205) + •COOCH₃
-
Secondary and Subsequent Fragmentations
The primary fragment ions will likely undergo further fragmentation, leading to a cascade of smaller ions.
-
The [M - I]⁺ ion (m/z 137) , which is methyl pyrazine-2-carboxylate, can further lose the methoxy group or the entire carbomethoxy group.
-
[m/z 137]⁺ → [m/z 106]⁺ + •OCH₃
-
[m/z 137]⁺ → [m/z 78]⁺ + •COOCH₃ (The resulting ion at m/z 78 would be the pyrazinyl cation).
-
-
The [M - •OCH₃]⁺ ion (m/z 233) , an acylium ion, is relatively stable. It can subsequently lose carbon monoxide (CO).
-
[m/z 233]⁺ → [m/z 205]⁺ + CO
-
-
The pyrazinyl cation (m/z 78) can undergo ring cleavage, a characteristic fragmentation of pyrazine itself, leading to the loss of HCN and the formation of smaller fragments.[1]
-
[m/z 78]⁺ → [m/z 51]⁺ + HCN
-
The following diagram illustrates the predicted major fragmentation pathways under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol for Mass Spectrometric Analysis
This section outlines a standard operating procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Sample Preparation
-
Solvent Selection: Choose a volatile organic solvent in which the analyte is soluble, such as methanol, acetonitrile, or dichloromethane.
-
Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL. From this, prepare a working solution of 1-10 µg/mL.
-
Purity: Ensure the solvent is of high purity (e.g., HPLC or GC grade) to avoid interference from impurities.
GC-MS Instrumentation and Parameters
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A standard non-polar column suitable for a wide range of organic molecules. |
| Injector Temperature | 250 °C | To ensure complete and rapid volatilization of the analyte. |
| Injection Mode | Splitless (for low concentrations) or Split (e.g., 20:1 for higher concentrations) | To optimize sensitivity and peak shape. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | An inert carrier gas that provides good chromatographic resolution. |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program to ensure good separation and elution of the analyte. |
| MS Ion Source | Electron Ionization (EI) | To induce reproducible fragmentation for structural elucidation and library matching. |
| Ion Source Temperature | 230 °C | To maintain the analyte in the gas phase and promote ionization. |
| Electron Energy | 70 eV | The standard electron energy for EI, which provides consistent and extensive fragmentation.[2] |
| Mass Range | m/z 40-350 | To cover the molecular ion and all expected fragments. |
| Scan Rate | 2 scans/sec | To acquire a sufficient number of data points across the chromatographic peak. |
Data Acquisition and Analysis
-
Blank Injection: Inject a solvent blank to identify any background contaminants.
-
Sample Injection: Inject 1 µL of the prepared sample solution.
-
Data Processing:
-
Extract the total ion chromatogram (TIC) to identify the retention time of the analyte.
-
Obtain the mass spectrum at the apex of the analyte's chromatographic peak.
-
Subtract the background spectrum to obtain a clean mass spectrum of the analyte.
-
The following diagram outlines the experimental workflow.
Sources
An In-Depth Technical Guide to the Crystal Structure of Methyl 3-iodopyrazine-2-carboxylate: A Case Study in Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-iodopyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural characteristics, particularly in the solid state, are crucial for understanding its physicochemical properties and potential applications. This technical guide provides a comprehensive overview of the crystallographic analysis of this compound. While a definitive, publicly available crystal structure for this specific compound has not been reported as of the date of this publication, this guide offers a complete roadmap for its determination. We present a hypothesized crystal structure based on analogous compounds, detailed protocols for its synthesis and crystallization, and a thorough workflow for its analysis by single-crystal X-ray diffraction. This document is intended to serve as a practical, in-depth resource for researchers seeking to elucidate the crystal structure of this and similar novel compounds.
Introduction: The Significance of Crystal Structure in Drug Discovery and Materials Science
The three-dimensional arrangement of atoms and molecules in a crystalline solid, known as its crystal structure, is a fundamental property that dictates a material's physical and chemical characteristics. In the pharmaceutical industry, for instance, the crystal form of an active pharmaceutical ingredient (API) can profoundly impact its solubility, bioavailability, stability, and manufacturability. For materials scientists, crystal structure governs properties such as conductivity, magnetism, and mechanical strength. Therefore, the precise determination of a compound's crystal structure is a critical step in its development and application.
This compound, a substituted pyrazine derivative, represents a class of compounds with diverse biological activities. The pyrazine ring is a common scaffold in medicinal chemistry, and the iodo- and carboxylate-substituents offer opportunities for further chemical modification and specific intermolecular interactions.[1][2] Understanding the crystal packing of this molecule can provide invaluable insights into its solid-state properties and guide the design of new derivatives with enhanced performance.
A Predictive Approach to the Crystal Structure of this compound
In the absence of experimental data, a predictive approach based on the known crystal structures of analogous compounds can provide a valuable starting point. By examining the crystallographic data of structurally similar molecules, we can infer likely packing motifs, hydrogen bonding patterns, and overall crystal symmetry for this compound.
Analysis of Analogous Structures
We have analyzed the crystal structures of two closely related compounds: Methyl pyrido[2,3-b]pyrazine-3-carboxylate and Methyl pyrazine-2-carboxylate. The key crystallographic data for these compounds are summarized in Table 1.
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| Methyl pyrido[2,3-b]pyrazine-3-carboxylate | C₉H₇N₃O₂ | Monoclinic | P2₁/c | C-H···O and C-H···N hydrogen bonds, π-π stacking |
| Methyl pyrazine-2-carboxylate | C₆H₆N₂O₂ | Orthorhombic | Pbca | C-H···O and C-H···N weak hydrogen bonds |
Data for analogous compounds sourced from publicly available crystallographic databases.
Hypothesized Crystal Structure
Based on the analysis of these analogs, we can hypothesize the following for the crystal structure of this compound:
-
Crystal System and Space Group: A monoclinic or orthorhombic crystal system is likely, with a centrosymmetric space group such as P2₁/c or Pbca being a strong possibility.
-
Molecular Packing and Intermolecular Interactions: The presence of the iodine atom introduces the possibility of halogen bonding (I···N or I···O interactions), which could significantly influence the crystal packing. The pyrazine nitrogen atoms and the carbonyl oxygen of the ester group are expected to act as hydrogen bond acceptors, forming weak C-H···N and C-H···O interactions. Furthermore, π-π stacking interactions between the pyrazine rings are also anticipated to play a role in stabilizing the crystal lattice.[3]
The interplay of these interactions will determine the final packing arrangement. A graphical representation of the potential intermolecular interactions is depicted below.
Caption: Hypothesized intermolecular interactions in the crystal lattice of this compound.
Experimental Protocols for Crystal Structure Determination
The following sections provide detailed, field-proven methodologies for the synthesis, crystallization, and crystallographic analysis of this compound.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from known procedures for similar pyrazine derivatives.[4][5][6] A generalized protocol is outlined below.
Step-by-Step Protocol:
-
Starting Material: Begin with a suitable precursor, such as Methyl 3-aminopyrazine-2-carboxylate.
-
Diazotization: Dissolve the starting material in an appropriate acidic medium (e.g., a mixture of sulfuric acid and water) and cool to 0-5 °C in an ice bath.
-
Sandmeyer-type Reaction: To the cooled solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Iodination: Slowly add a solution of potassium iodide in water to the reaction mixture. The reaction is typically stirred at low temperature for several hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction mixture is then neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Crystallization
Obtaining high-quality single crystals is often the most challenging step in crystal structure determination.[7] Several crystallization techniques should be screened to find the optimal conditions.
Recommended Crystallization Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, acetonitrile, or a mixture of solvents) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.[7]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[8]
-
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.
A summary of common solvents for the crystallization of small organic molecules is provided in Table 2.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Acetone | 56 | Polar aprotic | Good for many organic compounds. |
| Acetonitrile | 82 | Polar aprotic | Can be a good alternative to acetone. |
| Ethanol | 78 | Polar protic | Can participate in hydrogen bonding. |
| Ethyl Acetate | 77 | Moderately polar | A versatile solvent. |
| Dichloromethane | 40 | Nonpolar | Volatile, use with caution. |
| Toluene | 111 | Nonpolar | Higher boiling point, slower evaporation. |
| Hexane | 69 | Nonpolar | Often used as an anti-solvent. |
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the following workflow should be followed for data collection and structure determination.[9][10][11][12][13]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol:
-
Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic coordinates, and thermal parameters.
-
Validation and Finalization: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are then prepared in a standard format, such as a Crystallographic Information File (CIF).
Conclusion and Future Directions
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its elucidation. The predictive analysis based on analogous compounds suggests a structure likely governed by a combination of weak hydrogen bonds, halogen bonds, and π-π stacking interactions. The detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis offer a clear path for researchers to obtain and characterize this important molecule.
The determination of the crystal structure of this compound will be a valuable contribution to the fields of medicinal chemistry and materials science. It will enable a deeper understanding of its solid-state properties and provide a basis for the rational design of new pyrazine-based compounds with tailored functionalities.
References
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Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. URL: [Link]
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Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using evolutionary algorithms: principles and applications. Journal of Physics: Condensed Matter, 18(3), L49-L60. URL: [Link]
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American Chemical Society. (2022). Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. Journal of Chemical Theory and Computation, 18(9), 5769–5783. URL: [Link]
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Kucerova-Chlupacova, M., & Soukup, O. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(18), 10195-10211. URL: [Link]
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Kucerova-Chlupacova, M., & Soukup, O. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. PubMed, 32271578. URL: [Link]
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American Chemical Society. (2023). Pyrazine π-Hole Interaction Preference in Crystal Structures and Spectroscopic Properties of Crystalline C8/C9 Alkyl-1H-5,6,10b-triazaacephenanthrylene-2-carbonitrile. Crystal Growth & Design, 23(10), 7350–7363. URL: [Link]
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American Chemical Society. (1987). The r.alpha. structures of pyrazine and pyrimidine by the combined analysis of electron diffraction, liquid-crystal NMR, and rotational data. Journal of the American Chemical Society, 109(24), 7349–7354. URL: [Link]
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Ong, J. Y., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. URL: [Link]
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Wang, X., et al. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. URL: [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4478. URL: [Link]
- Google Patents. (1966). DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
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- Google Patents. (1991). EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
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A Senior Application Scientist's Guide to the Synthesis of Methyl 3-Iodopyrazine-2-carboxylate: Starting Materials and Strategic Execution
Introduction: The Strategic Importance of Methyl 3-Iodopyrazine-2-carboxylate
This compound is a highly valuable heterocyclic building block in modern medicinal chemistry and drug development. Its pyrazine core is a common motif in pharmacologically active molecules, and the strategically placed iodo and carboxylate functional groups offer versatile handles for further chemical modification. The iodine atom, in particular, serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. This guide provides an in-depth analysis of the primary and alternative starting materials for its synthesis, focusing on the underlying chemical principles and providing field-proven protocols for researchers and drug development professionals.
Primary Synthetic Pathway: The Sandmeyer Reaction from an Amino Precursor
The most reliable and widely adopted method for preparing this compound begins with an amino-substituted pyrazine precursor. This route is favored due to the high efficiency and predictability of the core transformation: a Sandmeyer-type reaction.
Core Starting Material: 3-Aminopyrazine-2-carboxylic Acid
The logical and most common starting point for this synthesis is 3-Aminopyrazine-2-carboxylic acid . This commercially available compound provides the essential pyrazine scaffold with the amino group correctly positioned for conversion to the iodide.
The synthesis proceeds in two key stages:
-
Esterification: Conversion of the carboxylic acid to its methyl ester.
-
Diazotization & Iodination: Transformation of the amino group into the iodo group via a diazonium salt intermediate.
Step 1: Fischer Esterification of 3-Aminopyrazine-2-carboxylic Acid
The initial step involves the protection of the carboxylic acid as a methyl ester. This is crucial for two reasons: it prevents unwanted side reactions of the carboxylic acid in the subsequent diazotization step and improves the solubility of the intermediate in organic solvents, simplifying purification. The Fischer esterification is the classic and most cost-effective method for this transformation.
Causality of Experimental Choices:
-
Reagents: Methanol serves as both the solvent and the nucleophile. A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.[1]
-
Temperature and Time: The reaction is typically run for an extended period (24-48 hours) at room temperature or with gentle heating to drive the equilibrium towards the ester product.[1]
-
Work-up: The reaction is quenched by pouring it into water and neutralizing the acid with a base like sodium bicarbonate (NaHCO₃). This causes the ester product, which is less soluble in water than the starting carboxylic acid salt, to precipitate, allowing for easy isolation by filtration.
Step 2: Diazotization and Iodination (Sandmeyer-Type Reaction)
This is the cornerstone of the synthesis. The amino group of Methyl 3-aminopyrazine-2-carboxylate is converted into a diazonium salt (–N₂⁺), which is an excellent leaving group. This intermediate is then displaced by an iodide ion.
Mechanistic Insights: The Sandmeyer reaction is a potent method for substituting an aromatic amino group.[2] The process begins with the formation of nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄ or HCl). The nitrous acid then reacts with the aminopyrazine to form a diazonium salt. For iodination, the subsequent displacement of the diazonium group by iodide (from KI or NaI) proceeds readily and often does not require the copper(I) catalyst typical of Sandmeyer chlorinations or brominations.[3] This is because the iodide ion is a strong enough nucleophile to effect the substitution on its own, often via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][5]
Workflow Diagram: Primary Synthetic Route
Caption: Primary synthesis of this compound.
Detailed Experimental Protocols
The following protocols are self-validating systems, including steps for reaction monitoring, work-up, and purification.
Protocol 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate
| Parameter | Value/Description | Rationale |
| Reactants | 3-Aminopyrazine-2-carboxylic acid (1.0 eq) | Starting Material |
| Methanol (10-15 mL per gram of acid) | Reagent and Solvent | |
| Conc. Sulfuric Acid (0.2-0.3 eq) | Catalyst | |
| Temperature | 0 °C initially, then room temp. | Controls initial exotherm, then allows reaction to proceed |
| Time | 24-48 hours | Drives equilibrium towards product formation |
| Monitoring | Thin Layer Chromatography (TLC) | To confirm consumption of starting material |
Step-by-Step Methodology:
-
Suspend 3-aminopyrazine-2-carboxylic acid (e.g., 10.0 g) in methanol (e.g., 150 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
Remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 hexane/ethyl acetate mobile phase).
-
Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice water (approx. 200 mL).
-
Neutralize the solution to pH ~7 by the slow, portion-wise addition of solid sodium bicarbonate. Be cautious of gas evolution (CO₂).
-
The product will precipitate as a solid. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 50 mL) and dry under vacuum to yield Methyl 3-aminopyrazine-2-carboxylate. The product can be used directly in the next step or recrystallized if necessary.
Protocol 2: Synthesis of this compound
| Parameter | Value/Description | Rationale |
| Reactants | Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) | Starting Material |
| Conc. Sulfuric Acid / Water | Acidic medium for diazotization | |
| Sodium Nitrite (NaNO₂, 1.1 eq) | Diazotizing agent | |
| Potassium Iodide (KI, 1.5 eq) | Iodide source | |
| Temperature | 0-5 °C | Critical for stabilizing the diazonium salt |
| Time | 2-3 hours | Allows for complete diazotization and substitution |
| Monitoring | Gas evolution (N₂), color change | Indicates reaction progress |
Step-by-Step Methodology:
-
Dissolve Methyl 3-aminopyrazine-2-carboxylate (e.g., 5.0 g) in a mixture of concentrated sulfuric acid (e.g., 10 mL) and water (e.g., 40 mL) in a three-necked flask, cooling to 0-5 °C with an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the pyrazine solution, ensuring the temperature remains below 5 °C. Vigorous stirring is essential. A slight color change may be observed. Stir for 30-45 minutes at this temperature after the addition is complete.
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The mixture will typically darken, and a precipitate may form.
-
Quench any excess iodine by adding a saturated solution of sodium thiosulfate until the dark iodine color disappears.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Alternative Synthetic Strategies and Starting Materials
While the Sandmeyer route is dominant, it is instructive to consider alternative pathways, as they may be advantageous under specific circumstances (e.g., precursor availability).
Route 2: From 2,3-Dichloropyrazine
2,3-Dichloropyrazine is another potential starting material.[6] This route would likely involve a nucleophilic aromatic substitution (SNAr) followed by functional group interconversion. A plausible, though multi-step, sequence could be:
-
Selective Amination/Methoxylation: React 2,3-dichloropyrazine with ammonia or sodium methoxide under controlled conditions to achieve monosubstitution, yielding 2-amino-3-chloropyrazine or 2-chloro-3-methoxypyrazine.[6]
-
Further Functionalization: The remaining chlorine would then need to be converted. For example, the 2-amino-3-chloropyrazine could be subjected to a Sandmeyer sequence (diazotization followed by iodination), and the resulting iodo-chloro intermediate would need subsequent functionalization. This pathway is significantly more complex and presents regioselectivity challenges.
Route 3: Direct Iodination of Methyl Pyrazine-2-carboxylate
Direct iodination of the pyrazine ring is theoretically possible but practically challenging. Pyrazines are electron-deficient heterocycles, making them resistant to electrophilic aromatic substitution. Forcing conditions are often required, which can lead to a lack of regioselectivity and decomposition of the starting material. This route is not commonly employed due to these control issues and is considered less viable than the Sandmeyer approach.
Comparative Analysis of Starting Materials
| Starting Material | Primary Synthetic Route | Advantages | Disadvantages |
| 3-Aminopyrazine-2-carboxylic Acid | Fischer Esterification -> Sandmeyer Iodination | High-yielding, reliable, predictable regiochemistry, well-documented. | Two-step process from the acid. |
| Methyl 3-aminopyrazine-2-carboxylate | Sandmeyer Iodination | More direct (one step).[7] | May be more expensive or less available than the parent acid. |
| 2,3-Dichloropyrazine | SNAr -> Further Conversion | Starting material is commercially available.[6] | Multi-step, potential for regioisomeric mixtures, likely lower overall yield. |
Synthetic Pathways Overview Diagram
Caption: Comparison of primary and alternative synthetic routes.
Conclusion
For the synthesis of this compound, starting from 3-Aminopyrazine-2-carboxylic acid or its corresponding methyl ester is the most scientifically sound and industrially viable approach. The two-step sequence of Fischer esterification followed by a Sandmeyer-type iodination is a robust, high-yielding, and well-characterized pathway. The detailed protocols and mechanistic insights provided in this guide offer researchers a comprehensive framework for the successful and efficient execution of this critical synthesis, enabling the advancement of discovery programs that rely on this versatile chemical intermediate.
References
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Wikipedia. Sandmeyer reaction. [Online]. Available at: [Link] [Accessed Jan 10, 2026].
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Tomankova, V., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 25(22), 5451. Available at: [Link] [Accessed Jan 10, 2026].
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Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2269–2299. Available at: [Link] [Accessed Jan 10, 2026].
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Gonec, T., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 27(19), 6599. Available at: [Link] [Accessed Jan 10, 2026].
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Organic Chemistry Portal. Sandmeyer Reaction. [Online]. Available at: [Link] [Accessed Jan 10, 2026].
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Foreword: The Strategic Importance of Iodinated Pyrazines in Drug Discovery
An In-Depth Technical Guide to the Iodination of Methyl Pyrazine-2-carboxylate
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among them, the pyrazine core is a recurring motif in numerous FDA-approved therapeutics, valued for its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions. The strategic introduction of a halogen, particularly iodine, onto the pyrazine ring transforms a simple building block into a versatile synthetic intermediate. Iodopyrazines, such as derivatives of methyl pyrazine-2-carboxylate, are powerful precursors for a host of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[1][2] This capability allows for the late-stage functionalization and rapid diversification of drug candidates, a crucial process in the hit-to-lead and lead optimization phases of drug development.
This guide provides an in-depth exploration of the primary synthetic methodologies for the iodination of methyl pyrazine-2-carboxylate. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations that govern the choice of one method over another.
The Challenge: Understanding the Reactivity of the Pyrazine Ring
The pyrazine ring is an electron-deficient π-system due to the presence of two electronegative nitrogen atoms. This inherent electronic character presents a significant hurdle for classical electrophilic aromatic substitution (SEAr), the most common pathway for iodination.
-
Electronic Deactivation: The ring nitrogens withdraw electron density, making the carbon atoms less nucleophilic and thus less reactive towards electrophiles like I⁺.
-
Substituent Effects: The methyl carboxylate group (-CO₂Me) is an additional electron-withdrawing group, further deactivating the ring towards electrophilic attack.
-
Regioselectivity: The combined directing effects of the ring nitrogens and the carboxylate group complicate the regiochemical outcome of direct halogenation, necessitating carefully chosen strategies to achieve the desired isomer.
The following sections dissect the most effective strategies to overcome these challenges, each with its own mechanistic rationale and practical application.
Strategic Approaches to Iodination
Direct Electrophilic Iodination: Forcing the Reaction on a Deactivated Ring
Direct C-H iodination is conceptually the most straightforward approach. However, due to the deactivated nature of the pyrazine ring, this requires highly reactive electrophilic iodine sources, often generated in situ with the aid of strong acids or oxidizing agents.[3]
Core Principle: The reaction proceeds via the generation of a potent electrophilic iodine species (I⁺ or a polarized equivalent) that can attack the electron-deficient pyrazine ring. Strong acids can protonate the iodinating reagent, increasing its electrophilicity.[4]
Common Reagent Systems:
-
N-Iodosuccinimide (NIS) in Strong Acid: NIS is a convenient source of electrophilic iodine. In the presence of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid, NIS becomes protonated, creating a highly reactive iodinating agent capable of functionalizing even deactivated aromatics.[3][5]
-
Iodine Monochloride (ICl): ICl is a polarized interhalogen compound (Iδ+-Clδ-) that serves as a ready source of electrophilic iodine. It is a powerful reagent for halogenating electron-poor systems.[6][7]
-
Molecular Iodine (I₂) with an Oxidant: A combination of elemental iodine and a strong oxidizing agent (e.g., nitric acid, hydrogen peroxide, silver salts) can generate the required electrophilic iodine species in situ.[8][9]
Mechanistic Rationale (NIS/Acid System):
Caption: Mechanism of direct iodination using an acid-activated NIS reagent.
Experimental Protocol: Iodination using N-Iodosuccinimide and TFA
-
Setup: To a solution of methyl pyrazine-2-carboxylate (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane), add N-Iodosuccinimide (1.1-1.2 eq.).
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (2.0-3.0 eq.) dropwise. Causality Note: The cooling is essential to manage the exothermic reaction and prevent potential side reactions or degradation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to neutralize unreacted iodine.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Trustworthiness: This protocol is self-validating through reaction monitoring. The distinct color change upon quenching with sodium thiosulfate (from brown/yellow to colorless) provides a clear visual confirmation of iodine neutralization.
Sandmeyer Reaction: A Regiospecific Approach via Diazotization
The Sandmeyer reaction is a cornerstone of aromatic chemistry, offering a highly reliable and regiospecific method for introducing a variety of functional groups, including iodine.[10] This method is particularly valuable when a specific isomer is required, as the position of iodination is predetermined by the location of an amino group on the starting material.
Core Principle: The strategy involves the diazotization of a methyl aminopyrazine-carboxylate with nitrous acid to form a reactive diazonium salt, which is then displaced by an iodide ion.[11][12]
Workflow:
Caption: The two-step workflow of the Sandmeyer iodination reaction.
Experimental Protocol: Sandmeyer Iodination of Methyl 5-aminopyrazine-2-carboxylate
-
Diazotization: Suspend methyl 5-aminopyrazine-2-carboxylate (1.0 eq.) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C using an ice-salt bath. Experience Note: Maintaining a low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures.
-
Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) (1.05 eq.) in water dropwise, keeping the internal temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq.) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution should be observed.
-
Reaction Completion: Allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup and Purification: Cool the reaction mixture and neutralize any remaining iodine with aqueous sodium thiosulfate. Extract the product with a suitable organic solvent, dry, and purify by column chromatography to yield the desired methyl iodopyrazine-2-carboxylate.
Trustworthiness: The evolution of nitrogen gas provides unambiguous evidence that the desired displacement reaction is occurring. The yield and purity can be readily assessed by standard analytical techniques (NMR, LC-MS).
Halogen Exchange (Finkelstein Reaction): An Indirect Route
For substrates where a chloro- or bromo- analog is readily available, a halogen exchange reaction, often called the Finkelstein reaction, provides an efficient pathway to the corresponding iodide.[13]
Core Principle: This is a nucleophilic substitution reaction where iodide acts as the nucleophile, displacing a bromide or chloride. The reaction is typically driven to completion by Le Châtelier's principle, as the resulting sodium chloride or bromide is insoluble in the acetone or DMF solvent and precipitates out.[14]
Workflow Diagram:
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Introduction: The Strategic Value of a Pyrazine Scaffold
An In-Depth Technical Guide to the Reactivity of Methyl 3-iodopyrazine-2-carboxylate
Abstract: this compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science. Its unique electronic structure, characterized by an electron-deficient pyrazine core, a strategically positioned and reactive carbon-iodine bond, and a versatile methyl ester moiety, renders it a highly valuable precursor for molecular elaboration. This technical guide provides an in-depth exploration of the core reactivity of this compound. We will dissect the primary transformation pathways, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), metal-halogen exchange, and nucleophilic aromatic substitution. Each section is grounded in mechanistic principles, supported by field-proven protocols, and designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize this versatile reagent.
The pyrazine ring is a privileged scaffold found in numerous biologically active compounds and functional materials. The incorporation of both a reactive iodine atom and a methyl ester onto this ring system at the 2- and 3-positions creates a substrate primed for sequential and regioselective functionalization.
Key Structural Features and Their Implications:
-
Pyrazine Core: The two nitrogen atoms in the ring act as powerful electron-withdrawing groups, lowering the electron density of the aromatic system. This electronic deficiency significantly influences the reactivity of the substituents.
-
C3-Iodo Group: The carbon-iodine bond is the principal site of reactivity. The C-I bond is relatively weak, making it an excellent leaving group in a variety of transformations, especially in transition metal-catalyzed reactions.[1] The reactivity of carbon-halogen bonds generally follows the trend I > Br > Cl.[2]
-
C2-Carboxylate Group: The methyl ester at the C2 position serves two roles. Firstly, it is a versatile handle for further modification, such as hydrolysis to the carboxylic acid or amidation.[3] Secondly, its electronic influence and steric bulk can modulate the reactivity at the adjacent C3 position.
Synthesis of this compound
The reliable synthesis of the title compound is crucial for its application. A common and effective route begins with the commercially available 3-aminopyrazine-2-carboxylic acid. The synthesis involves two key steps: esterification followed by a Sandmeyer-type iodination reaction.
Representative Synthesis Protocol
-
Esterification of 3-Aminopyrazine-2-carboxylic Acid:
-
Suspend 3-aminopyrazine-2-carboxylic acid in methanol.
-
Add thionyl chloride (SOCl₂) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure. The resulting solid, methyl 3-aminopyrazine-2-carboxylate hydrochloride, is typically used in the next step without further purification.
-
-
Diazotization and Iodination (Sandmeyer Reaction):
-
Dissolve the crude methyl 3-aminopyrazine-2-carboxylate hydrochloride in an aqueous solution of hydriodic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
After the addition is complete, stir the reaction mixture at low temperature for 30 minutes, then allow it to warm to room temperature.
-
Gently heat the mixture to promote the decomposition of the diazonium salt and the formation of the iodo-product, often observed by the evolution of nitrogen gas.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield this compound.
-
Core Reactivity at the C3-Iodo Position
The C-I bond is the epicenter of this molecule's synthetic utility, serving as a linchpin for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[4] this compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond in the crucial oxidative addition step of the catalytic cycle.[2]
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron species, such as a boronic acid or boronic ester.[5]
Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-I bond of the pyrazine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Synthesis of Methyl 3-phenylpyrazine-2-carboxylate
-
To a reaction vial, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.).[2][5]
-
Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or DME.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to yield the desired biaryl product.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 90-98 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80 | >95 |
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7] This reaction is fundamental for synthesizing conjugated systems and is typically co-catalyzed by palladium and copper(I).[7]
Field-Proven Protocol: Synthesis of Methyl 3-(phenylethynyl)pyrazine-2-carboxylate
-
To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.).
-
Add phenylacetylene (1.1 eq.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a powerful and versatile method, coupling aryl halides with a wide range of primary and secondary amines.[8][9]
Causality Behind Experimental Choices: This reaction is highly sensitive to the choice of ligand and base.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are required to facilitate the reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine, but it must not compete as a nucleophile.[10]
Field-Proven Protocol: Synthesis of Methyl 3-(phenylamino)pyrazine-2-carboxylate
-
In a glovebox or under an inert atmosphere, charge a vial with a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.).
-
Add this compound (1.0 eq.).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Add aniline (1.2 eq.) to the mixture.
-
Seal the vial and heat to 80-110 °C with vigorous stirring for 12-24 hours.
-
After cooling, quench the reaction with water, and extract with an organic solvent.
-
Purify via silica gel chromatography.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful technique for converting the electrophilic C-I bond into a strongly nucleophilic organometallic species.[11][12] This is typically achieved using an organolithium reagent at low temperatures. The resulting lithiated pyrazine can then be trapped with a wide variety of electrophiles.
Mechanism and Scope: The reaction is an equilibrium process driven by the formation of a more stable organometallic species.[12] The exchange with aryl iodides is extremely fast, often occurring in minutes at -78 °C.
Caption: Workflow for Metal-Halogen Exchange and Electrophilic Trapping.
Field-Proven Protocol: Synthesis of Methyl 3-deuteropyrazine-2-carboxylate
-
Dissolve this compound (1.0 eq.) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise. Stir at -78 °C for 15-30 minutes.
-
Quench the reaction by adding deuterium oxide (D₂O, 5.0 eq.).
-
Allow the reaction to warm to room temperature.
-
Add saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify as needed.
Nucleophilic Aromatic Substitution (SNAr)
While less common for aryl iodides compared to palladium catalysis, SNAr can be a viable pathway under specific conditions.[13] The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring that can stabilize the negative charge of the intermediate Meisenheimer complex.[14] The two nitrogen atoms of the pyrazine ring provide this necessary electron-withdrawing character, activating the C-I bond towards nucleophilic attack.
Feasibility: For this substrate, SNAr is most effective with potent, "soft" nucleophiles (e.g., thiolates) or small, strong nucleophiles (e.g., methoxide) at elevated temperatures.
Field-Proven Protocol: Synthesis of Methyl 3-methoxypyrazine-2-carboxylate
-
To a solution of sodium methoxide (NaOMe, 2.0 eq.) in dry methanol, add this compound (1.0 eq.).
-
Heat the mixture in a sealed tube or under reflux conditions for 6-18 hours.
-
Monitor the reaction by TLC.
-
After cooling, neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Isolate and purify the product from the organic layer.
Summary and Outlook
This compound is a remarkably versatile synthetic intermediate. Its reactivity is dominated by the carbon-iodine bond, which serves as a gateway to a vast array of functionalized pyrazine derivatives through robust and well-understood chemical transformations.
Caption: Reactivity hub of this compound.
Mastery of these reaction classes—palladium-catalyzed cross-couplings, metal-halogen exchanges, and nucleophilic substitutions—empowers researchers to strategically incorporate the pyrazine moiety into complex target molecules, accelerating discovery in medicinal chemistry and materials science.
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Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]
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Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]
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RSC Publishing. Pd0-mediated rapid coupling of methyl iodide with excess amounts of benzyl- and cinnamylboronic acid esters: efficient method for incorporation of positron-emitting 11C radionuclide into organic frameworks by coupling between two sp3-hybridized carbons. [Link]
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NIH PMC. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]
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MDPI. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]
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The Sheppard Group. Metal-catalysed halogen exchange reactions of aryl halides. [Link]
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PubMed. The Buchwald-Hartwig Amination After 25 Years. (2019). [Link]
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Ursinus Digital Commons. Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. (2025). [Link]
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-
ACS Publications. Synthesis of Aryl Iodides from Arylhydrazines and Iodine | ACS Omega. (2018). [Link]
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MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). [Link]
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An In-depth Technical Guide to the Solubility of Methyl 3-iodopyrazine-2-carboxylate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of methyl 3-iodopyrazine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Given the limited publicly available solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive assessment strategies, and robust experimental methodologies for its determination. This approach equips researchers, scientists, and drug development professionals with the necessary tools to effectively work with this compound.
Understanding the Molecular Profile of this compound
This compound is a substituted pyrazine derivative. Its structure, featuring a pyrazine ring, an iodine atom, and a methyl ester group, dictates its physicochemical properties, including its solubility in various organic solvents. The presence of the heteroaromatic pyrazine ring and the ester group introduces polarity, while the iodine atom contributes to the molecule's overall size and polarizability.
A critical first step in solubility assessment is to understand the interplay of these functional groups. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, and the ester group contains both a hydrogen bond acceptor (the carbonyl oxygen) and a region of local polarity. The principle of "like dissolves like" is paramount; polar functional groups will favor interactions with polar solvents, while nonpolar regions will interact more favorably with nonpolar solvents.[1][2][3][4]
Predictive Approaches to Solubility
In the absence of empirical data, predictive models offer a valuable starting point for solvent selection. These models are often based on the compound's structural features.
Polarity and "Like Dissolves Like"
The polarity of both the solute (this compound) and the solvent is the primary determinant of solubility.[2][3][4] Solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) - These solvents can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile) - These solvents have dipole moments but do not have acidic protons to donate for hydrogen bonding.
-
Nonpolar Solvents: (e.g., hexane, toluene, dichloromethane) - These solvents have low dielectric constants and do not have significant partial charges.
Based on its structure, this compound is expected to exhibit moderate polarity. Therefore, it is predicted to have higher solubility in polar aprotic and some polar protic solvents. For a related compound, methyl 3-iodopyridine-4-carboxylate, suppliers suggest solubility in common organic solvents like dichloromethane and chloroform.
Hansen Solubility Parameters (HSP)
Experimental Determination of Solubility
Experimental measurement remains the gold standard for accurately determining the solubility of a compound.[5] The choice of method depends on the desired level of accuracy, throughput, and the stage of research.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility.[6]
-
Thermodynamic Solubility: This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[6] The "gold standard" for its determination is the shake-flask method .[5]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (typically in DMSO) to an aqueous buffer.[6] This is often used in high-throughput screening during early drug discovery.[7]
For the purpose of formulation and process development with organic solvents, thermodynamic solubility is the more relevant parameter.
Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the thermodynamic solubility of this compound in a selection of organic solvents.
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Experimental Protocol: Shake-Flask Method
This protocol describes the determination of the thermodynamic solubility of this compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, dichloromethane, ethyl acetate, toluene)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid.
-
Filtration: Filter the suspension through a chemically resistant syringe filter (e.g., PTFE). Adsorption of the compound to the filter material should be considered and evaluated.[8]
-
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Prepare a series of dilutions of the supernatant with the same solvent.
-
Determine the concentration of this compound in the diluted samples using a suitable analytical method. HPLC is preferred as it can separate the analyte from any potential impurities or degradation products.[8] A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and no interfering species are present.
-
Prepare a standard curve using known concentrations of the compound in the same solvent to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility as mg/mL or mol/L at the specified temperature.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound.
Temperature
The effect of temperature on solubility is governed by the enthalpy of the solution. For most solids dissolving in a liquid, the process is endothermic, and solubility increases with temperature.[1] However, this is not always the case, and the effect of temperature should be determined experimentally if it is a critical parameter for a specific application.
Solvent Purity
The presence of impurities, including water, in organic solvents can significantly affect the solubility of a compound. It is recommended to use high-purity, anhydrous solvents for solubility determination to ensure reproducibility.
Crystalline Form (Polymorphism)
Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form of this compound being used for solubility studies.
Data Summary and Interpretation
The following table provides a template for summarizing the experimentally determined solubility of this compound in a range of common organic solvents.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Hexane | Nonpolar | 1.9 | Low | |
| Toluene | Nonpolar | 2.4 | Low to Moderate | |
| Dichloromethane | Nonpolar | 9.1 | Moderate | |
| Ethyl Acetate | Polar Aprotic | 6.0 | Moderate | |
| Acetonitrile | Polar Aprotic | 37.5 | High | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | High | |
| Ethanol | Polar Protic | 24.5 | High | |
| Methanol | Polar Protic | 32.7 | High |
This structured approach, combining predictive assessment with rigorous experimental determination, will enable researchers to effectively understand and utilize the solubility properties of this compound in various organic solvents for applications in drug discovery and development.
References
- Bergström, C. A., Luthman, K., & Artursson, P. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. In Drug Bioavailability (pp. 1-22). Humana Press.
- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 1-25.
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-amino-6-iodopyrazine-2-carboxylate. PubChem. [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
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Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]
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The Organic Chemistry Tutor. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. [Link]
-
Homework.Study.com. (n.d.). How does polarity affect solubility? Homework.Study.com. [Link]
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An In-depth Technical Guide to the Stability and Storage of Methyl 3-iodopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-iodopyrazine-2-carboxylate is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents and other functional organic molecules. The presence of an iodine atom on the pyrazine ring imparts unique reactivity, making it a valuable synthon for cross-coupling reactions. However, this reactivity also brings inherent stability challenges. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound to ensure its integrity and purity for research and development applications.
Core Principles of Stability
The stability of this compound is influenced by several key factors, primarily its susceptibility to degradation through pathways common to iodinated aromatic compounds. Understanding these factors is critical to establishing effective storage and handling protocols.
Light Sensitivity: Aromatic iodides, including iodinated pyrazines, can be sensitive to light, particularly in the UV spectrum.[1] Photon-induced energy can lead to the homolytic cleavage of the carbon-iodine bond, generating radical species. These radicals can then participate in a variety of undesired side reactions, leading to the decomposition of the material and the formation of impurities. The primary degradation pathway under photolytic stress is often deiodination, where the iodine atom is replaced by a hydrogen atom.[1]
Thermal Liability: While many organic compounds are stable at ambient temperatures, elevated temperatures can accelerate degradation processes. For halogenated heterocycles, thermal stress can promote decomposition, the rate of which is often dependent on the specific substitution pattern and the presence of other functional groups.
Hydrolytic and pH Sensitivity: The ester functional group in this compound introduces susceptibility to hydrolysis, particularly under strongly acidic or basic conditions. The pyrazine ring itself, with its basic nitrogen atoms, can interact with acidic media, potentially influencing the stability of the entire molecule.[1] Furthermore, extreme pH conditions can affect the overall stability of the pyrazine nucleus.[1]
Atmospheric and Environmental Factors: As with many reactive organic compounds, exposure to atmospheric oxygen and moisture can be detrimental. Oxidative degradation can occur, and the presence of water can facilitate hydrolytic decomposition. Therefore, storage in an inert and dry atmosphere is crucial.
Recommended Storage Protocols
Based on the inherent chemical properties of iodinated pyrazines and data from closely related analogs, the following storage conditions are recommended to maximize the shelf-life and maintain the purity of this compound.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and slows down potential decomposition reactions. This is a common storage condition for related brominated and iodinated pyrazine carboxylates. |
| Light | Protect from light (Amber vial) | Prevents photolytic cleavage of the C-I bond and subsequent degradation.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes oxygen and moisture, preventing oxidative and hydrolytic degradation. |
| Container | Tightly sealed, appropriate material | Prevents contamination and exposure to the atmosphere. Glass is generally preferred. |
Detailed Storage and Handling Workflow
The following step-by-step protocol outlines the best practices for receiving, storing, and handling this compound in a laboratory setting.
1. Upon Receipt:
- Visually inspect the container for any signs of damage or compromised sealing.
- Verify that the compound was shipped under appropriate conditions (e.g., with cold packs if necessary).
- Record the date of receipt on the container.
2. Aliquoting and Long-Term Storage:
- If the entire quantity will not be used at once, it is highly recommended to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.
- Aliquoting should be performed in a controlled environment, preferably within a glove box under an inert atmosphere (argon or nitrogen).
- Use clean, dry amber glass vials with tightly fitting caps that have chemically resistant liners (e.g., PTFE).
- Purge the headspace of each vial with an inert gas before sealing.
- Label each aliquot clearly with the compound name, structure, lot number, and date of aliquoting.
- Store the aliquots and the main stock in a refrigerator at 2-8 °C.
3. Handling for Experimental Use:
- Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
- If possible, weigh out the desired amount of the compound in a glove box or under a stream of inert gas.
- Immediately after use, purge the headspace of the vial with inert gas and securely reseal it.
- Return the vial to the refrigerator promptly.
The logical flow for these procedures can be visualized as follows:
Potential Decomposition Pathways and Incompatibilities
Deiodination: As previously mentioned, this is a common degradation pathway for iodinated aromatic compounds, which can be initiated by light or certain catalytic impurities.[1] The product of this reaction would be Methyl pyrazine-2-carboxylate.
Hydrolysis: The ester can be hydrolyzed to 3-iodopyrazine-2-carboxylic acid in the presence of water, a reaction that is accelerated by acidic or basic conditions.
Reactivity with Nucleophiles: The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing carboxylate group, makes the ring susceptible to nucleophilic attack. The iodine atom can also be displaced by strong nucleophiles.
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.
-
Strong Acids and Bases: Can catalyze hydrolysis of the ester and may affect the stability of the pyrazine ring.
-
Reducing Agents: May cause reductive deiodination.
Conclusion
The stability of this compound is paramount for its successful application in research and drug development. By implementing stringent storage and handling protocols that address its sensitivity to light, temperature, and atmospheric conditions, researchers can ensure the integrity and purity of this valuable synthetic intermediate. The core principles of refrigerated storage in a dark, dry, and inert environment are the cornerstones of maintaining the long-term stability of this compound. Adherence to these guidelines will contribute to the reliability and reproducibility of experimental results.
References
Sources
An In-depth Technical Guide to Methyl 3-iodopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 3-iodopyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its core physicochemical properties, logical synthesis strategies, detailed spectroscopic characterization, and its emerging applications, particularly in the realm of drug discovery. This document is structured to provide not just data, but actionable insights grounded in established scientific principles.
Core Physicochemical Properties
This compound is a halogenated derivative of a pyrazine carboxylic acid ester. The strategic placement of the iodine atom and the methyl carboxylate group on the pyrazine ring creates a molecule with a unique electronic profile, rendering it a valuable intermediate for further chemical modifications.
The fundamental identity of a molecule is its molecular weight, which is crucial for all quantitative experimental work, from reaction stoichiometry to analytical characterization. Based on its molecular formula, the key quantitative identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 173290-17-0 | [1][2][3][4] |
| Molecular Formula | C₆H₅IN₂O₂ | [1][2][3] |
| Molecular Weight | 264.02 g/mol | [1][2][3] |
| Canonical SMILES | COC(=O)C1=NC=CN=C1I | [2] |
The molecular formula, C₆H₅IN₂O₂, is derived from the pyrazine core (C₄N₂) substituted with a methyl carboxylate group (-COOCH₃) and an iodine atom (-I). The precise molecular weight is a critical parameter for high-resolution mass spectrometry, which can confirm the elemental composition of a synthesized sample.
Synthesis and Reactivity Insights
The synthesis of this compound typically involves the modification of a pre-existing pyrazine ring system. A common and logical approach begins with a more readily available precursor, such as 3-aminopyrazine-2-carboxylic acid or its methyl ester.
Synthetic Workflow: Sandmeyer-type Iodination
A reliable method for introducing iodine onto an aromatic ring is a variation of the Sandmeyer reaction. This process involves the diazotization of an amino group, followed by substitution with an iodide salt.
Protocol: Synthesis via Diazotization-Iodination
-
Starting Material: Begin with Methyl 3-aminopyrazine-2-carboxylate. This precursor is commercially available and provides the necessary amino functionality at the desired position.
-
Diazotization: Dissolve the starting material in an acidic aqueous solution (e.g., sulfuric acid or hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) dropwise. The low temperature is critical to ensure the stability of the resulting diazonium salt.
-
Iodide Substitution: In a separate vessel, prepare a solution of potassium iodide (KI). Slowly add the cold diazonium salt solution to the KI solution. Gentle warming may be required to facilitate the decomposition of the diazonium intermediate and the evolution of nitrogen gas, leading to the formation of the iodinated product.
-
Work-up and Purification: After the reaction is complete, the crude product is typically extracted from the aqueous mixture using an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and concentrated. Final purification is achieved through column chromatography on silica gel to yield pure this compound.
The causality behind this experimental choice lies in the well-established reactivity of aromatic diazonium salts, which are excellent leaving groups (as N₂) and can be readily displaced by a variety of nucleophiles, including iodide.
Caption: Synthetic workflow for this compound.
Reactivity Profile
The iodine atom at the 3-position is a versatile functional group. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the introduction of a wide array of substituents (aryl, alkynyl, amino groups, etc.) at this position, making this compound a valuable scaffold for building molecular diversity in drug discovery programs.[4]
Spectroscopic Characterization
Unambiguous identification of this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. It should feature a singlet for the methyl ester protons (-OCH₃) and two distinct signals for the two protons on the pyrazine ring. The chemical shifts and coupling constants of the ring protons would confirm the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct carbon signals: one for the methyl group, one for the carbonyl carbon of the ester, and four for the carbons of the pyrazine ring. The carbon atom attached to the iodine will experience a significant upfield shift due to the heavy atom effect.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. In high-resolution mass spectrometry (HRMS), the observed mass will correspond very closely to the calculated exact mass of C₆H₅IN₂O₂, providing definitive confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹) and vibrations associated with the aromatic pyrazine ring.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a bioisostere for other aromatic rings and its involvement in hydrogen bonding interactions make it a desirable core for designing enzyme inhibitors and receptor ligands.
This compound serves as a critical starting material for the synthesis of more complex, biologically active molecules. The ability to perform cross-coupling reactions at the iodine-bearing position allows for the systematic exploration of the chemical space around the pyrazine core. This is a fundamental strategy in structure-activity relationship (SAR) studies, where researchers modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.
Sources
A Researcher's Guide to Sourcing and Utilizing Methyl 3-iodopyrazine-2-carboxylate
This guide provides an in-depth technical overview of Methyl 3-iodopyrazine-2-carboxylate, a key heterocyclic building block for professionals in pharmaceutical research and drug development. We will explore its chemical significance, identify commercial sourcing options, and provide a detailed, field-proven experimental protocol for its application in cross-coupling reactions.
Introduction to this compound
This compound (CAS No. 173290-17-0) is a highly functionalized pyrazine derivative. The pyrazine core is a prevalent scaffold in numerous biologically active compounds, making its derivatives essential starting materials in medicinal chemistry. The strategic placement of the iodide and methyl ester groups on the pyrazine ring offers synthetic chemists two reactive handles for molecular elaboration.
The carbon-iodine bond is particularly labile and serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. This reactivity allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups at the 3-position. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing another vector for structural diversification. These features make this compound a valuable intermediate for constructing complex molecular architectures targeted at novel therapeutic agents.
O "C" O-CH3
>];
} } enddot Caption: Structure of this compound.
-
CAS Number: 173290-17-0[1]
-
Molecular Formula: C₆H₅IN₂O₂
-
Molecular Weight: 264.02 g/mol
Commercial Sourcing and Supplier Evaluation
The availability of high-purity starting materials is critical for reproducible and successful research outcomes. This compound is a specialty reagent. While direct, off-the-shelf availability may vary, several reputable chemical suppliers list this compound or offer custom synthesis services for pyrazine derivatives.
When selecting a supplier, researchers should consider not only price but also purity, availability of analytical data (e.g., Certificate of Analysis with NMR and HPLC data), and the supplier's capability for scale-up production if the project advances.
Table 1: Representative Suppliers of Pyrazine Building Blocks
| Supplier | Example Related Product | CAS Number | Purity | Notes |
| Sigma-Aldrich | Methyl 3-iodopyridine-2-carboxylate | 73841-41-5 | 97% | A pyridine analog, useful for comparative studies.[2][3] |
| ChemScene | Methyl 3-bromo-6-iodopyrazine-2-carboxylate | 1093383-16-4 | ≥98% | Offers custom synthesis and commercial production services.[4] |
| Vibrant Pharma Inc. | Methyl 3-bromopyrazine-2-carboxylate | 51171-02-9 | 97% | Provides various pyrazine building blocks.[5] |
| Tokyo Chemical Industry (TCI) | Methyl 3-Aminopyrazine-2-carboxylate | 16298-03-6 | >98.0% | A major supplier of diverse heterocyclic building blocks. |
| ChemicalBook | This compound | 173290-17-0 | N/A | Lists the compound and provides links to potential suppliers.[1] |
Note: This table is for illustrative purposes. Availability and product specifications should be confirmed directly with the suppliers.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a robust and versatile C-C bond-forming reaction, ideal for the functionalization of this compound. The high reactivity of the C-I bond allows for efficient coupling under relatively mild conditions.
Rationale: This protocol utilizes Tetrakis(triphenylphosphine)palladium(0) as a reliable, commercially available catalyst. A base, such as sodium or potassium carbonate, is essential for the transmetalation step of the catalytic cycle. A dioxane/water solvent system is commonly used to dissolve both the organic and inorganic reagents.
Step-by-Step Methodology
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv).
-
Add the desired aryl- or heteroarylboronic acid (1.1–1.5 equiv).
-
Add the base, such as Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02–0.05 equiv).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent oxidation of the Pd(0) catalyst.
-
Add degassed solvents via syringe. A common choice is a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the limiting reagent).
-
-
Execution and Monitoring:
-
Place the flask in a preheated oil bath at 80–100°C.
-
Stir the reaction vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4–12 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
This comprehensive guide provides the necessary information for researchers to confidently source this compound and effectively utilize it in synthetic applications, paving the way for advancements in drug discovery and development.
References
-
PubChem , Methyl 3-amino-6-iodopyrazine-2-carboxylate, [Link]
-
Alkali Scientific , Methyl 3-iodopyridine-2-carboxylate, 1 X 1 g (766844-1G), [Link]
-
PubChem , Methyl 3-amino-6-iodopyrazine-2-carboxylate, [Link]
Sources
Methodological & Application
Application Notes & Protocols: Strategic Use of Methyl 3-Iodopyrazine-2-carboxylate in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Abstract
The pyrazine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Methyl 3-iodopyrazine-2-carboxylate is a highly valuable and versatile building block for the synthesis of complex pyrazine derivatives. Its strategic placement of an iodine atom and an ester group allows for selective functionalization, making it an ideal substrate for carbon-carbon bond formation. This guide provides an in-depth exploration of the Suzuki-Miyaura coupling reaction utilizing this key intermediate. We will dissect the reaction mechanism, provide validated, step-by-step protocols, and offer expert insights into optimization and troubleshooting, tailored for researchers in synthetic chemistry and drug development.
Introduction: The Significance of Substituted Pyrazines
Pyrazine derivatives are privileged scaffolds in drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[4] The ability to precisely install diverse substituents onto the pyrazine ring is paramount for modulating a compound's biological activity, solubility, and metabolic stability.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forming C(sp²)–C(sp²) bonds, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[5][6][7] this compound is an excellent substrate for this transformation. The carbon-iodine bond is highly reactive towards palladium catalysts, ensuring efficient oxidative addition, which is often the rate-limiting step in the catalytic cycle.
This document serves as a comprehensive guide to leveraging this key substrate in your synthetic campaigns.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is critical for rational optimization and troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8]
The three fundamental stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is a crucial step where the high reactivity of the C-I bond is advantageous.
-
Transmetalation: The organic moiety from the boronic acid (or boronate ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[7][9]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids.
Materials and Equipment
-
Substrates: this compound, Aryl/Heteroaryl boronic acid or boronate ester
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄).
-
Solvents: Anhydrous 1,4-Dioxane, Toluene, or 1,2-Dimethoxyethane (DME), and Degassed Deionized Water.
-
Glassware: Schlenk flask or a sealable reaction vial, condenser, magnetic stir bar.
-
Equipment: Magnetic stir plate with heating, inert gas line (Argon or Nitrogen), TLC plates, standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies).
Step-by-Step Methodology
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv, e.g., K₂CO₃).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the organic solvent (e.g., 1,4-dioxane) and degassed water. A typical solvent ratio is 4:1 to 5:1 organic solvent to water. The total solvent volume should be sufficient to create a 0.1–0.2 M solution with respect to the limiting reagent.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15–20 minutes. This step is critical to remove any dissolved oxygen from the solvents.[11]
-
Catalyst Addition: While maintaining a positive flow of inert gas, add the palladium catalyst (1–5 mol%). If using a solid catalyst like Pd(PPh₃)₄, add it quickly against the positive pressure.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Data and Optimization
The choice of catalyst, base, and solvent can significantly impact reaction efficiency. The following table provides representative conditions for coupling this compound with various boronic acids, based on established literature for similar heteroaryl iodides.[12][13]
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.0) | DME/H₂O (5:1) | 85 | 8 | ~90-98 |
| 3 | 3-Thiopheneboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | 16 | ~75-85 |
| 4 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 24 | ~60-75 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 90 | 12 | ~80-90 |
Note: Yields are estimates and will vary based on specific reaction scale and purity of reagents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source).2. Insufficiently inert atmosphere (O₂ present).3. Poor quality base or solvents.4. Low reaction temperature. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Improve degassing technique; ensure all joints are well-sealed.3. Use anhydrous solvents and finely ground, dry base.4. Increase temperature in 10 °C increments. |
| Protodeboronation of Boronic Acid | 1. Reaction temperature is too high.2. Base is too strong or reaction time is too long.3. Presence of excess water. | 1. Lower the reaction temperature.2. Switch to a milder base (e.g., from Cs₂CO₃ to K₂CO₃ or K₃PO₄).3. Use a boronate ester (e.g., pinacol ester), which is more stable.[14] |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen, which can facilitate side reactions.2. Catalyst degradation leading to palladium black. | 1. Ensure rigorous degassing and a robust inert atmosphere throughout.2. Use a more stable ligand or pre-catalyst system. Lower catalyst loading if possible. |
| Stalled Reaction | 1. Catalyst has been poisoned or has precipitated.2. Substrate or product insolubility. | 1. Add a fresh portion of catalyst under inert conditions.2. Change the solvent system to one with better solubilizing properties (e.g., DMF, DMAc), ensuring compatibility with other reagents. |
Conclusion
This compound is a powerful and reliable substrate for constructing highly functionalized pyrazine derivatives via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully controlling key experimental parameters—namely the catalyst system, base, solvent, and atmosphere—researchers can achieve high yields and predictable outcomes. The protocols and insights provided herein offer a solid foundation for the successful application of this valuable building block in pharmaceutical and materials science research.
References
-
Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters - ACS Publications. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Pure and Applied Chemistry. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry - RSC Publishing. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Methyl 3-Iodopyridine-4-Carboxylate. Pipzine Chemicals. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 3-iodopyrazine-2-carboxylate
Introduction: The Strategic Importance of Aminated Pyrazines in Drug Discovery
The pyrazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically significant therapeutic agents. The introduction of an amino group onto the pyrazine core, particularly at the 3-position, opens up a vast chemical space for the synthesis of novel drug candidates with diverse pharmacological activities. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods such as nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a challenging, electron-deficient substrate: methyl 3-iodopyrazine-2-carboxylate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into troubleshooting and optimization strategies.
Understanding the Reaction: Key Parameters and Their Mechanistic Roles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or pseudohalide) and an amine in the presence of a base.[2] The success of this transformation is critically dependent on the judicious selection of the catalyst, ligand, base, and solvent.
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the aminated product, regenerating the active Pd(0) catalyst.
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material. The choice of ligand is crucial in minimizing this side reaction.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
The Role of the Ligand: A Critical Choice for Success
The ligand plays a pivotal role in stabilizing the palladium catalyst, promoting the desired reaction pathway, and influencing the overall efficiency of the amination. For electron-deficient heteroaryl halides like this compound, the use of bulky, electron-rich phosphine ligands is generally preferred. These ligands accelerate the rate of reductive elimination relative to competing side reactions such as β-hydride elimination.[3]
Recommended ligands for this substrate class include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for a wide range of C-N bond formations.
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Often provides excellent results for challenging substrates, including heteroaryl halides.[4][5]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another powerful ligand for the amination of heteroaryl chlorides and bromides.[4][5]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): A bidentate ligand that has shown success in the amination of various aryl halides and can be particularly effective in promoting the coupling of amides.[6]
The choice of ligand can significantly impact the reaction outcome, and screening of several ligands may be necessary to identify the optimal conditions for a specific amine coupling partner.
The Influence of the Base and Solvent
The base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex. The choice of base can affect the reaction rate and the tolerance of sensitive functional groups. Common bases include:
-
Sodium tert-butoxide (NaOtBu): A strong base that is often effective but can be incompatible with base-sensitive functional groups like esters, which may undergo hydrolysis.[7]
-
Cesium carbonate (Cs₂CO₃): A milder base that is often a good choice for substrates with base-sensitive functionality.[3]
-
Potassium phosphate (K₃PO₄): Another mild inorganic base that can be effective.
The solvent must be anhydrous and degassed to prevent catalyst deactivation. Toluene and 1,4-dioxane are commonly used solvents for Buchwald-Hartwig aminations.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the amination of this compound with a primary or secondary amine. Optimization of the reaction parameters may be required for specific substrates.
Diagram of the Experimental Workflow:
Caption: A flowchart outlining the key steps in the experimental protocol.
Reagents and Materials
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BrettPhos, or Xantphos)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas (argon or nitrogen) supply
-
Standard laboratory glassware for workup and purification
Reaction Setup
Note: All manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques to exclude air and moisture.[3]
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 equivalents).
-
Add the this compound (1.0 equivalent).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the amine (1.1-1.5 equivalents) and the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M.
Reaction and Workup
-
Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Recommended Starting Conditions
The following table provides recommended starting conditions for the Buchwald-Hartwig amination of this compound. These are general guidelines, and optimization may be necessary.
| Parameter | Recommended Starting Condition | Rationale and Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%) | Both are common and effective precatalysts. |
| Ligand | XPhos (4.8 mol%) or BrettPhos (4.8 mol%) | Bulky, electron-rich ligands are crucial for this substrate class. |
| Base | Cs₂CO₃ (2.0 equiv) | A milder base to minimize potential ester hydrolysis. |
| Solvent | Toluene or 1,4-Dioxane (0.2 M) | Common, effective, and relatively high-boiling solvents. |
| Temperature | 100 °C | A good starting temperature to ensure a reasonable reaction rate. |
| Amine Stoichiometry | 1.2 equivalents | A slight excess of the amine is typically used. |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Use fresh, high-purity catalyst and ligand. |
| Low reaction temperature | Gradually increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. | |
| Inappropriate ligand or base | Screen a panel of ligands (e.g., XPhos, BrettPhos, RuPhos, Xantphos) and bases (e.g., NaOtBu, K₃PO₄). | |
| Formation of side products (e.g., hydrodehalogenation) | β-Hydride elimination is competing with reductive elimination | Use a bulkier, more electron-rich ligand to accelerate reductive elimination.[3] Lowering the reaction temperature may also be beneficial. |
| Ester hydrolysis | The base is too strong | Switch to a milder base such as Cs₂CO₃ or K₃PO₄. |
| Poor solubility of reagents | Inappropriate solvent | Consider using a different solvent or a co-solvent system. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of 3-aminopyrazine-2-carboxylate derivatives. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently access a wide range of aminated pyrazines for applications in drug discovery and development. The protocols and insights provided in this document serve as a strong foundation for the successful implementation of this powerful transformation.
References
Sources
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- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Strategic Use of Methyl 3-iodopyrazine-2-carboxylate in Modern Medicinal Chemistry
Abstract
Methyl 3-iodopyrazine-2-carboxylate has emerged as a highly versatile and strategic building block in medicinal chemistry. Its unique substitution pattern, featuring an electron-deficient pyrazine core functionalized with an ester and an iodine atom, provides two orthogonal handles for molecular elaboration. The reactive carbon-iodine bond is an ideal substrate for a host of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient introduction of diverse chemical functionalities. This guide provides an in-depth exploration of its applications, detailing field-proven protocols for key synthetic transformations and explaining the underlying chemical principles that make it an invaluable tool for drug discovery professionals engaged in structure-activity relationship (SAR) studies and the synthesis of complex molecular scaffolds targeting a range of biological pathways.
Introduction: The Strategic Value of a Bifunctional Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its two nitrogen atoms act as hydrogen bond acceptors and modulate the electronic properties of the ring, often enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[3] this compound capitalizes on this core structure by incorporating two key functional groups:
-
The Methyl Ester: This group serves as a handle for amide bond formation, allowing for the introduction of various amine-containing fragments to explore different regions of a target's binding pocket. It can also be hydrolyzed to the corresponding carboxylic acid for further modifications.
-
The Iodo Group: Positioned on an electron-deficient ring, the C-I bond is highly activated for oxidative addition to palladium(0) catalysts. This makes it a superior substrate for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, compared to its bromo- or chloro-analogs.[4]
This bifunctional nature allows for a divergent synthetic strategy, where a common intermediate can be rapidly diversified to generate extensive libraries of analogs for SAR exploration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅IN₂O₂ | Inferred |
| Molecular Weight | 264.02 g/mol | Inferred |
| Appearance | Off-white to yellow solid | Inferred |
| IUPAC Name | This compound | Inferred |
| SMILES | COC(=O)c1nc(I)ccn1 | Inferred |
| InChIKey | UBPFXHCMGAVXSG-UHFFFAOYSA-N | Inferred |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. These transformations are the cornerstones of modern drug discovery, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[5]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and heteroaryl-aryl scaffolds.[6][7] It involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide.[6] The reaction is valued for the operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids.
The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The electron-deficient nature of the pyrazine ring accelerates the initial oxidative addition of the C-I bond to the Pd(0) catalyst. The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general method for coupling various aryl boronic acids with the title compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk tube, add this compound, the aryl boronic acid, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the palladium catalyst, followed by the degassed solvent mixture.
-
Heat the reaction mixture at 90-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylpyrazine derivative.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ | 80-90 |
| 3 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | 75-85 |
| 4 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | 82-92 |
| (Note: Yields are illustrative and based on typical outcomes for similar substrates.) |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[4][8] This reaction is indispensable for introducing linear, rigid alkynyl linkers into molecular scaffolds, a common strategy in the design of kinase inhibitors and other targeted therapies.
The Sonogashira reaction typically employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[8] The palladium catalyst follows a cycle similar to the Suzuki coupling. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-I complex, which is faster than the direct reaction with the alkyne itself. Copper-free protocols have also been developed to avoid issues like alkyne homocoupling.[9]
Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 5 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours until completion (monitored by TLC/LC-MS).
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[5] This reaction has revolutionized the synthesis of anilines and related compounds, which are critical components of many pharmaceuticals.[10] It offers a significant advantage over classical methods (e.g., nucleophilic aromatic substitution) which often require harsh conditions and are limited in scope.
Similar to other cross-coupling reactions, the cycle involves oxidative addition of the aryl iodide to Pd(0). The key subsequent step is the coordination of the amine to the palladium complex, followed by deprotonation by the base to form a palladium-amido complex. Reductive elimination then yields the desired aryl amine product and regenerates the Pd(0) catalyst. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands being essential for promoting the reductive elimination step.[5][11]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 6-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Application in Drug Discovery: A Case Study in Kinase Inhibitor Design
Pyrazine-based scaffolds are prevalent in the field of kinase inhibitors, with several approved drugs like Gilteritinib (FLT3 inhibitor) and Upadacitinib (JAK1 inhibitor) featuring a pyrazine core.[1] this compound is an ideal starting point for generating libraries of potential kinase inhibitors.
A typical drug discovery workflow would proceed as follows:
Caption: Workflow for SAR studies using the title compound.
-
Scaffold Elaboration: The iodo group at the 3-position is diversified using Suzuki or Sonogashira coupling to introduce a variety of aryl, heteroaryl, or alkynyl groups. This allows for probing the "hinge-binding" region of the kinase ATP pocket.
-
Vector Diversity: The methyl ester at the 2-position is converted to an amide library by coupling with diverse amines. This "vector" can extend towards the solvent-exposed region of the kinase, allowing for modulation of solubility, cell permeability, and additional target interactions.
-
SAR Analysis: The resulting library of compounds is screened for biological activity. By comparing the activity of analogs, researchers can deduce critical structure-activity relationships, identifying which substituents at each position enhance potency and selectivity.[12]
This systematic approach, enabled by the versatile reactivity of this compound, significantly accelerates the hit-to-lead and lead optimization phases of drug discovery.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its robust performance in cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provides medicinal chemists with a reliable and efficient route to novel and diverse chemical matter. The ability to systematically and independently modify two key positions on the privileged pyrazine scaffold makes it an exceptionally powerful tool for dissecting complex structure-activity relationships and designing the next generation of targeted therapeutics.
References
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Li, P. et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
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Ferreira, I.C.F.R. et al. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. PMC, NIH. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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NIH. (n.d.). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. NIH. Available at: [Link]
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NIH. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH. Available at: [Link]
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ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
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ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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ACS Publications. (n.d.). Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. ACS Publications. Available at: [Link]
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MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate. Available at: [Link]
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NIH. (n.d.). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. NIH. Available at: [Link]
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PubMed. (2019). Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). PubMed. Available at: [Link]
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PubMed. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. PubMed. Available at: [Link]
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Application Notes & Protocols: Strategic Derivatization of Methyl 3-iodopyrazine-2-carboxylate for Accelerated Drug Discovery
Introduction: The Pyrazine Scaffold and the Strategic Value of a Key Building Block
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral components of numerous marketed drugs and clinical candidates, exhibiting a vast spectrum of biological activities including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[3][4][5][6] The pyrazine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its metabolic stability make it a highly sought-after motif in drug design.
The efficient exploration of chemical space around the pyrazine core is paramount for developing novel therapeutics. Methyl 3-iodopyrazine-2-carboxylate has emerged as a cornerstone building block for this purpose. Its strategic design offers two orthogonal handles for chemical modification:
-
The C3-Iodo Group: An ideal leaving group for a suite of powerful transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen-based substituents.
-
The C2-Ester Group: A versatile functional group that can be readily hydrolyzed or converted into amides, hydrazides, and other functionalities, providing another vector for diversification and modulation of physicochemical properties.[7]
This guide provides an in-depth exploration of key synthetic transformations starting from this compound, complete with detailed, field-proven protocols and the underlying scientific rationale for experimental choices.
Core Synthetic Strategies: Building Complexity via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for derivatizing this compound. These reactions offer a reliable and modular approach to constructing C-C and C-N bonds with broad functional group tolerance and predictable outcomes.[8][9]
dot
Caption: Synthetic pathways from this compound.
Suzuki-Miyaura Coupling: Forging Aryl-Pyrazine Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating C(sp²)-C(sp²) bonds.[10] It involves the coupling of the iodo-pyrazine with an organoboron reagent, typically a boronic acid or ester, and is foundational for synthesizing biaryl and hetero-biaryl structures.[11][12]
Causality Behind Experimental Choices:
-
Catalyst: The reaction is catalyzed by a Palladium(0) species. While Pd(PPh₃)₄ can be used directly, it is often more convenient and robust to use an air-stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) state.[10]
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand, but for electron-deficient heterocycles like pyrazine, or for more challenging coupling partners, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the key steps of oxidative addition and reductive elimination, leading to higher yields and faster reactions.[11]
-
Base: A base is crucial for the transmetalation step.[10] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome, with stronger bases often being more effective but potentially compromising sensitive functional groups. Aqueous base solutions are frequently employed with water-miscible solvents like 1,4-dioxane or DME.[11][13]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, Toluene) and water is typical, as it facilitates the dissolution of both the organic substrates and the inorganic base.
dot
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize Methyl 3-(aryl)pyrazine-2-carboxylates.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv, 5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄) for workup
-
Silica gel for chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Setup: To a round-bottom flask, add this compound, the arylboronic acid, and PdCl₂(PPh₃)₂.
-
Inerting: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as the active Pd(0) catalyst can be deactivated by oxygen.
-
Solvent Addition: Add 1,4-dioxane via syringe to dissolve the reagents (concentration approx. 0.1 M).
-
Base Addition: Prepare a 2 M aqueous solution of K₂CO₃. Degas this solution by bubbling inert gas through it for 15 minutes. Add the required volume of the degassed base solution to the reaction flask.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Safety: Palladium catalysts are toxic and should be handled in a fume hood. 1,4-Dioxane is a suspected carcinogen. Wear appropriate personal protective equipment (PPE).
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is invaluable for introducing rigid, linear linkers into molecules, a common strategy in drug design to probe binding pockets.
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium catalyst (similar to Suzuki) and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[14] The palladium complex undergoes oxidative addition with the iodo-pyrazine, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate. This acetylide then engages in transmetalation with the palladium center.[14]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is essential. It serves both to neutralize the HI generated during the reaction and to act as the solvent in many cases.[15]
-
Copper-Free Variants: Concerns about copper toxicity and potential side reactions (e.g., Glaser coupling of the alkyne) have led to the development of copper-free Sonogashira protocols. These typically require more specialized palladium catalysts or different reaction conditions but can be advantageous for sensitive substrates.[15]
Protocol 2: General Procedure for Sonogashira Coupling
Objective: To synthesize Methyl 3-(alkynyl)pyrazine-2-carboxylates.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 equiv, 5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere setup
-
Syringes for liquid transfer
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent Addition: Add anhydrous THF or DMF (approx. 0.1 M).
-
Reagent Addition: Add the amine base (e.g., TEA, 3.0 equiv) followed by the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC). The reaction is often rapid, completing in 1-6 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the solvent and purify the crude product by flash column chromatography.
Safety: Terminal alkynes can be volatile and flammable. Copper salts are toxic. Perform all operations in a well-ventilated fume hood.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is notoriously difficult via classical methods like SNAr on unactivated rings.[16][17] It allows for the coupling of aryl halides with a wide array of primary and secondary amines.[18][19]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos, DavePhos, or Josiphos are commonly employed in conjunction with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands facilitate the challenging reductive elimination step that forms the C-N bond.[16][20]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[18] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices. The steric bulk of these bases prevents them from competing with the desired amine nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize Methyl 3-(amino)pyrazine-2-carboxylates.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard workup and purification reagents
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Sealed reaction tube or Schlenk flask
-
Magnetic stirrer and hotplate
Procedure:
-
Setup (in a glovebox): To a reaction tube, add NaOtBu, Pd₂(dba)₃, and Xantphos.
-
Reagent Addition: Add this compound, the amine, and anhydrous toluene.
-
Reaction: Seal the tube tightly and remove it from the glovebox. Heat the mixture to 90-110 °C with stirring. Monitor the reaction by LC-MS. Reactions are typically complete in 6-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with water (note: residual NaOtBu is corrosive). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify the residue by flash column chromatography.
Safety: NaOtBu is a strong, corrosive base that is highly moisture-sensitive. Pd₂(dba)₃ and phosphine ligands are air-sensitive and toxic. All manipulations should be performed under an inert atmosphere.
Alternative & Complementary Strategy: Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling is dominant, it is important to recognize that this compound is also primed for Nucleophilic Aromatic Substitution (SNAr). The pyrazine nitrogens and the adjacent ester group are both electron-withdrawing, which activates the ring towards nucleophilic attack.[21][22]
Mechanism & Applicability:
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the iodide, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[22][23] Aromaticity is temporarily broken and then restored upon expulsion of the iodide leaving group.[22][24]
This metal-free method is particularly effective for strong, soft nucleophiles like thiols (R-SH), and can also work for alkoxides (R-O⁻) and some amines under forcing conditions.[21][25] It provides a cost-effective and complementary approach to the palladium-catalyzed methods.
dot
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Data Summary & Comparison
The following table summarizes typical conditions for the primary transformations discussed, allowing for at-a-glance comparison to guide experimental design.
| Reaction Type | Catalyst System | Typical Base | Solvent | Temp (°C) | Key Application |
| Suzuki-Miyaura | PdCl₂(PPh₃)₂ or Pd(OAc)₂ / Ligand | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80 - 100 | C-Aryl, C-Heteroaryl |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | TEA, DIPEA | THF, DMF | 25 - 60 | C-Alkynyl |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos (or other) | NaOtBu, LiHMDS | Toluene, Dioxane | 90 - 110 | C-Amine, C-Amide |
| SNAr | None (Metal-Free) | K₂CO₃, NaH | DMF, DMSO | 25 - 120 | C-Thiol, C-Alkoxide |
Conclusion
This compound is a powerful and versatile starting material for the synthesis of diverse libraries of pyrazine derivatives. By strategically employing a suite of modern synthetic methods—primarily palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings—researchers can rapidly access a wide range of analogues. Understanding the causality behind the choice of reagents and conditions for each transformation is key to successfully applying these protocols. The complementary, metal-free SNAr pathway further expands the toolkit available to medicinal chemists, solidifying the central role of this building block in the ongoing quest for novel therapeutic agents.
References
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MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]
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PubMed. (n.d.). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]
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ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
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Moroccan Journal of Chemistry. (n.d.). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
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HETEROCYCLES. (1992). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
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Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]
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RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]13].pdf
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Pharmacognosy Magazine. (n.d.). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Nature. (n.d.). Photoinduced inverse Sonogashira coupling reaction. Retrieved from [Link]
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MDPI. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
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MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]
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ResearchGate. (n.d.). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Retrieved from [Link]
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ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Retrieved from [Link]
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University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
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Application Notes and Protocols: Methyl 3-Iodopyrazine-2-carboxylate as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies and inflammatory conditions.[1]
Within the landscape of kinase inhibitor discovery, nitrogen-containing heterocycles are privileged scaffolds due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, has emerged as a particularly valuable core structure in the design of potent and selective kinase inhibitors.[3] Several FDA-approved drugs and clinical candidates incorporate a pyrazine or a fused pyrazine motif, highlighting its clinical significance.[1]
This application note provides a detailed guide to the use of methyl 3-iodopyrazine-2-carboxylate , a highly functionalized and versatile building block, for the synthesis of diverse kinase inhibitor libraries. The strategic placement of the iodo, methyl ester, and pyrazine nitrogen atoms provides a platform for introducing a wide range of substituents through modern cross-coupling methodologies, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Physicochemical Properties and Synthetic Utility of this compound
This compound is a crystalline solid that serves as an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, allowing for facile diversification at the C3 position under relatively mild conditions. The adjacent methyl ester at C2 can act as a handle for further functionalization, such as amide bond formation, or can be involved in crucial binding interactions with the target kinase.
Synthesis of the Building Block: this compound
A reliable synthesis of this compound can be achieved in a two-step sequence starting from the commercially available 3-aminopyrazine-2-carboxylic acid.
Protocol 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate
This protocol describes the Fischer esterification of 3-aminopyrazine-2-carboxylic acid.[4]
Materials:
-
3-Aminopyrazine-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a round-bottom flask containing anhydrous methanol, add 3-aminopyrazine-2-carboxylic acid.
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise with stirring.
-
Remove the ice bath and stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Carefully neutralize the solution with sodium bicarbonate until effervescence ceases and a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield methyl 3-aminopyrazine-2-carboxylate.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol outlines the conversion of the amino group to an iodo group via a Sandmeyer-type reaction.[5]
Materials:
-
Methyl 3-aminopyrazine-2-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Water
-
Beakers
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve methyl 3-aminopyrazine-2-carboxylate in a mixture of water and concentrated sulfuric acid, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Application in Kinase Inhibitor Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond of this compound is a versatile handle for introducing a variety of substituents at the C3 position, which is often a key vector for exploring the SAR of kinase inhibitors. The following sections provide representative protocols for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the pyrazine core and various aryl or heteroaryl boronic acids or esters.[6]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring at a temperature ranging from 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the introduction of alkynyl moieties, which can serve as important pharmacophores or as handles for further transformations.[7][8]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C3 position.[9][10]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base to a Schlenk flask or microwave vial.
-
Add the anhydrous solvent, followed by this compound and the amine (1.2-2.0 equivalents).
-
Seal the vessel and heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Application in Fused Heterocyclic Kinase Inhibitors
This compound is an excellent precursor for the synthesis of fused pyrazine systems, such as imidazo[1,2-a]pyrazines and pyrazolo[1,5-a]pyrazines, which are prominent scaffolds in many kinase inhibitors.[1][11][12]
Data Presentation: Pyrazine-Based Kinase Inhibitors
The following table summarizes the activity of several pyrazine-based kinase inhibitors against various kinase targets.
| Scaffold | Kinase Target | IC₅₀ (nM) | Reference |
| Imidazo[1,2-a]pyrazine | CDK9 | 160 | [13] |
| Imidazo[1,2-a]pyrazine | Aurora A | 250 (cell potency) | [2] |
| Imidazo[1,2-a]pyrazine | Aurora B | 250 (cell potency) | [2] |
| Pyrazolo[1,5-a]pyrazine | JAK1 | 3 | [1] |
| Pyrazolo[1,5-a]pyrazine | JAK2 | 8.5 | [1] |
| Pyrazolo[1,5-a]pyrazine | TYK2 | 7.7 | [1] |
| Imidazo[4,5-b]pyrazine | TRKA | 0.22 - 7.68 | [1] |
| Imidazo[4,5-b]pyrazine | TRKB | 0.22 - 7.68 | [1] |
| Imidazo[4,5-b]pyrazine | TRKC | 0.22 - 7.68 | [1] |
| Pyrazine-2-carboxamide | PKCα | 1.9 | [1] |
| Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine | JAK1 | 47 | [1] |
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the efficient exploration of chemical space around the pyrazine core using robust and high-yielding cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers in drug discovery to leverage this valuable scaffold in the development of next-generation kinase inhibitors.
References
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Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
- Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
-
Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. ACS Publications. [Link]
-
Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. ResearchGate. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Bioorganic Chemistry. [Link]
-
Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. [Link]
-
The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]
-
Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. PubMed. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Design, synthesis and molecular docking of novel pyrazolo[1,5-a][2][4]triazine derivatives as CDK2 inhibitors. PubMed. [Link]
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ScienceDirect. [Link]
-
Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]
-
Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. ACS Publications. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
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- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]
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The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath. [Link]
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The Sonogashira cross coupling reactions of 3 with terminal alkynes. ResearchGate. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis. [Link]
-
Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
-
Photoinduced inverse Sonogashira coupling reaction. PMC - NIH. [Link]
-
Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. [Link]
-
Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. ResearchGate. [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. [Link]
-
Synthesis of 3-aminopyrazine-2-carboxylic acid. Journal of Zhejiang University of Technology. [Link]
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Derivatization of Methyl 3-iodopyrazine-2-carboxylate for biological screening
Application Notes & Protocols
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine core, a nitrogen-containing six-membered heterocycle, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it a cornerstone in the design of biologically active molecules. Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][2][3] Many clinically approved drugs and investigational compounds feature this heterocyclic motif, highlighting its importance in the pharmaceutical landscape.[4]
Methyl 3-iodopyrazine-2-carboxylate is an exceptionally valuable starting material for generating diverse libraries of novel compounds for biological screening. This guide provides an in-depth exploration of its derivatization, focusing on robust and versatile palladium-catalyzed cross-coupling reactions. The strategic placement of the iodine atom and the methyl ester group offers two orthogonal handles for chemical modification, allowing for the rapid generation of molecular complexity from a single, readily accessible building block. The iodine atom, being the most reactive of the halogens in this context, serves as an excellent leaving group for a variety of C-C and C-N bond-forming reactions.[5]
This document will detail the underlying chemistry, provide step-by-step protocols, and offer expert insights into the strategic application of these methods for the creation of compound libraries aimed at identifying novel therapeutic agents, particularly kinase inhibitors.[6][7][8][9]
Core Derivatization Strategy: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, and they are particularly well-suited for the functionalization of electron-deficient heteroaromatics like pyrazines.[10][11] The following sections detail the three most pivotal cross-coupling strategies for derivatizing the C3 position of the pyrazine ring.
Suzuki-Miyaura Coupling: Building Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in drug discovery. Its popularity stems from the vast commercial availability of boronic acids and esters, their general stability, and the reaction's high tolerance for a wide range of functional groups.[12][13][14] For this compound, this reaction enables the introduction of diverse aryl and heteroaryl moieties, which is a key strategy for modulating potency, selectivity, and pharmacokinetic properties of drug candidates.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is essential. The choice of phosphine ligand is critical; bulky, electron-rich ligands like triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[12]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[12][13] Aqueous sodium carbonate (Na₂CO₃) is a common and effective choice, offering a good balance of reactivity and functional group compatibility.
-
Solvent: A two-phase solvent system, such as 1,4-dioxane/water or toluene/water, is often employed to dissolve both the organic substrates and the inorganic base.[15]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and an aqueous solution of sodium carbonate (1 M, 2.0 eq).
-
Solvent Addition: Add 1,4-dioxane as the solvent (to a typical concentration of 0.1 M with respect to the starting iodide).
-
Inert Atmosphere: Seal the flask with a septum, and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%).[15]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-16 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-arylpyrazine derivative.[5]
| Coupling Partner (Arylboronic Acid) | Catalyst System | Base/Solvent | Typical Yield Range |
| Phenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ / Dioxane:H₂O | 65-85% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene:H₂O | 70-90% |
| 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane:H₂O | 60-80% |
| 3-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ / DME:H₂O | 55-75% |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, forming a C(sp)-C(sp²) bond.[16] This reaction is invaluable for creating rigid, linear extensions to the pyrazine core, which can be used to probe deep into protein binding pockets. The resulting alkyne can also serve as a versatile handle for further transformations, such as click chemistry or reduction to alkanes/alkenes.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The reaction classically employs a palladium catalyst (for the main cross-coupling cycle) and a copper(I) co-catalyst (typically CuI).[16] The copper salt is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves a dual purpose: scavenging the HI byproduct generated during the reaction and acting as the solvent.
-
Copper-Free Variants: To avoid the potential for alkyne homocoupling (Glaser coupling), which is promoted by copper and oxygen, copper-free Sonogashira protocols have been developed.[16] These often require more specialized palladium catalysts or different reaction conditions.
Caption: General workflow for the Sonogashira coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a reaction flask, add this compound (1.0 eq), the terminal alkyne (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%), and copper(I) iodide (CuI) (4 mol%).
-
Solvent Addition: Add a mixture of THF and triethylamine (Et₃N) (e.g., in a 2:1 ratio).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Reaction Execution: Stir the reaction at room temperature. Gentle warming (40-50 °C) may be required for less reactive substrates. Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove the amine base and copper salts), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Coupling Partner (Terminal Alkyne) | Catalyst System | Base/Solvent | Typical Yield Range |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 80-95% |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 75-90% |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | 70-85% |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | 65-80% |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[17][18] This reaction is critical for drug discovery, as the introduction of primary or secondary amines can install key pharmacophoric features, improve solubility, and modulate pKa.
Causality Behind Experimental Choices:
-
Catalyst Inhibition: A significant challenge with N-heterocyclic substrates like pyrazine is the potential for the ring nitrogen atoms to coordinate with the palladium center, inhibiting catalysis.[5]
-
Ligand Choice: To overcome this, specialized, sterically hindered, and electron-rich phosphine ligands (often called "Buchwald ligands" like XPhos, SPhos, or RuPhos) are essential.[19] These bulky ligands promote the desired reductive elimination step and prevent catalyst deactivation.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, although weaker bases like K₃PO₄ or Cs₂CO₃ can be used for substrates with base-sensitive functional groups.[5]
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox).
-
Catalyst Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq) to a reaction vial.
-
Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the vial tightly and remove it from the glovebox. Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction by LC-MS. Reactions typically require 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by flash column chromatography.
| Coupling Partner (Amine) | Catalyst System | Base/Solvent | Typical Yield Range |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 75-90% |
| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ / Dioxane | 60-80% |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS / THF | 65-85% |
| Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 70-88% |
Post-Derivatization Strategy: Amide Library Synthesis
To further expand the chemical diversity, the methyl ester at the C2 position can be readily converted into a wide array of amides. This two-step sequence involves saponification of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. This strategy is highly effective as it allows for the introduction of a second point of diversity into the molecule.[20][21]
Caption: Two-step workflow for converting the methyl ester to a diverse amide library.
Protocol: Saponification
-
Dissolve the 3-substituted methyl pyrazine-2-carboxylate derivative in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide (LiOH) monohydrate (1.5-2.0 eq) and stir at room temperature until LC-MS analysis indicates complete conversion (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used without further purification.
Protocol: Amide Coupling
-
To a stirred solution of the pyrazine-2-carboxylic acid (1.0 eq) in DMF, add the desired primary or secondary amine (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (3.0 eq).
-
Add a coupling reagent, such as propylphosphonic anhydride (T3P) (1.3 eq), dropwise.[21]
-
Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography or preparative HPLC to obtain the final amide product.
Conclusion and Outlook
This compound is a powerful and versatile building block for the synthesis of compound libraries targeted at biological screening. Through the strategic application of modern palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—researchers can efficiently generate a vast array of novel analogues from a single starting material. The subsequent modification of the ester functionality into amides further amplifies the accessible chemical space. This systematic approach enables a deep exploration of structure-activity relationships (SAR), which is fundamental to the discovery of new and effective therapeutic agents. The protocols and insights provided herein serve as a robust foundation for any drug discovery program leveraging the privileged pyrazine scaffold.
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An, Q., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(20), 7784-7787. [Link]
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Kumar, H. V., Naik, N., & Girija, D. (2014). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 655-666. [Link]
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Al-Masoudi, N. A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. [Link]
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Application Note: Synthesis of 3-Aminopyrazine-2-Carboxylate Derivatives via Palladium-Catalyzed C-N Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a comprehensive guide to the synthesis of 3-aminopyrazine-2-carboxylate derivatives through the reaction of methyl 3-iodopyrazine-2-carboxylate with various amines. It covers the necessary preparation of the key iodo-precursor via a Sandmeyer-type reaction and details the subsequent Buchwald-Hartwig amination. This application note offers in-depth mechanistic insights, step-by-step protocols, and critical analyses of reaction parameters to enable researchers to successfully implement and adapt this methodology for the synthesis of novel compounds with potential therapeutic applications.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its frequent appearance in pharmaceuticals. A prime example is Pyrazinamide, a cornerstone drug for tuberculosis treatment. The 3-aminopyrazine-2-carboxylate core, in particular, is a versatile building block for constructing complex molecules with diverse therapeutic applications, from kinase inhibitors to antimicrobial agents.
The formation of a carbon-nitrogen (C-N) bond at the C3-position of the pyrazine ring is a critical transformation for accessing this chemical space. While classical methods like nucleophilic aromatic substitution (SNAr) are often limited by harsh conditions and low reactivity of the pyrazine core, modern palladium-catalyzed cross-coupling reactions have emerged as a powerful and general alternative.[1] The Buchwald-Hartwig amination, specifically, allows for the efficient coupling of aryl halides with a wide array of amines under relatively mild conditions, making it an indispensable tool for drug discovery.[2]
This guide provides a detailed examination of this reaction, starting with the synthesis of the essential precursor, this compound, and culminating in a robust protocol for its coupling with various amine nucleophiles.
Synthesis of the Key Precursor: this compound
The target reaction requires this compound, which is not as readily available as its amino-analogue. A reliable route to this key intermediate is the conversion of methyl 3-aminopyrazine-2-carboxylate via a Sandmeyer-type reaction. This two-step process involves:
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt using a nitrite source under acidic conditions.[3]
-
Iodide Displacement: The subsequent reaction of the diazonium salt with an iodide source, which displaces the diazo group to form the aryl iodide. This step, unlike classic Sandmeyer reactions, often does not require a copper catalyst.[4]
Protocol 1: Synthesis of this compound
Materials:
-
Methyl 3-aminopyrazine-2-carboxylate
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath, magnetic stirrer, round-bottom flasks, separatory funnel
Procedure:
-
Diazotization:
-
In a 250 mL round-bottom flask, suspend methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in a mixture of water and concentrated HCl at 0 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. Stir vigorously for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a change in the solution's appearance.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (3.0 eq) in water and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove residual iodine), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.
-
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl/heteroaryl halides and a vast range of amines.[2] The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.
The Catalytic Cycle
The generally accepted mechanism involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the this compound, breaking the C-I bond and forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step. The C-N bond is formed as the 3-aminopyrazine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The efficiency of this cycle is highly dependent on the choice of ligand, which modulates the steric and electronic properties of the palladium catalyst.[5][6] Bulky, electron-rich biaryl phosphine ligands are particularly effective as they promote the formation of the monoligated Pd(0) species, which is highly active in the oxidative addition step, and facilitate the final reductive elimination.[7][8]
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Critical Parameter Analysis
-
Palladium Source: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) precatalysts like Pd(OAc)₂ are effective. Pd(II) sources are reduced in situ to the active Pd(0) species.
-
Ligand: The choice of ligand is crucial. Bulky biaryl phosphine ligands such as XPhos or t-BuXPhos are often excellent choices for coupling with heteroaryl halides.[9][10] Bidentate ligands like Xantphos can also be highly effective. The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and accelerates the key steps of the catalytic cycle.[2][5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice and is highly effective.[7] For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.
-
Solvent: The reaction must be performed in an anhydrous, aprotic solvent to prevent quenching of the base and catalyst deactivation. Toluene and 1,4-dioxane are the most commonly used solvents.[9][10]
Experimental Protocols and Data
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Phosphine Ligand (e.g., Xantphos, XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk flask or microwave vial, magnetic stirrer, inert gas (Argon or Nitrogen) supply
-
Ethyl acetate, water, brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 eq relative to Pd).
-
Add this compound (1.0 eq), the amine (1.2-1.5 eq), and sodium tert-butoxide (1.4-2.0 eq).
-
Evacuate and backfill the vessel with inert gas three times.
-
Add anhydrous solvent (toluene or 1,4-dioxane) via syringe.
-
-
Reaction Execution:
-
Stir the mixture at the desired temperature (typically 80-110 °C) for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Figure 2: General workflow for the Buchwald-Hartwig amination experiment.
Representative Data
The following table illustrates the expected outcomes for the coupling of this compound with various amine partners under typical Buchwald-Hartwig conditions.
| Entry | Amine Partner | Amine Type | Typical Yield (%) | Notes |
| 1 | Benzylamine | Primary, Aliphatic | 85 - 95% | Generally high reactivity. |
| 2 | Morpholine | Secondary, Cyclic | 90 - 98% | Excellent nucleophile, high yields are common. |
| 3 | Aniline | Primary, Aromatic | 70 - 85% | Less nucleophilic; may require slightly higher catalyst loading or temperature. |
| 4 | tert-Butylamine | Primary, Hindered | 60 - 75% | Steric hindrance can slow the reaction; specialized bulky ligands (e.g., tBuXPhos) are recommended.[11] |
Yields are hypothetical and serve as a general guide. Actual results will vary based on specific conditions and substrate purity.
Troubleshooting and Key Insights
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient base.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened, high-purity catalyst and ligand. Ensure the base is a fine powder and not clumped. Consider using a pre-catalyst for more reliable activation.[7]
-
-
Formation of Hydrodehalogenation Byproduct (Ar-H):
-
Cause: A competing pathway where the aryl halide is reduced. This can be promoted by moisture or certain side reactions.
-
Solution: Rigorously exclude water and oxygen from the reaction. Sometimes, changing the ligand or base can suppress this side reaction.
-
-
Darkening of Reaction Mixture (Palladium Black):
-
Cause: Catalyst decomposition.
-
Solution: The ligand-to-palladium ratio may be too low. Ensure adequate ligand is present to stabilize the catalyst throughout the reaction.
-
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination provides a robust and versatile method for synthesizing 3-aminopyrazine-2-carboxylate derivatives from this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently couple a wide variety of amines to the pyrazine core. The protocols and insights provided in this application note offer a solid foundation for the development of novel molecules for pharmaceutical and materials science applications.
References
-
Martin, R., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. Available at: [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6358-6361. Available at: [Link]
-
Javed, S., & Khan, I. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(58), 35246-35276. Available at: [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
-
Hunan Dakang. (2024). The Role of Phosphine Ligands in Palladium Catalysis Explained. Available at: [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Kar, I., et al. (2022). FACILE SYNTHESIS OF FULLY CONJUGATED AMINOPYRAZINE BASED DIAZOBENZENES AND DIAZOAMINOBENZENES WITH ARYLDIAZONIUM SALTS. HETEROCYCLES, 104(7). Available at: [Link]
-
El-Gendy, A. A. M. (2015). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. Journal of Heterocyclic Chemistry, 52(4), 1104-1108. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Isley, N. A., et al. (2015). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis, 5(8), 4642–4649. Available at: [Link]
- Creemer, L. C., et al. (2004). Diazonium salts which are intermediates for 3-substituted pyridines. US Patent 6,710,180 B2.
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Stefańska, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18012-18024. Available at: [Link]
-
Stefańska, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]
-
Miyakawa, S., et al. (2000). A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal iodide and iodine. Tetrahedron Letters, 41(50), 9807-9811. Available at: [Link]
-
Kim, D. W., et al. (2004). Process for preparation of aromatic halides from aromatic amines. US Patent 6,794,541 B2. Available at: [Link]
-
El-Mekabaty, A., et al. (2017). Novel Pyrazole Derivatives From 3-Aminopyridine Diazonium Salt. ResearchGate. Available at: [Link]
-
Reusch, W. (2019). Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]
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Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of Methyl 3-iodopyrazine-2-carboxylate
Introduction: Synthesizing High-Value Pyrazine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and the strategic formation of carbon-carbon bonds.[1][2][3] Its impact is particularly profound in pharmaceutical and materials science, where the construction of biaryl and heteroaryl structures is paramount. Pyrazine derivatives, integral components of numerous FDA-approved drugs and biologically active compounds, represent a class of heterocycles whose functionalization is of critical interest to drug development professionals.
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of Methyl 3-iodopyrazine-2-carboxylate, an electron-deficient heteroaryl halide. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of catalysts, bases, and solvents, and provide a step-by-step experimental guide from reaction setup to product purification. This document is designed for researchers and scientists seeking to reliably synthesize complex pyrazine-containing molecules.
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-centered catalytic cycle that shuttles between Pd(0) and Pd(II) oxidation states.[1][4] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The process comprises three fundamental steps following the initial activation of a Pd(II) precatalyst to the catalytically active Pd(0) species.[1][5]
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step.[2][4][6] The electron-deficient nature of the pyrazine ring and the excellent leaving group ability of iodide facilitate this process.[6][7]
-
Transmetalation : The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic "ate" complex, thereby facilitating the transfer.[2][8][9]
-
Reductive Elimination : The two organic partners, now bound to the palladium center, couple and are expelled, forming the desired C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]
Key Reagent Considerations for Pyrazine Coupling
The success of coupling an electron-deficient heterocycle like this compound is highly dependent on the judicious selection of each reaction component.
-
The Electrophile: this compound This substrate is an activated heteroaryl halide. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring and the adjacent ester group increases the electrophilicity of the carbon bearing the iodine, making it highly susceptible to oxidative addition. Iodides are the most reactive halides in Suzuki couplings, ensuring this step proceeds efficiently.[6]
-
The Boron Nucleophile While arylboronic acids are the most common coupling partners, they can be prone to decomposition via protodeboronation, especially under heating.[1] For valuable or sensitive substrates, more stable alternatives like pinacol boronate esters (Bpin) or MIDA boronates are recommended as they exhibit greater stability.[1]
-
The Palladium Catalyst and Ligand The choice of ligand is critical. For challenging substrates like heteroaryl halides, standard ligands such as triphenylphosphine (PPh₃) may be insufficient. Electron-rich and sterically bulky phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), are highly effective.[10] These ligands promote both the oxidative addition and the final reductive elimination step, leading to higher catalyst turnover and improved yields.[10] Pre-catalysts, where the ligand is already complexed to the palladium source (e.g., XPhos Pd G3), are often used to ensure consistent activation and reactivity.[11]
-
The Base The base activates the organoboron reagent for transmetalation.[8][9] However, a strong base can cause hydrolysis of the methyl ester on the pyrazine substrate. Therefore, moderately strong bases are preferred. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) provide a good balance of reactivity and functional group compatibility.[4][8]
-
The Solvent System A polar aprotic solvent is typically required to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is very common.[1][2] The aqueous phase is crucial for dissolving the inorganic base and promoting the formation of the reactive boronate species.[1]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials and Equipment
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert atmosphere source (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates, GC-MS, or LC-MS for reaction monitoring
Reagent Selection and Quantities
| Component | Role | Equivalents | Notes |
| This compound | Electrophile | 1.0 | Limiting Reagent |
| Arylboronic Acid or Ester | Nucleophile | 1.2 - 1.5 | A slight excess ensures complete consumption of the halide. |
| Palladium Pre-catalyst (e.g., XPhos Pd G3) | Catalyst | 0.01 - 0.05 (1-5 mol%) | Lower catalyst loadings (0.05-1.5 mol %) can often be achieved with efficient ligands.[12] |
| Base (e.g., K₂CO₃ or K₃PO₄) | Activator | 2.0 - 3.0 | Ensures complete activation of the boronic acid. |
| Solvent (e.g., 1,4-Dioxane/H₂O) | Reaction Medium | 0.1 - 0.5 M | A 4:1 to 10:1 ratio of organic solvent to water is typical.[11][13] |
Step-by-Step Procedure
-
Vessel Preparation : To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Establish Inert Atmosphere : Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11] Oxygen can deactivate the catalyst.
-
Solvent Addition : Add the degassed organic solvent (e.g., 1,4-dioxane) and water via syringe. The mixture should be stirred to form a suspension.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Reaction : Place the sealed vessel in a preheated oil bath at 80-100 °C. Allow the reaction to stir vigorously for 2-12 hours.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting halide is consumed.[11]
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[11]
-
Purification : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.[11][14]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.[11]2. Insufficiently degassed solvents.3. Ineffective base for transmetalation.[11] | 1. Use a fresh catalyst source. Ensure a rigorously inert atmosphere.2. Degas solvents thoroughly by sparging with Argon for 20-30 minutes.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Dehalogenation of Starting Material | The aryl halide is converted to Ar-H instead of the coupled product. This can occur if a hydride source is present.[1] | 1. Ensure solvents are pure.2. Use a different base or solvent system. |
| Protodeboronation of Boronic Acid | The boronic acid (R-B(OH)₂) is converted to R-H, reducing the amount of nucleophile available.[1] | 1. Use a boronic ester (Bpin or MIDA) for increased stability.2. Minimize reaction time once the starting material is consumed.3. Use a milder base or non-aqueous conditions if possible. |
| Formation of Homo-coupled Byproduct | The boronic acid couples with itself (R-R). This is often promoted by oxygen.[11] | 1. Improve degassing procedures to rigorously exclude oxygen.2. Use a pre-catalyst to ensure rapid entry into the catalytic cycle. |
| Hydrolysis of the Ester Group | The methyl ester is cleaved to a carboxylic acid. | 1. Use a milder base such as K₂CO₃ or powdered KF.[8]2. Reduce reaction temperature or time if possible. |
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of functionalized pyrazines from precursors like this compound. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably and efficiently construct complex molecular architectures. This protocol, grounded in established chemical principles, provides a robust starting point for scientists in drug discovery and chemical development to achieve their synthetic goals.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
-
ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]
-
Noël, T., Musacchio, A. J., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 18(15), 3742–3745. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16578–16591. [Link]
-
Mao, J., et al. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis, 351(4), 635-641. Retrieved from [Link]
-
ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Procter, D. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6327-6351. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
PubChem. (n.d.). Methyl 3-amino-6-iodopyrazine-2-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). Methyl 3-Iodopyridine-4-Carboxylate. Retrieved from [Link]
-
Sanford, M. S., et al. (2017). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 139(35), 12041–12054. [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromopyrazine-2-carboxylate. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Sonogashira Reaction with Halopyrazines
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2] This reaction is of paramount importance in medicinal chemistry and drug development, where the introduction of a rigid alkynyl moiety can significantly influence a molecule's conformation, solubility, and biological activity.[3][4] Pyrazine scaffolds are privileged structures in pharmacology, appearing in numerous approved drugs.[5][6] The alkynylation of halopyrazines via the Sonogashira reaction provides a direct route to novel chemical entities with potential therapeutic applications.[5][7] This guide provides an in-depth analysis of the reaction mechanism, explains the rationale behind key experimental choices, and delivers detailed, field-proven protocols for researchers engaged in the synthesis of complex heterocyclic compounds.
Mechanistic Rationale: The "Why" Behind the Reaction
A thorough understanding of the Sonogashira reaction mechanism is critical for intelligent experimental design and effective troubleshooting. The process operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[8][9]
The Dual Catalytic Cycle
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Palladium(0) species, which undergoes oxidative addition into the halopyrazine's carbon-halogen bond. This is often the rate-determining step, particularly for less reactive chlorides.[10][11] The resulting Pd(II) complex then undergoes transmetalation , where the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center.[9][10] The final step is reductive elimination , which forms the desired C(sp²)-C(sp) bond of the alkynylpyrazine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] In the presence of a base (typically an amine), the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[10][12] This species is significantly more nucleophilic than the parent alkyne and is poised to efficiently transfer its alkynyl group to the palladium center during the transmetalation step.[10]
Caption: Figure 1: The Sonogashira Catalytic Cycles.
Rationale for Copper-Free Protocols
While the classical Sonogashira reaction is highly effective, the copper co-catalyst can promote an undesirable side reaction: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[5][13] This side product can complicate purification and lower the yield of the desired product. Consequently, numerous copper-free Sonogashira protocols have been developed.[5][14] In these systems, the amine base is believed to play a more direct role in deprotonating the alkyne to form an acetylide anion, which can then engage in the palladium cycle.[2][15] These methods often require more carefully selected ligands or slightly more forcing conditions but offer the significant advantage of a cleaner reaction profile.[5][16]
Core Directive: Selecting the Right Tools for the Job
The success of a Sonogashira coupling with a halopyrazine substrate is not accidental; it is the result of a deliberate selection of reagents tailored to the substrate's unique electronic properties. Pyrazines are electron-deficient heterocycles, a characteristic that influences every stage of the reaction.
-
The Halopyrazine Substrate: The reactivity of the C-X bond is paramount. The general trend for oxidative addition is I > Br > Cl >> F .[17]
-
Iodo- and Bromopyrazines: These are typically good substrates that react under standard conditions with common palladium catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄.[18]
-
Chloropyrazines: These are significantly more challenging due to the strength of the C-Cl bond.[19] Their successful coupling often requires more advanced catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which generate a more electron-rich and reactive Pd(0) center.[1][17][20] Higher temperatures are also frequently necessary.[19]
-
-
The Catalyst System:
-
Palladium Source: For routine couplings of bromo/iodopyrazines, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is a robust, air-stable, and cost-effective choice.[1][18] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also widely used but is more sensitive to air.[1][8] For challenging substrates, precatalysts that readily form monoligated Pd(0) species in solution are often superior.[11][21]
-
Copper(I) Source: Copper(I) iodide (CuI) is the most common co-catalyst. It is used in catalytic amounts, typically ranging from 1-10 mol%.[18]
-
Ligands: In most standard protocols using PdCl₂(PPh₃)₂, additional phosphine ligand is not required. However, for difficult couplings, the choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.[22]
-
-
The Base: The base serves to neutralize the hydrogen halide (HX) formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[1][9]
-
Amine Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are very common. They are often used in excess and can sometimes serve as a co-solvent.[18][19]
-
Inorganic Bases: For copper-free reactions or with sensitive substrates, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be more effective.[15][23]
-
-
The Solvent: The solvent must be able to dissolve all reactants and remain stable at the required reaction temperature. Anhydrous, degassed solvents are essential to prevent catalyst deactivation and side reactions. Common choices include:
Experimental Protocols & Workflow
Adherence to proper technique, especially the maintenance of an inert atmosphere, is critical for reproducibility and high yields.
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Application Notes and Protocols for Methyl 3-Iodopyrazine-2-carboxylate in Materials Science
Introduction: Unlocking the Potential of a Versatile Pyrazine Building Block
Methyl 3-iodopyrazine-2-carboxylate is a heterocyclic compound whose potential in advanced materials science is beginning to be explored. While traditionally utilized as an intermediate in medicinal chemistry, its unique structural features—a reactive iodine atom, an electron-deficient pyrazine ring, and a versatile methyl ester group—make it a highly attractive monomer for the synthesis of novel functional polymers and materials. The electron-deficient nature of the pyrazine ring can impart desirable electronic properties, while the iodo- and ester functionalities provide orthogonal handles for a variety of polymerization and modification reactions. This application note serves as a technical guide for researchers, scientists, and professionals in materials development, outlining the potential applications and detailed protocols for utilizing this compound in the creation of next-generation materials.
Core Properties and Rationale for Use in Materials Science
The utility of this compound as a monomer is rooted in its distinct chemical characteristics.
| Property | Significance in Materials Science |
| Iodo Group | Excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), enabling the formation of C-C bonds to construct conjugated polymer backbones. |
| Pyrazine Ring | An electron-deficient aromatic system that can be incorporated into polymers to tune their electronic and optical properties, potentially leading to applications in organic electronics. Pyrazine-containing polymers have shown promise in applications such as batteries and water-soluble conjugated polymers.[1][2] |
| Methyl Ester Group | Can be hydrolyzed to a carboxylic acid for further functionalization, or used directly in polycondensation reactions to form polyesters. |
Application I: Synthesis of Conjugated Polymers via Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] In the context of materials science, it is widely employed for the synthesis of conjugated polymers, which are the cornerstone of organic electronics.[5][6] this compound can serve as a key monomer in Suzuki polymerization to create polymers with tailored electronic properties.
Scientific Rationale
The iodine atom on the pyrazine ring is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. Subsequent transmetalation with a boronic acid or ester comonomer, followed by reductive elimination, yields the coupled product and regenerates the catalyst. By using a comonomer with two boronic acid/ester groups, a polymerization reaction occurs, incorporating the pyrazine unit into the polymer backbone. The electron-deficient nature of the pyrazine ring can enhance the electron-accepting properties of the resulting polymer, making it suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Experimental Protocol: Synthesis of a Pyrazine-Containing Copolymer
This protocol details the synthesis of a copolymer of this compound and 1,4-benzenediboronic acid.
Materials:
-
This compound
-
1,4-Benzenediboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Deionized water
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating plate
-
Condenser
-
Standard glassware (Schlenk flask, round-bottom flasks, etc.)
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Reaction Setup: To the flask, add this compound (1.0 eq) and 1,4-benzenediboronic acid (1.0 eq).
-
Solvent and Base Addition: Add anhydrous toluene and a 2M aqueous solution of potassium carbonate.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.
-
Work-up: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the crude polymer and wash sequentially with deionized water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Drying: Dry the polymer under vacuum at 60 °C overnight.
Diagram: Suzuki Polymerization Workflow
Caption: Workflow for the synthesis of a pyrazine-containing copolymer.
Application II: Formation of π-Conjugated Systems via Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[7][8] This reaction is instrumental in the synthesis of conjugated enynes and other alkyne-containing materials, which are of great interest for their optical and electronic properties.[9][10]
Scientific Rationale
This compound can be coupled with terminal alkynes to introduce acetylenic units onto the pyrazine core. This can be used to create small molecules with extended π-conjugation for applications as organic dyes or nonlinear optical materials. Furthermore, by using a di-alkyne comonomer, polymerization can be achieved, leading to the formation of poly(arylene ethynylene)s containing pyrazine units. These polymers often exhibit interesting photoluminescent properties.
Experimental Protocol: Synthesis of a Pyrazine-Ethynylene Derivative
This protocol describes the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Schlenk line or glovebox
-
Magnetic stirrer
-
Standard glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Solvent and Reagents: Add anhydrous THF and triethylamine.
-
Addition of Alkyne: Add phenylacetylene (1.2 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram: Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Application III: Polycondensation for Polyester Synthesis
The methyl ester functionality of this compound opens up possibilities for its use in polycondensation reactions to form polyesters.[11] Pyrazine-containing polyesters are a class of materials that can exhibit high thermal stability and unique functionalities due to the presence of the nitrogen-containing aromatic ring.[12]
Scientific Rationale
This compound can be either hydrolyzed to the corresponding carboxylic acid and then reacted with a diol, or it can undergo transesterification with a diol in the presence of a suitable catalyst. By reacting it with a di-functional comonomer (e.g., a diol), a polyester with pyrazine units in the backbone can be synthesized. The properties of the resulting polyester can be tuned by the choice of the diol comonomer.
Experimental Protocol: Two-Step Melt Polycondensation
This protocol describes the synthesis of a polyester from the diacid of this compound and 1,4-butanediol.
Step 1: Hydrolysis of this compound
-
Dissolve this compound in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the resulting 3-iodopyrazine-2-carboxylic acid.
Step 2: Melt Polycondensation
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine 3-iodopyrazine-2-carboxylic acid (1.0 eq), 1,4-butanediol (1.1 eq), and a catalyst such as titanium(IV) butoxide.
-
Heat the mixture to 180-200 °C under a slow stream of nitrogen to facilitate the removal of water.
-
After the initial esterification, gradually reduce the pressure to less than 1 Torr and increase the temperature to 220-240 °C to promote polycondensation.
-
Continue the reaction until the desired melt viscosity is achieved.
-
Cool the reactor to room temperature and dissolve the polymer in a suitable solvent for further characterization.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block for materials science. Its trifunctional nature allows for its incorporation into a diverse range of polymeric structures through well-established synthetic methodologies like Suzuki and Sonogashira couplings, and polycondensation. The resulting pyrazine-containing materials are expected to exhibit interesting electronic, optical, and thermal properties, paving the way for their application in organic electronics, specialty polymers, and other advanced technologies. Further research into the synthesis and characterization of materials derived from this versatile monomer is highly encouraged.
References
-
American Chemical Society. (2020). Biobased Pyrazine-Containing Polyesters. ACS Sustainable Chemistry & Engineering. [Link]
-
American Chemical Society. (2024). Pyrazine-Based Water-Soluble Conjugated Polymer Synthesis Enabled by Synchronized Pyrazine Construction and Polymerization. Macromolecules. [Link]
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OSTI.GOV. (2019). A Pyrazine-Based Polymer for Fast-Charge Batteries. [Link]
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MDPI. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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MDPI. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]
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MDPI. (2020). A Mini Review on the Development of Conjugated Polymers: Steps towards the Commercialization of Organic Solar Cells. [Link]
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MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]
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MDPI. (2021). Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. [Link]
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ResearchGate. (n.d.). Monomers used for the polycondensation reactions. Oil-based (top, red.... [Link]
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MDPI. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
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ResearchGate. (n.d.). Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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ResearchGate. (n.d.). Examples of Sonogashira reactions for the preparation of molecular.... [Link]
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ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. [Link]
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MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]
-
MDPI. (2014). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. [Link]
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ResearchGate. (n.d.). Synthesis of Conjugated Rod–Coil Block Copolymers by RuPhos Pd-Catalyzed Suzuki–Miyaura Catalyst-Transfer Polycondensation: Initiation from Coil-Type Polymers. [Link]
-
PubChem. (n.d.). Methyl 3-bromopyrazine-2-carboxylate. [Link]
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MDPI. (2022). Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. [Link]
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Synthesis of substituted pyrazines for pharmaceutical applications
An In-Depth Technical Guide to the Synthesis of Substituted Pyrazines for Pharmaceutical Applications
Introduction: The Pyrazine Scaffold in Modern Medicine
Pyrazine, a 1,4-diazabenzene, is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its unique electronic properties, arising from the presence of two electron-withdrawing nitrogen atoms in a para arrangement, confer metabolic stability and unique hydrogen bonding capabilities.[3] These features have made pyrazine derivatives indispensable in drug discovery, leading to the development of blockbuster drugs for a wide range of therapeutic areas, including infectious diseases, oncology, and central nervous system disorders.[2][4][5] Notable examples include the anti-tuberculosis agent Pyrazinamide, the antiviral Favipiravir, and the proteasome inhibitor Bortezomib used in cancer therapy.[4][6][7]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic methodologies for accessing substituted pyrazines. We will delve into both classical and modern synthetic routes, explaining the mechanistic rationale behind experimental choices and providing detailed, field-proven protocols.
Classical Synthetic Routes: Foundational Methodologies
The earliest methods for pyrazine synthesis, developed in the late 19th century, are based on the self-condensation of α-amino ketones. While modern methods often offer greater efficiency and scope, these classical routes remain valuable for specific substitution patterns.
The Gutknecht Pyrazine Synthesis (1879)
The Gutknecht synthesis is a robust method for preparing symmetrically substituted pyrazines via the self-condensation of α-amino ketones.[8][9][10] The α-amino ketone precursors are typically generated in situ from the reduction of α-isonitroso ketones. The causality of this reaction lies in the nucleophilic character of the amino group and the electrophilic nature of the ketone carbonyl. Two molecules of the α-amino ketone condense to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[10][11] Air is often a sufficient oxidant for this final step.
Experimental Protocol: Gutknecht Synthesis of 2,5-Dimethylpyrazine
This protocol outlines the synthesis of 2,5-dimethylpyrazine from biacetyl (2,3-butanedione).
Step 1: Oximation to form Diacetyl Monoxime
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of biacetyl in 50 mL of ethanol.
-
In a separate beaker, prepare a solution of 8.0 g of hydroxylamine hydrochloride in 20 mL of water.
-
Cool the biacetyl solution to 0-5 °C in an ice bath.
-
Slowly add the hydroxylamine solution to the stirred biacetyl solution over 15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
The product, diacetyl monoxime, can be used in the next step without isolation.
Step 2: Reductive Dimerization and Oxidation
-
To the reaction mixture from Step 1, add 50 mL of concentrated ammonium hydroxide.
-
Slowly add 15.0 g of zinc dust in portions over 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a water bath. The zinc reduces the oxime to the corresponding α-amino ketone.
-
Once the addition is complete, stir the mixture vigorously for 2 hours at room temperature. The α-amino ketone will dimerize to the dihydropyrazine.
-
During this time, the dihydropyrazine intermediate is oxidized by air to 2,5-dimethylpyrazine. The reaction progress can be monitored by TLC.
-
Filter the reaction mixture through a pad of Celite® to remove zinc salts. Wash the filter cake with 20 mL of ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by vacuum distillation to obtain 2,5-dimethylpyrazine as a colorless to pale yellow liquid.
Modern Synthetic Strategies: Precision and Versatility
Modern synthetic chemistry has introduced powerful tools for constructing and functionalizing the pyrazine ring, offering milder conditions, broader substrate scope, and precise control over substitution patterns. Transition metal-catalyzed cross-coupling reactions are at the forefront of these advancements.[12][13][14]
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated pyrazines are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[13][15] These reactions allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, highly functionalized pyrazine derivatives.[12][13] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. The electron-deficient nature of the pyrazine ring facilitates these transformations.[13]
Workflow for Suzuki Cross-Coupling of Chloropyrazines
Caption: Generalized workflow for Suzuki cross-coupling.
Experimental Protocol: Suzuki Coupling for Aryl-Substituted Pyrazines
This protocol describes the synthesis of 2-phenyl-5-methylpyrazine from 2-chloro-5-methylpyrazine and phenylboronic acid.
-
To a flame-dried Schlenk flask, add 2-chloro-5-methylpyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 10 mL of a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2-phenyl-5-methylpyrazine.
Data Comparison: Common Cross-Coupling Reactions for Pyrazine Functionalization
| Reaction Type | Coupling Partner | Typical Catalyst | Key Advantages | Limitations |
| Suzuki [13] | Boronic acids/esters | Pd(PPh₃)₄, PdCl₂(dppf) | Commercially available reagents, mild conditions, high functional group tolerance. | Boronic acids can be unstable; potential for homo-coupling. |
| Stille [13] | Organostannanes | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups. | Toxicity and stoichiometric waste from tin reagents.[13] |
| Heck [12] | Alkenes | Pd(OAc)₂, P(o-tol)₃ | Atom economical for C-C double bond formation. | Often requires higher temperatures; regioselectivity can be an issue. |
| Sonogashira [12][14] | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Direct synthesis of alkynyl-pyrazines, mild conditions. | Requires a co-catalyst (CuI); sensitive to oxygen. |
Case Studies: Synthesis of Key Pyrazine-Based Pharmaceuticals
The following sections detail the synthesis of prominent pyrazine-containing drugs, illustrating the practical application of various synthetic strategies.
Case Study 1: Pyrazinamide (PZA)
Pyrazinamide is a cornerstone of first-line tuberculosis treatment, crucial for its ability to kill dormant mycobacteria.[7] Its synthesis is a multi-step process that highlights classical heterocyclic chemistry transformations.[16]
Synthetic Pathway of Pyrazinamide
Caption: Key transformations in Pyrazinamide synthesis.
Protocol: Synthesis of Pyrazinamide from Pyrazine-2-carboxylic Acid [17]
This protocol focuses on the final amidation step, a common transformation in pharmaceutical synthesis.
-
In a 100 mL round-bottom flask, suspend 5.0 g (0.04 mol) of pyrazine-2-carboxylic acid in 50 mL of thionyl chloride.
-
Add 3-4 drops of N,N-dimethylformamide (DMF) as a catalyst.[17]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 4 hours. The solid will dissolve as it is converted to the acid chloride.
-
Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure.
-
Carefully add the crude pyrazine-2-carbonyl chloride to 100 mL of chilled concentrated ammonium hydroxide with vigorous stirring in an ice bath.
-
A precipitate of pyrazinamide will form. Continue stirring for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pyrazinamide.
-
The product can be recrystallized from water or ethanol for higher purity.
Case Study 2: Favipiravir
Favipiravir (Avigan) is a broad-spectrum antiviral agent used for influenza and studied for other viral infections.[6] Its synthesis involves the construction of a highly substituted and functionalized pyrazine ring.[18] Multiple synthetic routes have been developed, often starting from substituted pyrazine precursors.[19][20]
Retrosynthetic Analysis of Favipiravir
A common strategy for synthesizing Favipiravir involves the late-stage introduction of the fluorine and hydroxyl groups onto a pre-formed pyrazine carboxamide core.[6][19]
Caption: A retrosynthetic approach to Favipiravir.
Protocol: Key Fluorination Step in Favipiravir Synthesis [19]
This protocol highlights a nucleophilic aromatic substitution (SNAr) to install the key fluorine atom.
-
In a suitable pressure-rated reactor, combine 3,6-dichloropyrazine-2-carbonitrile (1.0 mmol), spray-dried potassium fluoride (3.0 mmol), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 mmol).
-
Add 10 mL of an anhydrous polar aprotic solvent, such as DMSO or sulfolane.
-
Seal the reactor and heat to 120-140 °C with vigorous stirring for 12-24 hours.
-
Monitor the formation of 3,6-difluoropyrazine-2-carbonitrile by GC-MS or HPLC.
-
After cooling, carefully pour the reaction mixture into 50 mL of ice-water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the resulting intermediate by column chromatography to prepare for subsequent hydrolysis and hydroxylation steps to complete the synthesis of Favipiravir.[19]
Conclusion and Future Outlook
The synthesis of substituted pyrazines remains a dynamic and essential area of research in pharmaceutical development. While classical methods like the Gutknecht synthesis provide reliable access to certain scaffolds, modern transition-metal-catalyzed reactions have revolutionized the field, enabling the rapid and efficient construction of complex molecular architectures.[12][21] The continued development of novel synthetic methodologies, particularly in the realm of C-H functionalization, will undoubtedly unlock access to new chemical space and facilitate the discovery of the next generation of pyrazine-based therapeutics.[4]
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Application Note: High-Throughput Screening of Methyl 3-Iodopyrazine-2-Carboxylate Derivatives for Novel Kinase Inhibitor Discovery
For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Abstract
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal framework for targeting the ATP-binding site of protein kinases.[1] This application note provides a comprehensive guide to conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors derived from the versatile building block, Methyl 3-iodopyrazine-2-carboxylate. We present field-proven insights into library design, detailed protocols for two robust assay platforms (Luminescent ADP-Glo™ and Proximity-based AlphaScreen®), and a rigorous workflow for data analysis and hit validation.
Introduction: The Rationale for Screening Pyrazine Derivatives
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets.[3] Pyrazine-containing compounds have emerged as a significant source of kinase inhibitors due to the nitrogen atoms in the pyrazine ring acting as hydrogen bond acceptors, mimicking the adenine region of ATP to interact with the kinase hinge region.[1]
This compound is an excellent starting scaffold for a kinase-focused compound library. The iodo group at the 3-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the rapid generation of a diverse library of analogues with substituents that can explore the different pockets of the ATP-binding site.
This guide is structured to provide both the "how" and the "why" of an HTS campaign, ensuring that researchers can not only execute the protocols but also make informed decisions to maximize the quality and success of their screening efforts.
Focused Library Design and Synthesis
The success of any HTS campaign begins with a high-quality, rationally designed compound library. The goal is to create a diverse set of derivatives from the this compound core to maximize the chances of identifying potent and selective inhibitors. The reactive iodide allows for facile diversification through established and robust chemical methodologies.
Core Diversification Strategies:
-
Suzuki-Miyaura Coupling: This reaction is ideal for introducing a wide variety of aryl and heteroaryl groups by coupling the iodo-pyrazine with boronic acids or esters.[4] This allows for the exploration of interactions within the hydrophobic regions of the kinase active site.
-
Sonogashira Coupling: To introduce linear, rigid alkynyl moieties, the Sonogashira coupling with terminal alkynes is employed.[5] These extended structures can probe deeper pockets within the binding site.
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the introduction of a diverse range of primary and secondary amines, creating opportunities for additional hydrogen bonding or ionic interactions.[6]
A representative library synthesis workflow is depicted below.
Caption: Library diversification from the core scaffold.
For an HTS campaign, all final compounds must be solubilized, typically in 100% DMSO, to create master stock plates. It is critical to assess the solubility and stability of a representative set of compounds to avoid issues with precipitation during storage or in aqueous assay buffers.[7]
Assay Development and High-Throughput Screening
The choice of assay technology is critical and depends on the specific kinase target and available resources. We will detail protocols for two widely used, robust, and HTS-friendly platforms: the ADP-Glo™ Luminescent Kinase Assay and the AlphaScreen® Proximity Assay.
Principle of Kinase Activity Detection
Most kinase assays function by detecting either the consumption of ATP or the generation of one of its products, ADP or the phosphorylated substrate.
-
ADP-Glo™ Assay: This is a universal assay that measures kinase activity by quantifying the amount of ADP produced during the reaction. It is a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by a luciferase to generate a light signal. The amount of light is directly proportional to the kinase activity.[8][9]
-
AlphaScreen® Assay: This is a bead-based, non-radioactive immunoassay that detects the phosphorylated substrate.[10] A biotinylated substrate is captured by streptavidin-coated Donor beads, and a phospho-specific antibody is captured by Protein A-coated Acceptor beads. When the substrate is phosphorylated by the kinase, the beads are brought into close proximity, resulting in a luminescent signal.[1][11]
Pre-Screening Assay Optimization
Before initiating a full-scale screen, it is imperative to optimize and validate the assay to ensure it is robust and reproducible.
| Parameter | Optimization Goal | Rationale |
| Enzyme Concentration | Determine the concentration that yields a linear reaction rate and a robust signal window. | Ensures the assay is sensitive to inhibition and not limited by enzyme availability. |
| Substrate Concentration | Typically set at or near the Km for ATP and the peptide/protein substrate. | Provides a good balance for detecting competitive inhibitors. |
| Incubation Time | Find the shortest time that gives a sufficient signal-to-background ratio (S/B > 5). | Balances signal strength with throughput and minimizes potential for compound instability. |
| DMSO Tolerance | Ensure assay performance is not significantly affected by the final DMSO concentration (typically ≤1%). | High concentrations of DMSO can inhibit enzyme activity or interfere with assay signal. |
| Z'-factor Calculation | Achieve a Z'-factor ≥ 0.5. | The Z'-factor is a statistical measure of assay quality, indicating the separation between positive and negative controls. A value ≥ 0.5 is considered excellent for HTS.[2] |
Detailed HTS Protocols
The following are generalized protocols for performing a kinase screen in a 384-well format. All reagent additions should be performed with automated liquid handlers for consistency.
Protocol 1: ADP-Glo™ Kinase Assay
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Compound library plates (e.g., at 1 mM in 100% DMSO)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Dispensing: Dispense 50 nL of compound solution from the library plates into the assay plates. Include wells with DMSO only for high (100% activity) and no-enzyme for low (0% activity) controls.
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound pre-binding.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
Protocol 2: AlphaScreen® Kinase Assay
Materials:
-
Kinase of interest
-
Biotinylated substrate
-
ATP
-
Kinase assay buffer
-
Anti-phospho-substrate antibody
-
AlphaScreen® Protein A Acceptor Beads and Streptavidin Donor Beads (PerkinElmer)
-
Compound library plates
-
White, opaque 384-well ProxiPlates
Procedure:
-
Compound Dispensing: Dispense 50 nL of compound solution into the assay plates, including appropriate controls.
-
Kinase Reaction:
-
Prepare a solution containing the kinase, biotinylated substrate, and ATP in kinase buffer.
-
Add 5 µL of this reaction mix to each well.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).
-
Detection Mix Addition:
-
Prepare a detection mix containing the anti-phospho-substrate antibody and the AlphaScreen® Acceptor beads in an appropriate buffer. It is crucial to perform this step in subdued light as the beads are light-sensitive.
-
Add 5 µL of this detection mix to each well. Incubate for 60 minutes at room temperature.
-
-
Donor Bead Addition:
-
Prepare a solution of the Streptavidin Donor beads in the same buffer, again in subdued light.
-
Add 5 µL of the Donor bead solution to each well.
-
-
Final Incubation and Data Acquisition: Incubate the plate in the dark for 60-120 minutes. Read the plate on an AlphaScreen-capable plate reader.[11]
Data Analysis, Hit Confirmation, and Validation
A rigorous data analysis and hit validation cascade is essential to eliminate false positives and focus resources on the most promising chemical matter.
Caption: A robust workflow for hit validation.
Step-by-Step Validation Process:
-
Primary Hit Identification: Raw data from the HTS is normalized using the high (DMSO) and low (no enzyme) controls. A percent inhibition is calculated for each compound. A threshold is set (e.g., >50% inhibition or >3 standard deviations from the mean) to define primary hits.
-
Hit Confirmation (Dose-Response): Primary hits are re-ordered as fresh powder to confirm their identity and purity. A dose-response curve (typically 10-point, 3-fold serial dilution) is generated to determine the IC50 value.
-
Counter-Screens and Orthogonal Assays: This is the most critical step for eliminating false positives.
-
Assay Interference: Compounds can interfere with the assay technology itself (e.g., autofluorescence, luciferase inhibition).[10] For the ADP-Glo™ assay, a counter-screen without the kinase can identify compounds that inhibit luciferase. For AlphaScreen®, a counter-screen can be run in the absence of the kinase to identify compounds that quench the signal.
-
Orthogonal Assay: Confirmed hits should be tested in a secondary assay that uses a different detection technology. For example, if the primary screen was ADP-Glo™, an orthogonal assay could be a mobility-shift assay or a TR-FRET assay. This ensures the observed activity is not an artifact of the primary assay format.
-
-
Structure-Activity Relationship (SAR) Analysis: As hits are confirmed, analogs from the library should be examined. The presence of a clear SAR, where small chemical changes lead to predictable changes in activity, provides strong evidence of a specific binding mode.
-
Selectivity Profiling: Promising validated hits should be profiled against a panel of other kinases to determine their selectivity. High selectivity is often a desirable property for a therapeutic candidate.
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Plate-to-Plate Variability | Inconsistent reagent dispensing; Temperature gradients across incubator; Reagent instability. | Ensure liquid handlers are calibrated; Allow plates and reagents to equilibrate to room temperature; Prepare fresh reagents daily. |
| High Number of False Positives | Compound autofluorescence/quenching; Luciferase inhibition; Non-specific inhibition (aggregation). | Implement counter-screens early in the validation workflow; Run assays with and without detergent (e.g., Triton X-100) to identify aggregators; Visually inspect wells for compound precipitation. |
| Z'-factor < 0.5 | Low signal-to-background ratio; High variability in controls. | Re-optimize enzyme/substrate concentrations; Check reagent quality and preparation; Ensure consistent and accurate liquid handling. |
| Compound Insolubility | Compound precipitates out of solution in aqueous assay buffer. | Lower the final assay concentration; Visually inspect master and assay plates for precipitation; Consider alternative DMSO substitutes for problematic compounds.[7] |
Conclusion
The combination of a rationally designed library based on the this compound scaffold and a robust HTS campaign provides a powerful engine for the discovery of novel kinase inhibitors. By carefully selecting and optimizing a suitable assay technology and implementing a rigorous hit validation cascade, researchers can efficiently identify high-quality lead compounds for further development. The protocols and workflows described in this application note offer a proven framework for success in this critical area of drug discovery.
References
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Setyowati, W.A.E., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 8(12), 2098-2112. [Link]
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Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. [Link]
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Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
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BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
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National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]
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Agilent Technologies. (2012). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. [Link]
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Leveridge, M., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]
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Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology. [Link]
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Setyowati, W.A.E., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]
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Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049. [Link]
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Belanger, D.B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. [Link]
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White, A.D., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]
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Iza, K., et al. (2021). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology. [Link]
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Matos, M.J., et al. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules. [Link]
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Goswami, A., et al. (2011). Methyl pyrido[2,3-b]pyrazine-3-carboxylate. Acta Crystallographica Section E. [Link]
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Ellsworth, J.M., et al. (2007). Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Coordination Complexes. Journal of Chemical Crystallography. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Developing novel therapeutics using Methyl 3-iodopyrazine-2-carboxylate
An Application Guide to Harnessing Methyl 3-iodopyrazine-2-carboxylate in Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] this compound represents a highly versatile and powerful building block for the synthesis of novel pyrazine-based drug candidates. Its strategic disubstitution offers two orthogonal points for chemical diversification: a reactive iodine atom ideal for transition-metal-catalyzed cross-coupling reactions and a methyl ester group amenable to a variety of downstream modifications. This guide provides an in-depth exploration of the compound's utility, detailing the strategic rationale and step-by-step protocols for its application in Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, as well as subsequent functional group interconversion.
Foundational Insights: The Strategic Value of the Pyrazine Core
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern drug design.[2] Its inclusion in a molecule can significantly influence physicochemical properties such as solubility, basicity (pKa ≈ 0.65), and the capacity for hydrogen bonding—all critical factors for target engagement and pharmacokinetic profiles.[3][4] The electron-deficient nature of the pyrazine ring also imparts unique reactivity and metabolic stability.[5] Several clinically important drugs, including Bortezomib (anticancer) and Pyrazinamide (antitubercular), feature this essential scaffold, underscoring its therapeutic relevance.[1][6]
This compound is engineered for synthetic efficiency. The iodine atom at the 3-position serves as an excellent leaving group for palladium-catalyzed reactions, allowing for the facile introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties.[5][7] Concurrently, the methyl carboxylate at the 2-position provides a secondary handle for modification, most commonly through amidation to generate structures capable of forming key hydrogen bond interactions with biological targets.[8][9]
Synthetic Strategy: A Central Hub for Molecular Diversification
The primary utility of this compound is as a central scaffold from which a wide array of derivatives can be synthesized. The choice of reaction pathway allows researchers to systematically explore chemical space around the pyrazine core to optimize biological activity.
Caption: Synthetic pathways from this compound.
Experimental Protocols: Building Novel Therapeutics
The following protocols are designed as robust starting points for laboratory synthesis. Researchers should perform reactions on a small scale to optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Objective: To introduce aryl or heteroaryl substituents at the 3-position of the pyrazine ring. This is a foundational reaction for creating compounds targeting protein kinases, ion channels, and other targets where a bi-aryl motif is desirable.
Causality: This reaction leverages a palladium catalyst to couple the sp² carbon of the iodopyrazine with the sp² carbon of a boronic acid or ester.[5][10] The choice of a phosphine ligand like Pd(PPh₃)₄ is crucial for stabilizing the palladium(0) active species and facilitating the catalytic cycle.[9][11] An inorganic base (e.g., K₂CO₃) is required to activate the boronic acid via formation of a boronate complex, which is more competent for transmetalation.[12]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[9]
-
Heat the reaction mixture to 90-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Copper-Free Sonogashira Coupling for C-C Bond Formation
Objective: To synthesize 3-alkynylpyrazine derivatives. Alkynes are versatile functional groups in drug discovery, serving as rigid linkers or precursors for further transformations like triazole formation via "click chemistry".
Causality: This reaction couples the sp² carbon of the iodopyrazine with the sp carbon of a terminal alkyne.[13][14][15] The classic Sonogashira reaction uses a copper(I) co-catalyst, but copper can lead to alkyne homocoupling (Glaser coupling).[16] A copper-free protocol avoids this side reaction and simplifies purification. The palladium catalyst facilitates the primary coupling, while a suitable base like triethylamine (TEA) or diisopropylamine (DIPA) acts as both a base and a solvent to neutralize the HI generated.[16]
Caption: Workflow for Copper-Free Sonogashira coupling.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq), and triphenylphosphine (PPh₃) (0.06 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio.
-
Add the terminal alkyne (1.5 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to 60-70 °C and stir until TLC or LC-MS indicates the consumption of the starting material (typically 6-18 hours).
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the desired product.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Objective: To introduce primary or secondary amines at the 3-position, a key transformation for accessing a vast number of pharmacologically relevant structures.
Causality: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds.[17][18] The reaction's success is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[19] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[20]
Caption: Workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology (to be performed in a glovebox or using Schlenk techniques):
-
In an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq) to a dry reaction vial.
-
Add this compound (1.0 eq) and the primary or secondary amine (1.2 eq).
-
Add anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.
-
Stir for 4-24 hours, monitoring by LC-MS.
-
After completion, cool to room temperature, carefully quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the 3-aminopyrazine derivative.
Protocol 4: Downstream Modification via Amide Coupling
Objective: To convert the C2-methyl ester of the newly synthesized pyrazine derivatives into a diverse library of amides, which is often crucial for improving biological activity.
Causality: This is a two-step process. First, saponification (base-mediated hydrolysis) converts the relatively unreactive methyl ester into a carboxylic acid. Second, the carboxylic acid is activated with a coupling agent (e.g., T3P, HATU, or DCC) to form a highly reactive intermediate that readily reacts with a primary or secondary amine to form the stable amide bond.[6][9]
Caption: Workflow for ester hydrolysis and subsequent amide coupling.
Step-by-Step Methodology:
-
Part A: Saponification
-
Dissolve the pyrazine ester derivative (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:1:1).
-
Add lithium hydroxide (LiOH) (1.5-3.0 eq) and stir at room temperature until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the mixture in an ice bath and acidify to pH ~2-3 with 1N HCl.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with ethyl acetate or dichloromethane.
-
Dry the organic extracts and concentrate to yield the crude carboxylic acid, which can often be used without further purification.
-
-
Part B: Amide Coupling (using T3P as an example)
-
Dissolve the carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) or pyridine (2.0-3.0 eq).
-
Add propylphosphonic anhydride (T3P) (50% solution in EtOAc, 1.5 eq) dropwise to the stirring solution at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours until complete.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
Summary of Synthetic Potential
The strategic application of these protocols enables the creation of a vast and diverse library of novel pyrazine derivatives from a single, readily accessible starting material.
| Reaction Type | Reagent Class | Resulting C3-Substituent | Key Therapeutic Applications |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Aryl or Heteroaryl | Kinase Inhibitors, GPCR Modulators, Ion Channel Blockers |
| Sonogashira | Terminal Alkynes | Alkynyl | Bio-orthogonal Chemistry, Linkers in ADCs, Proteolysis Targeting Chimeras (PROTACs) |
| Buchwald-Hartwig | Primary/Secondary Amines | Amino | CNS Agents, Antimicrobials, Anticancer Agents |
| Amide Coupling | Primary/Secondary Amines | Carboxamide | Broadly applicable for improving potency and ADME properties via H-bonding |
Conclusion
This compound is more than a simple chemical reagent; it is a strategic platform for accelerated drug discovery. By mastering the cross-coupling and derivatization protocols outlined in this guide, researchers can efficiently synthesize novel molecular entities with significant therapeutic potential. The logical and versatile nature of this building block allows for systematic structure-activity relationship (SAR) studies, ultimately paving the way for the development of next-generation therapeutics.
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S. K. M. and S. K. A., "Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling," ResearchGate, 2019. [Online]. Available: [Link]
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V. P. et al., "Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.," Research Journal of Pharmaceutical, Biological and Chemical Sciences, vol. 6, no. 4, pp. 1656-1666, 2015. [Online]. Available: [Link]
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ResearchGate, "Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives.," ResearchGate, 2016. [Online]. Available: [Link]
-
A. L. et al., "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies," PMC, vol. 23, no. 11, p. 958, 2018. [Online]. Available: [Link]
-
D. Choudhary et al., "Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review," Polycyclic Aromatic Compounds, pp. 1-22, 2022. [Online]. Available: [Link]
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P. G. et al., "Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents," ResearchGate, 2011. [Online]. Available: [Link]
-
A. Khalid et al., "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies," MDPI, vol. 18, no. 9, p. 437, 2024. [Online]. Available: [Link]
-
National Center for Biotechnology Information, "Methyl 3-amino-6-iodopyrazine-2-carboxylate," PubChem Compound Database, CID 11087124. [Online]. Available: [Link]
-
Wikipedia, "Buchwald–Hartwig amination," Wikipedia, 2024. [Online]. Available: [Link]
-
S. D. Dreher et al., "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis," Journal of the American Chemical Society, vol. 137, no. 7, pp. 2649-2655, 2015. [Online]. Available: [Link]
-
Y. K. et al., "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI," PubMed Central (PMC), vol. 25, no. 10, p. 1205, 2020. [Online]. Available: [Link]
-
ACS GCI Pharmaceutical Roundtable, "Buchwald-Hartwig Amination," ACS GCI Pharmaceutical Roundtable Reagent Guides. [Online]. Available: [Link]
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Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023. [Online]. Available: [Link]
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Chemistry LibreTexts, "Sonogashira Coupling," Chemistry LibreTexts, 2024. [Online]. Available: [Link]
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M. J. R. P. Queiroz et al., "Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line," PMC, vol. 23, no. 1, p. 43, 2018. [Online]. Available: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Methyl 3-iodopyrazine-2-carboxylate
Welcome to the dedicated technical support resource for the Suzuki-Miyaura cross-coupling of Methyl 3-iodopyrazine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging, electron-deficient heterocyclic substrate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common obstacles, optimizing reaction conditions, and ensuring reproducible, high-yield outcomes.
The pyrazine core is a critical pharmacophore in numerous drug candidates, and its successful functionalization is paramount. However, the inherent electron-deficient nature of the pyrazine ring, compounded by the presence of an ester functional group, introduces specific challenges to the standard Suzuki-Miyaura protocol. This guide is structured to address these issues head-on, providing a logical framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the planning and execution of Suzuki coupling reactions with functionalized pyrazines.
Q1: Why is my Suzuki coupling of this compound failing or giving very low yields?
A1: Low conversion with this substrate typically stems from a few core issues. The pyrazine ring is electron-deficient, which can make the oxidative addition step more facile but can also lead to catalyst inhibition or decomposition.[1][2] More critically, the ester group is base-sensitive, and standard strong bases (like NaOH or NaOEt) can cause hydrolysis of your starting material or product.[3] Additionally, inadequate degassing, inactive catalyst, or an inappropriate choice of solvent can all lead to reaction failure.[4][5]
Q2: What is the best palladium catalyst for this specific substrate?
A2: While the classic Pd(PPh₃)₄ can sometimes be effective, it often fails for electron-deficient heterocycles.[1] Modern catalyst systems employing bulky, electron-rich phosphine ligands are generally superior. Catalysts like Pd(dppf)Cl₂, or pre-catalysts formed from Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as XPhos, SPhos, or P(t-Bu)₃ often provide significantly better results by promoting efficient oxidative addition and stabilizing the catalytic species.[3][6][7]
Q3: How do I choose the right base to avoid hydrolyzing the methyl ester?
A3: This is one of the most critical parameters. To prevent ester saponification, milder inorganic bases are strongly recommended. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF) are excellent choices.[3][4][8] They are sufficiently basic to facilitate the transmetalation step without promoting significant hydrolysis.[9][10]
Q4: I'm observing significant dehalogenation (replacement of iodine with hydrogen). What causes this and how can I stop it?
A4: Dehalogenation is a common side reaction, particularly with reactive aryl iodides.[11][12] It can be caused by trace amounts of water or other proton sources in the reaction mixture, or by a competitive pathway where a palladium-hydride species is formed.[11] To mitigate this, ensure you are using anhydrous solvents, rigorously degassing your reaction mixture, and using a high-quality, fresh catalyst.[4][13] Sometimes, switching to a different boronic acid derivative, like a boronic ester (e.g., a pinacol ester), can also reduce this side reaction.[13][14]
Q5: My boronic acid is decomposing, leading to homo-coupling byproducts. What can I do?
A5: Homo-coupling of the boronic acid partner is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species known to facilitate this side reaction.[11][15] The solution is meticulous degassing of your solvents and reaction setup.[4] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can also help ensure the primary cross-coupling pathway is favored. Some boronic acids, especially heteroaromatic ones, are also unstable to the reaction conditions, leading to protodeboronation.[13] In these cases, using more stable derivatives like MIDA boronates or trifluoroborate salts can be beneficial.[14]
Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| No Reaction or <10% Conversion | 1. Inactive Catalyst: Pd(0) species not generated or has been oxidized.[4][16] 2. Inert Conditions Not Met: Oxygen present, deactivating the catalyst.[4][11] 3. Insufficiently Strong/Soluble Base: The boronic acid is not activated for transmetalation.[4] | 1. Use a Fresh Catalyst/Ligand: Use a recently purchased catalyst or a more stable pre-catalyst (e.g., XPhos Pd G3). The active Pd(0) species is crucial for initiating the catalytic cycle via oxidative addition.[2][14] 2. Improve Degassing: Purge the solvent with Argon or Nitrogen for at least 30 minutes. Use freeze-pump-thaw cycles for maximum oxygen removal.[5] 3. Change the Base: Switch to a more soluble or stronger (but still ester-compatible) base like Cs₂CO₃ or K₃PO₄. The base's role is to form the more nucleophilic boronate species required for transmetalation.[9][10] |
| Low Yield (10-50%) with Starting Material Remaining | 1. Suboptimal Temperature: Reaction is too slow at the current temperature. 2. Inefficient Ligand: The chosen phosphine ligand is not optimal for this specific substrate coupling. 3. Poor Solvent Choice: Reagents may not be fully soluble, or the solvent may not adequately stabilize the catalytic intermediates.[5] | 1. Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 100 °C). Higher temperatures accelerate all steps of the catalytic cycle. 2. Screen Ligands: Test a panel of ligands. For electron-deficient pyrazines, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often superior to PPh₃.[7] 3. Change Solvent System: A common and effective solvent system is a 4:1 to 10:1 mixture of an aprotic solvent (like 1,4-dioxane or THF) and water.[5][13] The water helps solubilize the inorganic base. |
| Significant Side Product Formation | 1. Dehalogenation: Presence of proton sources leading to hydrodehalogenation.[11][12] 2. Homo-coupling (Boronic Acid): Oxygen contamination leading to oxidative coupling of the boronic acid.[11] 3. Ester Hydrolysis: Base is too strong or reaction temperature is too high for prolonged periods. | 1. Use Anhydrous Solvents: Ensure solvents are rigorously dried before use. If water is required for the base, use degassed, deionized water. 2. Rigorous Degassing: This is the most effective way to prevent homo-coupling. Ensure the reaction is maintained under a positive pressure of inert gas.[4] 3. Use Milder Base/Lower Temp: Switch from K₂CO₃ to a milder base like KF.[3] Avoid unnecessarily high temperatures or prolonged reaction times. |
| Difficulty in Product Purification | 1. Close Polarity of Product and Byproducts: Homo-coupled products or residual starting materials can be difficult to separate. 2. Palladium Contamination: Residual palladium can contaminate the final product. | 1. Optimize Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2 eq.) to drive the reaction to completion and consume the iodopyrazine, which can be difficult to separate from the product. 2. Post-Reaction Cleanup: After aqueous workup, consider a filtration through a pad of Celite®. For stubborn palladium contamination, treatment with a palladium scavenger or recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Standard Starting Conditions
This protocol provides a reliable baseline for the initial coupling attempt.
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol incorporates advanced catalysts and conditions for reactions that are sluggish or prone to side reactions.
-
Reagent Preparation: To a glovebox or a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.3 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Follow the rigorous degassing procedure described in Protocol 1.
-
Catalyst Preparation: In a separate vial under inert atmosphere, pre-mix the palladium source (Pd₂(dba)₃, 1.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 3.5 mol%).
-
Catalyst Addition: Add the pre-mixed catalyst/ligand combination to the reaction flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or CPME) to achieve a final concentration of ~0.1 M.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring & Workup: Follow the procedures outlined in Protocol 1.
Visualized Workflows and Logic
To further clarify the experimental and troubleshooting processes, the following diagrams illustrate key workflows.
Caption: Standard workflow for setting up the Suzuki coupling reaction.
Sources
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
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- 3. Suzuki Coupling [organic-chemistry.org]
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- 5. researchgate.net [researchgate.net]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 3-iodopyrazine-2-carboxylate
Welcome to the technical support guide for the purification of Methyl 3-iodopyrazine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. The inherent reactivity of the pyrazine core and the nature of its synthesis often lead to characteristic impurities that can complicate downstream applications.
This guide provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and obtain your target compound with the highest possible purity.
Part 1: Frequently Asked Questions (FAQs) & Impurity Profiling
A successful purification strategy begins with understanding the potential impurities in your crude reaction mixture. This compound is typically synthesized from its corresponding amine, Methyl 3-aminopyrazine-2-carboxylate, via a Sandmeyer-type reaction.[1][2] This synthetic route informs the likely impurity profile.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Based on the Sandmeyer reaction pathway, your crude material may contain several key impurities:
-
Unreacted Starting Material: Methyl 3-aminopyrazine-2-carboxylate can be carried through the work-up. It is significantly more polar than the desired product.
-
De-iodinated (Protodeiodinated) Product: The aryl radical intermediate in the Sandmeyer reaction can be quenched by a proton source, leading to the formation of Methyl 3-H-pyrazine-2-carboxylate (Methyl pyrazine-2-carboxylate).[3] This is often the most challenging impurity to separate due to its similar polarity.
-
Phenolic Byproducts: If the diazonium salt reacts with water, it can form Methyl 3-hydroxypyrazine-2-carboxylate. This is a highly polar impurity.
-
Azo-Coupling Products: Diazonium salts can couple with electron-rich species to form colored azo compounds, contributing to dark, tarry residues.
-
Polymeric Tars: Harsh reaction conditions (e.g., excessive heat) can lead to polymerization and the formation of intractable, dark-colored materials.[4]
Q2: How can I get a quick and effective assessment of my crude product's purity?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique.
-
Recommended TLC System: Start with a mobile phase of 20-30% Ethyl Acetate in Hexane. This system typically provides good separation between the product and both more polar (starting material, phenols) and less polar impurities.
-
Visualization: Use a UV lamp (254 nm) for visualization. The pyrazine ring is an excellent chromophore. Staining with potassium permanganate can also be useful to detect non-UV active impurities.
-
Interpreting the TLC:
-
Product (this compound): Should appear as a major, well-defined spot.
-
Starting Amine: Will be a spot at a much lower Rf (closer to the baseline).
-
De-iodinated Impurity: Will have a very similar Rf to the product, often appearing as a shoulder or an elongated spot.
-
Baseline/Streaking: Indicates the presence of highly polar impurities or polymeric tars.
-
Part 2: Troubleshooting Guide for Purification
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q3: My crude product is a dark, oily, or tarry mess. How should I proceed before attempting column chromatography?
A3: Do not load a crude tar directly onto a chromatography column. This will result in poor separation and can irreversibly damage the column.
Recommended Pre-treatment:
-
Dissolution & Filtration: Dissolve the crude material in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate. Tarry, insoluble materials can often be removed by filtration through a small plug of Celite®.
-
Trituration: If the product is expected to be a solid, you can attempt to "crash out" the product from the crude oil. Add a non-polar solvent in which the product is poorly soluble (e.g., Hexane, Diethyl Ether) to the crude oil and stir or sonicate vigorously. The desired product may precipitate as a solid, which can then be collected by filtration. This simple step can significantly enrich the material.
-
Silica Plug Filtration: For moderately dirty samples, dissolving the crude mixture in a minimal amount of DCM and passing it through a short plug of silica gel in a fritted funnel is highly effective. Elute with a solvent system that moves your product off the baseline but retains the highly colored, polar "junk" (e.g., 10-15% Ethyl Acetate/Hexane). This removes the most problematic impurities before the main purification step.
Q4: I'm struggling to separate my product from a close-running impurity on TLC. How can I improve my chromatographic separation?
A4: This is the most common challenge, likely due to the de-iodinated byproduct. Improving resolution in flash chromatography is key.
Strategies for Improved Resolution:
-
Shallow the Gradient: If you are running a gradient, make it shallower around the elution point of your product. For example, instead of a 10% to 40% Ethyl Acetate gradient, try a 15% to 25% gradient over more column volumes.
-
Switch Solvents: The Hexane/Ethyl Acetate system is a good starting point, but pyrazines can exhibit unique interactions.[5] Consider switching the polar component to Methyl-t-butyl ether (MTBE) or using a DCM/Hexane system. Sometimes, adding a small percentage (~1%) of methanol to a DCM eluent can improve peak shape.
-
Use High-Performance Silica: Standard flash silica may not be sufficient. Using a higher surface area silica (>700 m²/g) can significantly boost resolving power for closely related pyrazine compounds.[6][7]
-
Reduce the Load: Overloading the column is a common cause of poor separation. For difficult separations, reduce your sample load to less than 1% of the silica gel mass (e.g., <100 mg of crude on a 12g column).
The following table provides suggested starting points for optimizing your chromatography:
| Problem | Recommended Solvent System (Starting Point) | Rationale |
| Product and impurity have very close Rf values | 10-20% MTBE in Hexane | MTBE offers different selectivity compared to Ethyl Acetate and can resolve stubborn spots. |
| Product is streaking (tailing) | 20% Ethyl Acetate in DCM + 0.5% Acetic Acid | The acidic modifier can improve the peak shape of nitrogen-containing heterocycles by protonating basic sites that cause strong interactions with silica. |
| Impurities are less polar than product | Hexane with a very shallow gradient of Ethyl Acetate (e.g., 0% to 10%) | This pushes off non-polar "grease" before the main product elutes, ensuring a clean separation on the front end. |
Q5: Can I purify this compound by recrystallization?
A5: Yes, recrystallization can be an excellent and scalable alternative or final polishing step if your crude material is sufficiently pure (>85-90%).
Protocol for Recrystallization:
-
Solvent Screening: Test solubility in a range of solvents on a small scale. Ideal solvents are those in which the compound is sparingly soluble at room temperature but fully soluble when hot. Good candidates include Isopropanol, Ethanol, or mixed solvent systems like Ethyl Acetate/Hexane or Toluene/Heptane.
-
Procedure: a. Dissolve the crude solid in the minimum amount of the chosen hot solvent. b. If the solution is colored, you can add a small amount of activated charcoal and hot filter the mixture through Celite® to remove colored impurities. c. Allow the solution to cool slowly to room temperature. d. Once crystals begin to form, place the flask in an ice bath or refrigerator for several hours to maximize recovery. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.[8]
Q6: After purification, my NMR spectrum shows residual solvent. How do I remove it?
A6: Residual solvents like Ethyl Acetate or DCM can be persistent.
-
High Vacuum: Place the sample under high vacuum (<1 Torr) for several hours. Gentle heating (30-40 °C) can aid removal, but be cautious as halogenated pyrazines can sometimes be sublime.
-
Co-evaporation: Dissolve the product in a low-boiling solvent like Diethyl Ether or Pentane, and re-concentrate it on a rotary evaporator. Repeat this 2-3 times. The lower boiling solvent forms an azeotrope with the higher boiling residual solvent, facilitating its removal.
Part 3: Visualized Workflow & Protocols
Decision Workflow for Purification
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of your crude reaction mixture.
Caption: Decision tree for selecting the optimal purification method.
Detailed Protocol: Flash Column Chromatography
This protocol assumes a crude product contaminated with both more polar and similarly polar impurities.
-
Preparation:
-
Dry-load the crude material onto silica gel. To do this, dissolve the crude product in a minimal volume of DCM, add silica gel (approximately 2-3 times the mass of the crude product), and concentrate to a dry, free-flowing powder using a rotary evaporator.
-
Select a column size appropriate for your sample mass (aim for a 50:1 to 100:1 ratio of silica mass to crude product mass for difficult separations).
-
Pack the column using Hexane as the slurry solvent.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with 100% Hexane for 2 column volumes (CV) to elute very non-polar impurities.
-
Run a shallow gradient from 0% to 25% Ethyl Acetate in Hexane over 10-15 CV. The product typically elutes between 15-20% Ethyl Acetate.
-
Monitor the elution using a UV detector or by collecting fractions and analyzing by TLC.
-
-
Fraction Analysis:
-
Combine fractions containing the pure product as determined by TLC.
-
Concentrate the combined fractions under reduced pressure.
-
Place the resulting product under high vacuum to remove residual solvents.
-
References
-
Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]
-
ResearchGate. (2019). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-6-iodopyrazine-2-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]
-
MDPI. (2018). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
-
Taylor & Francis Online. (1991). Synthesis and Reactions of Some Pyrazine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
ACS Publications. (1992). Synthesis of 2,6-Disubstituted Pyrazines and Related Derivatives. Retrieved from [Link]
-
Scholar Commons. (2007). Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Coordination Complexes. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Oxford Academic. (2011). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:1458-16-8 | Methyl 3-amino-6-iodopyrazine-2-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromopyrazine-2-carboxylate. Retrieved from [Link]
-
Alkali Scientific. (n.d.). Methyl 3-iodopyridine-2-carboxylate, 1 X 1 g. Retrieved from [Link]
Sources
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- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
Technical Support Center: Iodination of Pyrazine-2-Carboxylates
Welcome to the technical support center for the iodination of pyrazine-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common side reactions, provide troubleshooting advice, and answer frequently asked questions to help you optimize your experimental outcomes.
Introduction: The Challenge of Pyrazine Iodination
Pyrazine rings are electron-deficient aromatic systems, making them inherently less reactive towards electrophilic substitution reactions like iodination compared to more electron-rich heterocycles.[1] The presence of an electron-withdrawing carboxylate group further deactivates the ring. Consequently, forcing conditions are often required, which can lead to a variety of undesired side reactions. This guide provides practical, experience-based solutions to these challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the iodination of pyrazine-2-carboxylates, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion to the Desired Iodinated Product
Symptoms:
-
Analysis of the crude reaction mixture (TLC, LC-MS, NMR) shows predominantly unreacted starting material.
-
The yield of the iodinated pyrazine-2-carboxylate is significantly lower than expected.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Insufficient Electrophilicity of the Iodinating Reagent | The pyrazine ring, especially when substituted with an electron-withdrawing carboxylate group, is highly deactivated towards electrophilic attack.[1] Standard iodinating agents like molecular iodine (I₂) may not be electrophilic enough to react efficiently. | 1. Use a more potent iodinating system: Employ N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst like trifluoroacetic acid or sulfuric acid.[2][3] 2. Generate a stronger electrophile in situ: Use a combination of an iodide source (e.g., KI) and a strong oxidizing agent (e.g., H₂O₂, Ceric Ammonium Nitrate) to generate a more reactive iodine species.[4][5] |
| Protonation of the Pyrazine Ring | In strongly acidic media, the nitrogen atoms of the pyrazine ring can become protonated, further deactivating the ring towards electrophilic substitution.[1] | 1. Moderate the acidity: If using a strong acid catalyst, perform optimization studies to find the minimum effective concentration. 2. Consider alternative activation: Explore Lewis acid catalysis (e.g., AgNO₃, AlCl₃) to activate the iodinating agent without excessive protonation of the substrate.[3][6] |
| Inappropriate Solvent Choice | The solvent can influence the solubility of reagents and the stability of intermediates. | 1. Solvent Screening: Test a range of solvents, from non-polar (e.g., dichloromethane, chloroform) to polar aprotic (e.g., acetonitrile, DMF). Acetonitrile is often a good starting point for electrophilic iodinations.[2] |
Issue 2: Formation of N-Oxide Side Products
Symptoms:
-
Mass spectrometry analysis reveals peaks corresponding to the mass of the starting material or product plus 16 amu (or multiples thereof).
-
NMR spectroscopy may show characteristic shifts indicative of N-oxide formation.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Use of Strong Oxidizing Agents | Reagent systems that employ strong oxidants (e.g., H₂O₂, trifluoroperacetic acid, nitric acid) to generate the electrophilic iodine species can also oxidize the nitrogen atoms of the pyrazine ring.[7][8][9] | 1. Choose a non-oxidative iodinating agent: N-Iodosuccinimide (NIS) with an acid catalyst is a common choice that avoids strong oxidants.[2] 2. Control reaction conditions: If an oxidative system is necessary, carefully control the stoichiometry of the oxidant and the reaction temperature to minimize over-oxidation. Lowering the temperature can often increase the selectivity for C-iodination over N-oxidation. |
| Inherent Reactivity of the Pyrazine Nitrogens | The lone pairs on the pyrazine nitrogens are susceptible to oxidation, particularly under the harsh conditions sometimes required for iodination. | 1. Protect the nitrogen atoms: While not always practical, in some cases, temporary protection of the pyrazine nitrogens could be considered, though this adds steps to the synthesis. 2. Methodological adjustment: If N-oxide formation is persistent, consider a synthetic route where iodination precedes the formation of the pyrazine ring or the introduction of the carboxylate group. |
Issue 3: Decarboxylation of the Starting Material or Product
Symptoms:
-
The appearance of a new, less polar spot on TLC and a corresponding peak in LC-MS for a compound with a mass corresponding to the starting material or product minus 44 amu (the mass of CO₂).
-
Gas evolution (effervescence) may be observed during the reaction.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| High Reaction Temperatures | Pyrazine-2-carboxylic acids can be susceptible to thermal decarboxylation, a reaction that can be accelerated under harsh acidic or basic conditions.[10][11] | 1. Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave-assisted synthesis can sometimes promote decarboxylation due to localized high temperatures.[12] 2. Gradual heating: If elevated temperatures are required, heat the reaction mixture gradually to avoid thermal shock. |
| Metal-Catalyzed Decarboxylation | Certain metal catalysts, sometimes used to facilitate halogenation, can also promote decarboxylation of aromatic carboxylic acids.[10][12] | 1. Avoid problematic catalysts: If decarboxylation is observed in a metal-catalyzed system, switch to a metal-free iodination protocol. 2. Modify the substrate: Converting the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) can prevent decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step if necessary. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the iodination of a substituted pyrazine-2-carboxylate?
The regioselectivity of electrophilic substitution on a pyrazine ring is influenced by the electronic effects of the existing substituents. The pyrazine ring itself is electron-deficient, and the carboxylate group at the 2-position further deactivates the ring, particularly at the adjacent 3- and 6-positions. Therefore, iodination is most likely to occur at the 5-position, which is least deactivated. If the 5-position is already substituted, the 3- or 6-position may be targeted, depending on the nature of the other substituents on the ring.
Q2: How can I effectively monitor the progress of my iodination reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product. The iodinated product is typically less polar than the starting carboxylic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for monitoring the reaction. It allows for the separation of starting material, product, and any side products, while the mass spectrometer provides confirmation of their identities by their mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, performing a quick work-up, and running a ¹H NMR can provide a clear picture of the conversion and the formation of any major side products.
Q3: What are the best methods for purifying the final iodinated pyrazine-2-carboxylate?
-
Column Chromatography: This is the most common method for purifying organic compounds. Silica gel is typically used as the stationary phase, with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) to elute the components.[13]
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent or solvent pair can be an effective purification method to obtain highly pure material.
-
Azeotropic Distillation: In some specific cases, azeotropic distillation can be employed to remove certain impurities.[14]
Q4: Are there any "greener" or more environmentally friendly methods for the iodination of pyrazines?
Yes, research is ongoing to develop more sustainable synthetic methods. Some approaches include:
-
Using water as a solvent: Some iodination reactions using hydrogen peroxide as the oxidant can be performed in water, with the only byproduct being water itself.[4]
-
Solvent-free reactions: Mechanical grinding of the reactants under solvent-free conditions has been shown to be effective for the iodination of other heterocyclic systems like pyrimidines and could potentially be adapted for pyrazines.[6]
-
Catalytic methods: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste. Iodine itself can sometimes act as a catalyst in certain reactions.[15][16]
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Iodination using N-Iodosuccinimide (NIS)
-
To a solution of the pyrazine-2-carboxylate (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane), add N-Iodosuccinimide (1.1-1.5 eq.).
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of a strong acid (e.g., trifluoroacetic acid, 0.1-0.2 eq.).
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the desired iodination pathway and the formation of common side products.
Caption: A logical troubleshooting workflow for low yield.
References
- Dalton Transactions. (n.d.). Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Royal Society of Chemistry.
- PubMed Central. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
- Science of Synthesis. (n.d.). Pyrazines. Thieme.
- RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- Wikipedia. (n.d.). Electrophilic halogenation.
- BenchChem. (2025). Identifying side reactions in the synthesis of iodinated pyrazoles.
- DOI. (n.d.). Supporting Information Pyrazine-Based Covalent Organic Frameworks for Effective Iodine and Carbon Dioxide Capture.
- Journal of the Chemical Society C. (n.d.). Preparation and reactions of some substituted pyrazine di-N-oxides. Royal Society of Chemistry.
- MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
- MDPI. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
- ResearchGate. (2025, December 5). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide.
- MDPI. (n.d.). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids.
- Google Patents. (n.d.). Purification of pyrazine.
- Google Patents. (n.d.). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- Semantic Scholar. (1980, December 31). Oxidative Decarboxylation of Carboxylic Acids.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Electrophilic iodination: a gateway to high iodine compounds and energetic materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 11. Oxidative Decarboxylation of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 12. Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming the Low Reactivity of Halopyrazines in Cross-Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions with challenging halopyrazine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Pyrazine scaffolds are integral to numerous pharmaceuticals and biologically active compounds, making their efficient functionalization a critical task in modern synthesis.[1] However, the inherent electronic properties of the pyrazine ring often lead to low reactivity in standard cross-coupling protocols. This resource aims to equip you with the knowledge and practical strategies to overcome these challenges.
Understanding the Challenge: Why Are Halopyrazines So Unreactive?
The low reactivity of halopyrazines in transition metal-catalyzed cross-coupling reactions stems from a combination of electronic and steric factors:
-
Electron-Deficient Ring System: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing. This reduces the electron density of the carbon-halogen (C-X) bond, making the oxidative addition step—often the rate-determining step in the catalytic cycle—more difficult.[2][3][4]
-
Catalyst Inhibition: The lone pairs on the pyrazine nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][5][6] This is a common issue with nitrogen-containing heterocycles.[3][7]
-
Halogen Reactivity Trend: The reactivity of halopyrazines follows the general trend for aryl halides: I > Br > Cl.[5][8] Chloropyrazines are particularly challenging due to the strong C-Cl bond, often requiring more specialized and robust catalytic systems to achieve high yields.[5][8][9]
-
Steric Hindrance: Substituents on the pyrazine ring, especially those ortho to the halogen, can sterically hinder the approach of the bulky catalyst, slowing down the reaction.[10][11][12]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you might encounter during your experiments with halopyrazines.
Problem 1: Low to No Yield in Suzuki-Miyaura Coupling
You're attempting a Suzuki-Miyaura coupling with a chloropyrazine and an arylboronic acid, but you're observing only starting materials or trace amounts of product.
-
Possible Cause 1: Inadequate Catalyst System. Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for electron-deficient chloropyrazines.[5]
-
Solution: Employ more active, modern catalyst systems.
-
Bulky, Electron-Rich Ligands: Use ligands such as XPhos, SPhos, or RuPhos. These ligands promote both oxidative addition and reductive elimination and can shield the palladium center from inhibitory coordination by the pyrazine nitrogen.[7][10]
-
Palladium Precatalysts: Utilize well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) to ensure the efficient generation of the active Pd(0) species.[7][10]
-
Specialized Catalysts: For particularly challenging substrates like 2-chloropyrazine, consider novel palladium(II) ONO pincer complexes, which have demonstrated high activity at low catalyst loadings.[5]
-
-
-
Possible Cause 2: Incorrect Base Selection. The base is crucial for the transmetalation step, and its choice can significantly impact the reaction outcome.
-
Possible Cause 3: Protodeboronation of the Boronic Acid. The electron-deficient nature of the pyrazine ring can promote the undesired cleavage of the C-B bond in the boronic acid.[5][7]
Problem 2: Buchwald-Hartwig Amination Fails with a Chloropyrazine
You are trying to couple a primary or secondary amine with a chloropyrazine using Buchwald-Hartwig conditions, but the reaction is not proceeding.
-
Possible Cause 1: Catalyst and Ligand Incompatibility. The choice of ligand is critical in C-N bond formation.
-
Solution:
-
Bulky Monodentate Ligands: For sterically hindered amines or challenging aryl chlorides, bulky, electron-rich monophosphine ligands are often superior.[13]
-
Bidentate Ligands: Ligands like BINAP and Dppf can be effective, particularly for aryl iodides and triflates, as they can prevent the formation of inactive palladium dimers.[14]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can also be highly effective for challenging Buchwald-Hartwig couplings.[15]
-
-
-
Possible Cause 2: Inappropriate Base. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.
-
Solution: Use strong bases like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).[16] The choice of base can be substrate-dependent and may require screening.
-
-
Possible Cause 3: Ammonia Equivalents for Primary Amines. Directly using ammonia as a coupling partner can be difficult due to its strong binding to the palladium catalyst.[14]
Problem 3: Sonogashira Coupling of a Bromopyrazine Gives Low Yield and Homocoupling Byproducts
You are performing a Sonogashira coupling of a bromopyrazine with a terminal alkyne and observe a mixture of the desired product and homocoupled alkyne (Glaser coupling).
-
Possible Cause 1: Inefficient Catalyst System. The standard Pd/Cu co-catalyst system may not be optimal.
-
Solution:
-
Ligand Choice: While PPh₃ is commonly used, other phosphine ligands can sometimes improve performance.[18]
-
Copper-Free Conditions: Homocoupling is often promoted by the copper co-catalyst. Consider using a copper-free Sonogashira protocol. These often employ more sophisticated palladium catalysts and may require a different base or solvent system.[19][20]
-
-
-
Possible Cause 2: Oxygen Contamination. The presence of oxygen can promote the oxidative homocoupling of the terminal alkyne.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use.[21]
-
-
Possible Cause 3: Inappropriate Base. An amine base like triethylamine or diisopropylamine is typically used.[22]
-
Solution: Ensure the amine base is pure and dry. The choice of amine can sometimes influence the reaction outcome, so screening may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for halopyrazines in cross-coupling reactions?
A1: The reactivity generally follows the trend of carbon-halogen bond strength: Iodopyrazines > Bromopyrazines > Chloropyrazines.[5][8] Iodopyrazines are the most reactive and can often be coupled under milder conditions. Chloropyrazines are the least reactive and typically require more active catalysts, specialized ligands, and higher reaction temperatures to achieve good yields.[5][8][9][23]
Q2: How can I mitigate catalyst poisoning by the pyrazine nitrogen atoms?
A2: Several strategies can help overcome this common issue with nitrogen-containing heterocycles:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) or N-heterocyclic carbenes (NHCs).[7][10][24] The steric bulk of these ligands can physically block the pyrazine nitrogens from coordinating to the palladium center.
-
Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure a more controlled and efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[7]
-
Slow Addition: Slowly adding the halopyrazine to the reaction mixture can maintain a low concentration, reducing its inhibitory effect on the catalyst.[7]
Q3: My reaction is sluggish even with an optimized catalyst system. What else can I try?
A3: If your catalyst system is not the issue, consider these other reaction parameters:
-
Solvent: The choice of solvent is crucial as it affects the solubility of reagents and the stability of intermediates.[25] Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. For some reactions, a mixture of an organic solvent and water is beneficial.[5]
-
Temperature: Increasing the reaction temperature can often overcome a high activation energy barrier, especially for less reactive substrates like chloropyrazines.[10] Using a higher-boiling solvent may be necessary to achieve the required temperature.
-
Concentration: Reaction kinetics can be sensitive to concentration. If the reaction is slow, increasing the concentration of the reactants may help. However, be mindful that this could also increase the rate of side reactions.
Q4: Are there any alternatives to palladium catalysts for these reactions?
A4: While palladium is the most common catalyst for these transformations, other transition metals have been explored. Nickel catalysts, for example, have shown promise for certain cross-coupling reactions and can sometimes offer different reactivity or selectivity profiles.[17][26] Copper-catalyzed reactions, such as the Ullmann condensation, are also a classic method for forming C-N and C-O bonds, though they often require harsher conditions than their palladium-catalyzed counterparts.[17][26]
Visualizations and Protocols
General Catalytic Cycle for Cross-Coupling
The following diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. Understanding this cycle is key to diagnosing issues at specific stages.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[9][27][28][29]
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for troubleshooting a low-yielding cross-coupling reaction with a halopyrazine.
Caption: Decision-making workflow for troubleshooting low-yield halopyrazine cross-coupling.
Example Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
2-Chloropyrazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1 mixture, 5 mL)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyrazine, arylboronic acid, palladium precatalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100-120 °C).
-
Stir the reaction mixture vigorously and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyrazine.[5][10]
Table 1: Recommended Conditions for Different Halopyrazine Couplings
| Coupling Type | Halogen | Recommended Catalyst/Ligand | Recommended Base | Typical Temp. (°C) |
| Suzuki-Miyaura | Cl | Pd(OAc)₂ / SPhos or XPhos Pd G3 | K₃PO₄ or Cs₂CO₃ | 100 - 120 |
| Br | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Na₂CO₃ | 80 - 100 | |
| I | Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | RT - 80 | |
| Buchwald-Hartwig | Cl | Pd₂(dba)₃ / XPhos or BrettPhos | NaOt-Bu or LHMDS | 100 - 120 |
| Br | Pd₂(dba)₃ / BINAP or Xantphos | NaOt-Bu or Cs₂CO₃ | 90 - 110 | |
| I | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 80 - 100 | |
| Sonogashira | Cl | [Pd(allyl)Cl]₂ / PPh₃ (with CuI) | Et₃N or i-Pr₂NH | 80 - 100 |
| Br | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or i-Pr₂NH | RT - 80 | |
| I | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT - 60 |
Note: These are general recommendations. Optimal conditions may vary depending on the specific substrates.
References
-
Stanovnik, B., & Svete, J. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3645-3665. [Link]
-
Zhu, M., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Jain, S., & Kumar, A. (2015). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Current Organic Chemistry, 19(12), 1134-1161. [Link]
-
Taylor, C. G., et al. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 72(41), 6333-6343. [Link]
-
Kaur, N. (2016). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 27(13), 1897-1909. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Topczewski, J. J., & Sanford, M. S. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 55(1), 107-120. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Zhu, M., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
Roche, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Gürbüz, N., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(4), 6394-6408. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Taylor & Francis. (n.d.). Oxidative addition – Knowledge and References. [Link]
-
Reddit. (2022). Suzuki help. r/Chempros. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Israel Journal of Chemistry, 52(3-4), 229-242. [Link]
-
Jagtap, S. B. (2018). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Austen, B. J. H., & Drover, M. W. (2025). Oxidative Addition of 3-Iodopyridine at a Nickel Diphosphine Complex: Probing Secondary Borane Effects. Organometallics. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
-
ResearchGate. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions. [Link]
-
Topczewski, J. J., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(11), 6614-6626. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Wang, C., et al. (2018). Copper-catalyzed aerobic oxidative coupling: From ketone and diamine to pyrazine. Science Advances, 4(1), eaao3173. [Link]
-
Tang, H., Menzel, K., & Fu, G. C. (2003). Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. Angewandte Chemie International Edition, 42(41), 5079-5082. [Link]
-
Grigoriev, M. S., et al. (2022). New O- and N-N-Bridging Complexes of Tc(V), the Role of the Nitrogen Atom Position in Aromatic Rings: Reaction Mechanism, Spectroscopy, DTA, XRD and Hirshfeld Surface Analysis. International Journal of Molecular Sciences, 23(19), 11452. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry, 55(40), 5585-5598. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Organic Chemistry Tutor. (2018, April 28). Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube. [Link]
-
ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]
-
Rachford, A. A., et al. (2010). C–C Coupling in sterically demanding porphyrin environments. Journal of Organic Chemistry, 75(21), 7239-7247. [Link]
-
Chemistry LibreTexts. (2023, May 3). 14.1.2: Oxidative Addition. [Link]
-
Stymiest, J. L., et al. (2003). Stereospecific cross-coupling reactions of aryl-substituted tetrahydrofurans, tetrahydropyrans, and lactones. Angewandte Chemie International Edition, 42(41), 5079-5082. [Link]
Sources
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
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- 11. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
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- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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Technical Support Center: Catalyst Selection for Cross-Coupling with Iodopyrazines
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving iodopyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Pyrazines are a critical scaffold in pharmaceuticals and functional materials, and their efficient functionalization via cross-coupling is paramount.[1] Iodopyrazines, in particular, serve as highly reactive starting materials for these transformations.[2]
The Iodopyrazine Advantage in Cross-Coupling
The choice of a halogen on your pyrazine core significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is weaker and more polarizable than carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds.[2] This lower bond dissociation energy facilitates a more rapid oxidative addition to the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2] Consequently, iodopyrazines generally offer faster reaction times, higher yields, and the ability to use milder reaction conditions compared to their bromo- and chloro-counterparts.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you might encounter during your cross-coupling experiments with iodopyrazines.
Problem 1: Low or No Conversion of Iodopyrazine
You observe a significant amount of unreacted iodopyrazine starting material.
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the cornerstone of the reaction. Its deactivation is a frequent cause of failure.[3]
-
Solution: Use a fresh batch of palladium catalyst, as some, like Pd(PPh₃)₄, can degrade with exposure to air and moisture.[3] Consider using more stable and efficient modern palladium pre-catalysts from the Buchwald or PEPPSI families, which readily generate the active Pd(0) species.[3] For particularly challenging substrates, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[3]
-
-
Catalyst Poisoning by Pyrazine Nitrogen: The lone pair of electrons on the pyrazine nitrogen can coordinate to the palladium center, forming inactive complexes and inhibiting the catalytic cycle. This is a known issue with nitrogen-containing heterocycles, often termed the "2-pyridyl problem" in analogous systems.[4]
-
Solution: Employ bulky, electron-rich phosphine ligands.[4] Ligands such as XPhos, SPhos, or P(t-Bu)₃ sterically hinder the pyrazine nitrogen from coordinating with the palladium center. The electron-rich nature of these ligands also enhances the electron density on the palladium, which can promote the desired catalytic steps.[4]
-
-
Inadequate Base: The base is crucial for the transmetalation step in Suzuki-Miyaura couplings and for activating the nucleophile in other cross-coupling reactions.[5]
-
Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy for oxidative addition.
Problem 2: Significant Side Product Formation
You observe the formation of undesired products, complicating purification and reducing the yield of your target molecule.
Possible Causes & Solutions:
-
Deiodination (Hydrodehalogenation): The iodine substituent is replaced by a hydrogen atom, leading to the formation of the parent pyrazine. This is a common side reaction with iodo-heterocycles.[6]
-
Solution:
-
Ligand Choice: Utilize bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) that can accelerate the desired reductive elimination over the deiodination pathway.[6]
-
Base Selection: The choice of base can influence deiodination. For Suzuki couplings, consider milder inorganic bases like K₃PO₄ or Cs₂CO₃.[1][6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress deiodination.[7]
-
-
-
Homocoupling of Nucleophile (e.g., Boronic Acid or Alkyne): You observe the formation of symmetrical biaryls (from boronic acids in Suzuki coupling) or diynes (from terminal alkynes in Sonogashira coupling, also known as Glaser coupling).[8][9]
-
Solution:
-
Strictly Anaerobic Conditions: Oxygen is a major promoter of homocoupling side reactions.[8][9] Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[8]
-
Reduce Copper Loading (for Sonogashira): In copper-co-catalyzed Sonogashira couplings, high concentrations of the copper(I) salt can accelerate Glaser coupling.[9] Consider reducing the copper loading or switching to a copper-free Sonogashira protocol.[10]
-
Use Boronic Esters (for Suzuki): Pinacol esters of boronic acids are often more stable and less prone to homocoupling and protodeboronation than the corresponding boronic acids.[11]
-
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in iodopyrazine cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst should I start with for a Suzuki-Miyaura coupling of a 2-iodopyrazine?
A1: For a standard Suzuki-Miyaura coupling with a 2-iodopyrazine, Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand are excellent starting points.[1][2] PdCl₂(dppf) is also a reliable choice that is effective for a broad range of boronic acids.[12] For more challenging or sterically hindered substrates, consider a more advanced catalyst system, such as a Buchwald precatalyst (e.g., XPhos Pd G3) with a bulky biaryl phosphine ligand like XPhos or SPhos.[2][13]
Q2: What is the best base for a Buchwald-Hartwig amination with an iodopyrazine?
A2: Buchwald-Hartwig amination reactions typically require a strong, non-nucleophilic base to facilitate the deprotonation of the amine.[5] Sodium tert-butoxide (NaOt-Bu) is the most commonly used and effective base for these transformations.[2][5] Other strong bases like potassium tert-butoxide (KOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) can also be employed. Weaker inorganic bases such as Cs₂CO₃ are generally not sufficient and may lead to side reactions.[5]
Q3: Can I perform a Sonogashira coupling on an iodopyrazine without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings are well-established and offer the advantage of avoiding the common side reaction of alkyne homocoupling (Glaser coupling).[10] These protocols typically rely on a palladium catalyst, a suitable ligand, and an appropriate base in the absence of a copper(I) salt.[10]
Q4: My iodopyrazine has another halogen, for instance, a bromine atom. Can I achieve selective coupling at the iodine position?
A4: Yes, selective coupling at the iodine position is highly feasible due to the differential reactivity of the carbon-halogen bonds in the oxidative addition step (C-I > C-Br > C-Cl).[12] By using milder reaction conditions, such as lower temperatures, you can favor the reaction at the more reactive C-I bond, leaving the C-Br bond intact for subsequent functionalization.[12] For example, in a Sonogashira coupling of 2-bromo-4-iodopyridine, running the reaction at or near room temperature strongly favors alkynylation at the iodo position.[9]
Q5: What are the best solvents for cross-coupling reactions with iodopyrazines?
A5: The choice of solvent depends on the specific type of cross-coupling reaction.
-
Suzuki-Miyaura: A mixture of an ethereal solvent like 1,4-dioxane or dimethoxyethane (DME) with water is very common.[2] Toluene can also be used.[2]
-
Stille: Anhydrous, degassed non-polar aprotic solvents like toluene or dioxane are typically employed.[2]
-
Buchwald-Hartwig Amination: Anhydrous ethereal solvents such as toluene or dioxane are preferred.[2]
-
Sonogashira: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used in the presence of an amine base (e.g., triethylamine), which can often act as both the base and a co-solvent.[12]
Catalyst and Condition Selection Tables
The following tables provide recommended starting conditions for various cross-coupling reactions with iodopyrazines. These should be considered as starting points and may require optimization for your specific substrate.
Table 1: Suzuki-Miyaura Coupling of Iodopyrazines
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a classic choice; PdCl₂(dppf) is often more robust.[2] |
| Ligand | PPh₃ or dppf (comes with the catalyst) | For challenging substrates, consider Pd(OAc)₂ with SPhos or XPhos.[12] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv) | The choice can be substrate-dependent; K₃PO₄ is a strong contender.[1] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or DME/H₂O | The presence of water is often crucial for the transmetalation step.[2] |
| Temperature | Room Temperature to 80 °C | Iodopyrazines are reactive, allowing for milder temperatures than bromopyrazines.[2] |
Table 2: Buchwald-Hartwig Amination of Iodopyrazines
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd₂(dba)₃ (1-3 mol%) or a Buchwald Precatalyst (e.g., XPhos Pd G3, 1-3 mol%) | Precatalysts are often more active and air-stable.[2] |
| Ligand | XPhos, SPhos, or BINAP (2-6 mol%) | Bulky, electron-rich biaryl phosphine ligands are essential.[2][14] |
| Base | NaOt-Bu or KOt-Bu (1.5-2.0 equiv) | A strong, non-nucleophilic base is required.[5] |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Anhydrous conditions are critical.[2] |
| Temperature | 80-110 °C | Higher temperatures are often needed for C-N bond formation.[2] |
Table 3: Sonogashira Coupling of Iodopyrazines
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Both are effective palladium sources.[12] |
| Co-catalyst | CuI (2-5 mol%) | For copper-free conditions, this is omitted.[12] |
| Base | Et₃N or DIPEA (can be used as solvent or co-solvent) | The amine base is crucial for deprotonating the terminal alkyne.[12] |
| Solvent | THF or DMF (anhydrous, degassed) | Ensure solvents are anhydrous and oxygen-free.[12] |
| Temperature | Room Temperature to 60 °C | Iodopyrazines react readily at mild temperatures.[9] |
Table 4: Stille Coupling of Iodopyrazines
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | This is a very common and effective catalyst for Stille couplings.[2] |
| Ligand | PPh₃ (comes with the catalyst) | Other phosphine ligands can be screened if needed. |
| Additives | CuI (optional, can accelerate the reaction) | The addition of a copper(I) salt can sometimes be beneficial.[15] |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Anhydrous conditions are important.[2] |
| Temperature | 80-110 °C | Heating is generally required for the transmetalation step.[2] |
Experimental Protocols
The following are generalized protocols. They should be optimized for your specific iodopyrazine and coupling partner.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add the iodopyrazine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).[2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.[2]
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.[2]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry reaction tube or flask, add the iodopyrazine (1.0 equiv), the amine (1.1-1.5 equiv), a strong base (e.g., NaOt-Bu, 1.5-2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., XPhos, 2-6 mol%).[2]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.[2]
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., Toluene) via syringe.[2]
-
Reaction: Heat the mixture with stirring to the appropriate temperature (e.g., 100 °C). Monitor the reaction's progress.[2]
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium black.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Catalytic Cycle Diagram
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (URL not available)
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem. (URL not available)
- A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine - Benchchem. (URL not available)
- A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine - Benchchem. (URL not available)
- The Stille Reaction - Chem 115 Myers. (URL not available)
- Application Notes and Protocols: Copper-Free Sonogashira Coupling of 2,5-Diiodopyrazine - Benchchem. (URL not available)
- Preventing deiodination of 4-iodopyrazoles during coupling reactions - Benchchem. (URL not available)
- Technical Support Center: Cross-Coupling Reactions of 3-Fluoro-2-iodopyridine - Benchchem. (URL not available)
- Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine - Benchchem. (URL not available)
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL not available)
-
Buchwald–Hartwig amination - Wikipedia. ([Link])
- A Researcher's Guide to Base Selection in Cross-Coupling Reactions of Methyl 4-Iodobenzo
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. ([Link])
- Choosing the right ligand for Suzuki coupling of an iodo-chloropyridine - Benchchem. (URL not available)
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. ([Link])
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine - Benchchem. (URL not available)
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. ([Link])
-
Selected ligands and catalysts for Buchwald‐Hartwig amination... - ResearchGate. ([Link])
-
Stille Coupling | NROChemistry. ([Link])
-
(PDF) Palladium-Supported Polydopamine-Coated NiFe 2 O 4 @TiO 2 : A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation - ResearchGate. ([Link])
- Flow Chemistry: Sonogashira Coupling. (URL not available)
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem. (URL not available)
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. ([Link])
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol - Benchchem. (URL not available)
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. ([Link])
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (URL not available)
- Application Notes and Protocols for Stille Coupling Reactions Involving 1-Iodocyclohexene - Benchchem. (URL not available)
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. ([Link])
-
Stille Coupling - Chemistry LibreTexts. ([Link])
-
Stille reaction - Wikipedia. ([Link])
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. ([Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. ([Link])
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI. ([Link])
-
Sonogashira Coupling - Organic Chemistry Portal. ([Link])
-
Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. ([Link])
-
Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. ([Link])
-
Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PubMed Central. ([Link])
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC - PubMed Central. ([Link])
-
Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. ([Link])
-
Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PMC - NIH. ([Link])
-
Advances in Cross-Coupling Reactions - PMC - NIH. ([Link])
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Byproduct formation in the synthesis of Methyl 3-iodopyrazine-2-carboxylate
Technical Support Center: Synthesis of Methyl 3-iodopyrazine-2-carboxylate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly with byproduct formation, during this synthesis. The following information is structured to provide both high-level FAQs and in-depth troubleshooting to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and where do things go wrong?
A1: The most established and reliable method is a Sandmeyer-type reaction starting from Methyl 3-aminopyrazine-2-carboxylate.[1] The process involves two key steps:
-
Diazotization: The primary amine on the pyrazine ring is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (like H₂SO₄ or HCl) at low temperatures (0–5 °C).
-
Iodination: The diazonium salt is then displaced by an iodide nucleophile, typically from a solution of potassium iodide (KI).[2]
Byproduct formation primarily originates from the high reactivity and potential instability of the intermediate pyrazinediazonium salt. Side reactions can compete with the desired iodide substitution, leading to reduced yields and complex purification challenges.
Q2: My reaction mixture is turning a dark brown or reddish color. Is this normal?
A2: A dark coloration is a common observation but often indicates the formation of azo-coupled byproducts. The highly electrophilic diazonium salt can react with the electron-rich starting material, Methyl 3-aminopyrazine-2-carboxylate, or other nucleophilic species to form brightly colored azo compounds.[3] While minor color change is expected, a deep, intense color suggests that the reaction conditions, particularly temperature and the rate of addition, may need optimization to suppress this side reaction.
Q3: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of N₂ and the addition of hydrogen. What is this and how can I prevent it?
A3: This byproduct is Methyl pyrazine-2-carboxylate. It is formed via hydro-dediazoniation (or deamination), where the diazonium group is replaced by a hydrogen atom instead of iodine. This is one of the most common side reactions in Sandmeyer protocols.[4] It occurs through a radical mechanism where a hydrogen atom is abstracted from the solvent or other components. To minimize its formation, it is crucial to maintain strict temperature control and use the diazonium salt immediately after its preparation.
Q4: Can I use a different acid or iodide source for the reaction?
A4: Yes, but with considerations. Sulfuric acid is often preferred for the diazotization step as it avoids the presence of competing chloride nucleophiles that could lead to the formation of Methyl 3-chloropyrazine-2-carboxylate. While the reaction with iodide is generally much faster than with chloride, using H₂SO₄ eliminates this possibility. Regarding the iodide source, potassium iodide (KI) is standard and highly effective. Sodium iodide (NaI) is also a viable alternative. The key is to use a soluble iodide salt to ensure a high concentration of the iodide nucleophile is available for the displacement reaction.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis and provides actionable solutions based on mechanistic principles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Product | 1. Incomplete Diazotization: The initial formation of the diazonium salt is inefficient. 2. Premature Decomposition: The diazonium salt decomposes before it can react with the iodide source.[4] 3. Inefficient Iodide Displacement: The substitution reaction is slow or incomplete. | 1. Optimize Diazotization: Maintain a strict temperature of 0–5 °C. Ensure the sodium nitrite solution is added slowly beneath the surface of the acidic amine solution with vigorous stirring to prevent localized warming and HNO₂ decomposition. 2. Immediate Use: Prepare and use the diazonium salt solution immediately. Do not store it. 3. Enhance Iodination: Add the cold diazonium salt solution to a concentrated, stirred solution of KI. This ensures the diazonium salt encounters a high concentration of iodide upon addition, favoring the desired reaction.[2] |
| High Levels of Methyl pyrazine-2-carboxylate (Deamination) | Reductive Dediazoniation: The diazonium intermediate is reduced. This can be promoted by excess nitrous acid or other reducing species present. | Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of sodium nitrite, but avoid a large excess. Ensure the reaction has sufficient time for complete diazotization before proceeding to the iodination step. Some protocols suggest the addition of a small amount of urea to scavenge excess nitrous acid, but this should be done cautiously after the primary reaction is complete. |
| Formation of Methyl 3-hydroxypyrazine-2-carboxylate | Reaction with Water: The diazonium salt is a potent electrophile and can be attacked by water, especially at elevated temperatures, to form a phenolic byproduct.[4] | Maintain Low Temperature: Keep the reaction temperature below 5 °C during the entire process, including the addition of the diazonium salt to the KI solution. Slow, controlled addition is critical. |
| Difficult Purification / Oily or Tarry Crude Product | 1. Azo Dye Formation: As discussed in the FAQs, coupling of the diazonium salt with the starting amine. 2. General Decomposition: Uncontrolled decomposition of the diazonium salt leads to a complex mixture of polymeric materials (tar). | 1. Minimize Azo Coupling: Ensure the diazotization is complete before adding to the iodide solution. This minimizes the concentration of the free amine available for coupling. 2. Purification Strategy: During workup, a wash with a dilute sodium bisulfite or thiosulfate solution will remove residual iodine. For purification, column chromatography using deactivated (neutral) silica or alumina can prevent the decomposition of the iodinated product on the column.[6] |
Visualizing the Reaction and Byproduct Pathways
Understanding the potential pathways of the diazonium intermediate is key to troubleshooting.
Caption: The desired synthetic pathway to the target compound.
Caption: Competing reaction pathways for the diazonium intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation of Amine Solution: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 eq.) in a mixture of concentrated sulfuric acid and water at room temperature. Cool the resulting solution to 0–5 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the tip of the dropping funnel is below the surface of the liquid. Maintain the internal temperature strictly between 0–5 °C throughout the addition. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The resulting solution contains the pyrazinediazonium salt.
-
Iodination: In a separate, larger beaker, dissolve potassium iodide (1.5 eq.) in water and cool to 0–5 °C. With vigorous stirring, add the cold diazonium salt solution from step 2 slowly to the potassium iodide solution. A vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion & Work-up: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Quenching: Add a saturated aqueous solution of sodium thiosulfate or sodium bisulfite portion-wise until the dark color of excess iodine has disappeared.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Byproduct Analysis by LC-MS
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and ESI-MS in positive ion mode.
-
Expected [M+H]⁺ Ions:
-
Methyl 3-aminopyrazine-2-carboxylate (Starting Material): m/z 154.1
-
This compound (Product): m/z 265.0
-
Methyl pyrazine-2-carboxylate (Deamination Byproduct): m/z 139.1
-
Methyl 3-hydroxypyrazine-2-carboxylate (Phenolic Byproduct): m/z 155.1
-
References
- Benchchem. (2025). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines.
- Benchchem. (2025). Identifying side reactions in the synthesis of iodinated pyrazoles.
- Molecules. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity.
- Wikipedia. (2024). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Journal of the Brazilian Chemical Society. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Benchchem. (2025). Application Notes and Protocols for the Sandmeyer Reaction of Pyrazines.
- Benchchem. (2025).
- Google Patents. (1991). EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
- Moroccan Journal of Chemistry. (2022).
- Master Organic Chemistry. (2018).
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methylpyridine.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Heterocycles. (2022). Facile Synthesis of Fully Conjugated Aminopyrazine Based Diazobenzenes and Diazoaminobenzenes with Aryldiazonium Salts.
- Wordpress. (2025).
Sources
Technical Support Center: Workup and Troubleshooting for Reactions Involving Methyl 3-Iodopyrazine-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-iodopyrazine-2-carboxylate. This guide provides in-depth technical advice and troubleshooting strategies for the successful workup and purification of products from common cross-coupling reactions involving this versatile building block. The electron-deficient nature of the pyrazine ring and the presence of a methyl ester group introduce specific challenges and considerations that will be addressed in detail.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to address common issues encountered during the workup of reactions with this compound in a question-and-answer format.
General Workup & Purification
Question 1: My cross-coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig) is complete according to TLC. What is a general workup procedure?
A standard workup procedure for these reactions involves quenching, extraction, and purification. However, the basic nature of the reaction medium and the presence of the methyl ester on your pyrazine substrate require careful handling to prevent hydrolysis.
A typical procedure is as follows:
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted under anhydrous conditions, it can be quenched by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute the quenched mixture with an organic solvent such as ethyl acetate, dichloromethane, or chloroform. The choice of solvent should be based on the solubility of your product. For many pyrazine derivatives, ethyl acetate is a good starting point.[1] Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with the chosen organic solvent.
-
Washing: Combine the organic extracts and wash with water and then with brine (saturated NaCl solution). This helps to remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can then be purified by column chromatography on silica gel or by recrystallization.[2]
Question 2: I am observing a significant amount of a polar byproduct that I suspect is the carboxylic acid from ester hydrolysis. How can I avoid this?
Ester hydrolysis is a common side reaction, especially with the use of strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) often employed in cross-coupling reactions, particularly at elevated temperatures.[3][4]
Causality: The methyl ester on the electron-deficient pyrazine ring is susceptible to nucleophilic attack by hydroxide ions, which can be present in aqueous basic solutions used during the reaction or workup.
Preventative Measures & Solutions:
-
Use milder bases: If the reaction allows, consider using milder bases like potassium fluoride (KF) for Suzuki couplings, which can be effective while being less prone to causing hydrolysis.[5]
-
Anhydrous conditions: Perform the reaction under strictly anhydrous conditions if possible.
-
Careful workup: During the workup, avoid prolonged contact with strong bases. Instead of a basic wash, consider a neutral wash with water and brine. If a basic wash is necessary to remove acidic impurities, use a weak base like saturated sodium bicarbonate (NaHCO₃) solution and minimize the contact time.[6]
-
pH adjustment: For amino-pyrazine products, adjusting the pH to around 8 with a saturated sodium carbonate solution can sometimes precipitate the product, allowing for isolation by filtration and minimizing contact with aqueous solutions.[2]
Question 3: How do I choose an appropriate solvent system for column chromatography to purify my pyrazine product?
The choice of eluent for column chromatography depends on the polarity of your product. Pyrazine derivatives are often moderately polar.
Recommended Approach:
-
TLC Analysis: First, determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point for many pyrazine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][7]
-
Target Rf: Aim for an Rf (retention factor) of your desired product between 0.2 and 0.4 on the TLC plate. This generally provides good separation on a column.
-
Gradient Elution: For complex mixtures with multiple components, a gradient elution (gradually increasing the proportion of the more polar solvent) is often effective.
| Product Type | Example Eluent System (Hexanes:Ethyl Acetate) | Notes |
| 3-Arylpyrazine-2-carboxylates | 75:25 to 50:50 | The polarity will depend on the substituents on the aryl ring.[1] |
| 3-Alkynylpyrazine-2-carboxylates | 80:20 to 60:40 | Generally less polar than the amino derivatives. |
| 3-Aminopyrazine-2-carboxylates | 50:50 to 100% Ethyl Acetate | The amino group significantly increases polarity. |
Question 4: My product seems to be insoluble in common extraction solvents after quenching the reaction. What should I do?
Poor solubility can be an issue, particularly with more complex or polar pyrazine derivatives.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small sample of your crude product in different solvents (e.g., dichloromethane, chloroform, tetrahydrofuran, ethyl acetate). A derivative of a similar heterocyclic system, methyl 3-iodopyridine-4-carboxylate, is reported to be soluble in dichloromethane and chloroform.[8]
-
Product Precipitation: In some cases, particularly with amino-pyrazines, the product may precipitate upon quenching or pH adjustment. If a solid forms, it can be collected by filtration, washed with water, and then dried.[2] This can be an effective purification step.
-
Hot Filtration: If the product is soluble in a hot solvent but not at room temperature, a hot filtration can be performed to remove insoluble impurities.
Reaction Monitoring (TLC)
Question 5: How can I effectively visualize my starting material (this compound) and product on a TLC plate?
Pyrazine derivatives are often UV-active due to their aromatic nature.
Visualization Techniques:
-
UV Light (254 nm): Most pyrazine compounds will appear as dark spots on a fluorescent green background under short-wave UV light.[9][10] This is the primary, non-destructive method for visualization.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often stain aromatic compounds as brown spots. The spots may fade over time, so it's advisable to circle them with a pencil.[11]
-
Potassium Permanganate (KMnO₄) Stain: This is an oxidative stain that can visualize a wide range of functional groups. It is particularly useful for detecting unreacted starting materials in Sonogashira couplings (alkynes) or Suzuki couplings (boronic acids).[10]
-
p-Anisaldehyde Stain: This stain is excellent for visualizing nucleophilic groups and can be useful for tracking the formation of amine products in Buchwald-Hartwig reactions.[11]
Detailed Workup Protocols
The following are detailed, step-by-step methodologies for the workup of common cross-coupling reactions involving this compound.
Protocol 1: Workup for Suzuki-Miyaura Coupling
This protocol is designed to minimize the risk of ester hydrolysis while effectively removing palladium and boron-containing byproducts.
Experimental Protocol:
-
After confirming reaction completion by TLC, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (approx. 10 volumes relative to the reaction solvent).
-
Filter the diluted mixture through a pad of Celite® to remove the palladium catalyst.[12] Wash the Celite® pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 10 volumes) and then with brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Diagram of Suzuki Coupling Workup Workflow
Caption: General workflow for Suzuki coupling workup.
Protocol 2: Workup for Sonogashira Coupling
This procedure focuses on removing the palladium and copper catalysts, as well as the amine base.
Experimental Protocol:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the amine base (e.g., triethylamine or diisopropylethylamine).
-
Redissolve the residue in ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of NH₄Cl (2 x 10 volumes) to remove residual amine and copper salts.
-
Wash with brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of Sonogashira Coupling Workup Workflow
Caption: General workflow for Sonogashira coupling workup.
Protocol 3: Workup for Buchwald-Hartwig Amination
This workup is designed to handle the strong, non-volatile bases often used in this reaction.
Experimental Protocol:
-
After reaction completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent like toluene or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble palladium species and inorganic salts. Wash the pad thoroughly with the same solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography. For amino-pyrazine products, consider using a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine (0.1-1%) to prevent streaking on the silica gel.
Diagram of Buchwald-Hartwig Amination Workup Workflow
Caption: General workflow for Buchwald-Hartwig amination workup.
Troubleshooting Common Side Reactions
Question 6: My Suzuki reaction has a byproduct with a similar Rf to my product. What could it be and how do I get rid of it?
A common byproduct in Suzuki reactions is the homocoupling of the boronic acid.
Identification: This byproduct will have a molecular weight corresponding to a dimer of the boronic acid's organic group. It often has a similar polarity to the desired cross-coupled product, making separation by chromatography challenging.
Mitigation and Removal:
-
Reaction Conditions: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere, as oxygen can promote homocoupling.[12]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
Purification: Careful column chromatography with a shallow gradient may resolve the product and byproduct. Recrystallization can also be an effective method for purification if a suitable solvent system is found.
Question 7: I am seeing a dark precipitate (palladium black) in my reaction. What does this mean and what should I do?
The formation of palladium black indicates that the active Pd(0) catalyst is decomposing and precipitating out of solution.[12] This deactivation will slow down or stop your reaction.
Causality:
-
High Temperatures: Excessive heat can lead to catalyst agglomeration.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium can degrade, especially in the presence of air or moisture.
-
Incorrect Ligand Choice: The chosen ligand may not be robust enough for the reaction conditions.
Solution:
-
For future reactions, consider using a more robust ligand or a pre-catalyst that is more stable.
-
During workup, the palladium black can be removed by filtering the reaction mixture through a pad of Celite®.[12]
Question 8: I have unreacted this compound remaining. How can I improve the conversion?
Incomplete conversion can be due to several factors.
Troubleshooting:
-
Catalyst Activity: Ensure your palladium source and ligand are fresh and active.
-
Base: The choice and amount of base are critical. Ensure you are using at least 2 equivalents of a suitable base.[13]
-
Temperature: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[12] Consider a modest increase in temperature if the reaction is sluggish.
-
Inert Atmosphere: Ensure all reagents and solvents are properly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[12]
¹H NMR Data for Identification
Approximate chemical shifts for the starting material and a representative product are provided below to aid in reaction monitoring and product characterization. Chemical shifts are reported in ppm (δ) and are referenced to a residual solvent peak.[5][14][15]
| Compound | Structure | Approximate ¹H NMR Chemical Shifts (ppm) |
| This compound | ![]() | Pyrazine-H: ~8.4-8.6 (d), ~8.2-8.4 (d)-OCH₃: ~4.0 |
| Methyl 3-phenylpyrazine-2-carboxylate (Example Product) | ![]() | Pyrazine-H: ~8.6-8.8 (d), ~8.5-8.7 (d)Phenyl-H: ~7.4-7.8 (m)-OCH₃: ~3.8-4.0 |
Note: Actual chemical shifts can vary depending on the solvent and the specific substituents on the coupled partner. The pyrazine protons are typically doublets with a small coupling constant (J ≈ 2.5 Hz).
References
-
SUZUKI REACTION MONITORING. (n.d.). Advion. Retrieved January 10, 2026, from [Link]
- Veselinović, A., et al. (2018). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 23(11), 2937.
-
Methyl 3-Iodopyridine-4-Carboxylate. (n.d.). Pipzine Chemicals. Retrieved January 10, 2026, from [Link]
-
TLC Visualization Methods. (n.d.). University of Colorado Boulder. Retrieved January 10, 2026, from [Link]
-
Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. (n.d.). Advion Interchim Scientific. Retrieved January 10, 2026, from [Link]
- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. (n.d.). Google Patents.
- He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
-
Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. (n.d.). Max-Planck-Gesellschaft. Retrieved January 10, 2026, from [Link]
- Synthesis process of 2-methyl-5-pyrazine formate. (n.d.). Google Patents.
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 10, 2026, from [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
- Asghar, M. N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
- Ruiz, J., et al. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved January 10, 2026, from [Link]
-
14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
- Sharma, S., et al. (2023). Pyrazine derivative as supramolecular host for immobilization of palladium nanoparticles for efficient Suzuki coupling. European Journal of Organic Chemistry, 26(31), e202300594.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
- Mata, E. G. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances, 7(59), 37167-37184.
-
Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. (2025). Ursinus Digital Commons. Retrieved January 10, 2026, from [Link]
-
2-methyl-3-phenylpyrazine. (n.d.). ChemBK. Retrieved January 10, 2026, from [Link]
- Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 6(14), 2265–2268.
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 10, 2026, from [Link]
-
Methyl pyrazine-2-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
- Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents.
-
Suzuki cross-coupling of arylboronic acids with compound 2. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
- Cabrera, J., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999.
- Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.
- Reddy, G. S., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3326–3335.
-
Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved January 10, 2026, from [Link]
- Pinter, B., et al. (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 24(39), 9838-9847.
Sources
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- 2. Methyl 3-amino-2-pyrazinecarboxylate | 16298-03-6 [chemicalbook.com]
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- 4. researchgate.net [researchgate.net]
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- 14. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum [chemicalbook.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography Purification of Pyrazine Derivatives
Welcome to the technical support center for the column chromatography purification of pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these unique N-heterocyclic compounds. Pyrazine and its derivatives are a critical class of compounds, often serving as key building blocks in pharmaceuticals and functioning as important flavor components in the food industry.[1][2][3] Their inherent basicity and potential for complex interactions with stationary phases can present unique purification challenges.[3][4] This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve optimal purity and yield in your separations.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying pyrazine derivatives?
For general-purpose purification of pyrazine derivatives, silica gel is the most widely used stationary phase in normal-phase column chromatography.[3] Its polar surface interacts with the polar pyrazine compounds, allowing for separation based on differences in polarity. However, because pyrazines are basic, strong interactions with the acidic silica surface can sometimes lead to peak tailing or irreversible adsorption.[4] In such cases, deactivating the silica gel or using alternative stationary phases may be necessary.
Q2: How do I choose the best mobile phase for my pyrazine separation?
The selection of a mobile phase is critical and is typically determined using Thin Layer Chromatography (TLC) as a preliminary scouting technique.[5] For normal-phase chromatography on silica, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a common starting point.[3] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.3 for the target compound, as this often translates to a good separation on a column.[5]
Q3: My pyrazine derivative is highly polar. What should I do?
For highly polar pyrazine derivatives, a more polar mobile phase will be required. This can be achieved by increasing the proportion of the polar solvent in your mixture (e.g., higher percentage of ethyl acetate in a hexane/ethyl acetate system). In some cases, a solvent system like dichloromethane and methanol may be necessary to elute very polar compounds.[5] Alternatively, reversed-phase chromatography, using a non-polar stationary phase like C18-bonded silica with a polar mobile phase (e.g., acetonitrile/water), can be an effective strategy.[6][7]
Q4: Can I use gradient elution for pyrazine purification?
Yes, gradient elution is highly recommended, especially when separating a mixture with a wide range of polarities. Starting with a less polar solvent system and gradually increasing the polarity allows for the elution of non-polar impurities first, followed by your target compound, and then more strongly retained polar impurities. This technique generally results in better resolution, sharper peaks, and faster run times compared to isocratic elution.[8][9]
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of pyrazine derivatives.
Issue 1: Poor Separation of Structurally Similar Pyrazine Isomers
Q: I am struggling to separate pyrazine isomers by flash chromatography. The peaks are overlapping significantly. What can I do to improve the resolution?
A: The separation of structurally similar isomers is a common challenge due to their nearly identical polarities.[8] Here is a systematic approach to improve resolution:
-
Causality: Standard flash silica may not have sufficient resolving power for closely related isomers. The key is to enhance the differential interactions between the isomers and the stationary phase.[3]
-
Solutions & Optimization:
-
Increase Stationary Phase Surface Area: Switch to a stationary phase with a higher surface area. For example, silica with a surface area of >700 m²/g can significantly improve the separation of closely related pyrazines compared to standard silica (~500 m²/g).[3][8] This provides more interaction sites, enhancing the separation.
-
Optimize the Mobile Phase: A systematic optimization of the mobile phase is crucial.[8]
-
Shallow Gradient: Employ a very shallow gradient, increasing the polar solvent content by small increments. This can often resolve closely eluting compounds.[8]
-
Alternative Solvents: Explore different solvent systems. Sometimes, changing the polar solvent (e.g., from ethyl acetate to diethyl ether or a mixture) can alter the selectivity and improve separation.
-
-
Reduce Sample Load: Overloading the column is a common cause of poor separation.[8] Reduce the amount of crude material loaded onto the column to ensure it is within the capacity of your stationary phase.
-
Check Flow Rate: For every column and particle size, there is an optimal flow rate. Pumping the mobile phase too quickly can reduce separation performance.[10]
-
Issue 2: Peak Tailing and Broadening
Q: The peak for my pyrazine derivative is tailing and very broad, leading to poor purity in the collected fractions. What is causing this?
A: Peak tailing for pyrazine derivatives is often caused by their basic nature interacting with the acidic silanol groups on the surface of silica gel.[4] This strong, sometimes irreversible, interaction slows down the elution of the compound in a non-uniform way.
-
Causality: The lone pair of electrons on the nitrogen atoms in the pyrazine ring can form strong hydrogen bonds with the acidic protons of the silanol groups (Si-OH) on the silica surface. This can lead to slow desorption kinetics, resulting in a "tailing" peak shape.[4][11]
-
Solutions & Optimization:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.
-
Triethylamine (TEA): Adding 0.1-1% triethylamine to the eluent is a very common and effective strategy. The TEA will preferentially bind to the active acidic sites, allowing the pyrazine derivative to elute more symmetrically.[4]
-
Ammonia: A solution of ammonia in methanol can also be used, particularly for more polar solvent systems.[4]
-
-
Use a Different Stationary Phase:
-
Alumina: Alumina is a good alternative to silica and is available in neutral, basic, or acidic forms. For pyrazines, neutral or basic alumina can prevent the strong acidic interactions that cause tailing.[4]
-
Amine-Functionalized Silica: This stationary phase has amine groups bonded to the silica surface, which provides a less acidic environment and is well-suited for the purification of organic bases.[4]
-
-
Issue 3: Compound is Not Eluting from the Column
Q: I've loaded my pyrazine compound onto the column, but it seems to be stuck at the origin. I've flushed with many column volumes of my eluent, and nothing is coming off. What should I do?
A: This issue typically arises from one of two main problems: the compound is irreversibly adsorbed onto the stationary phase, or the mobile phase is far too weak (non-polar) to elute it.[12]
-
Causality: Highly polar or basic pyrazine derivatives can bind very strongly to silica gel, especially if the mobile phase lacks sufficient polarity to displace them. In some cases, the compound may be decomposing on the acidic silica.[12]
-
Solutions & Optimization:
-
Test for Decomposition: First, it's crucial to determine if your compound is stable on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, your compound is likely decomposing.[12] If it is decomposing, you will need to switch to a less acidic stationary phase like alumina or deactivated silica.[12]
-
Increase Mobile Phase Polarity: If the compound is stable, the issue is likely the mobile phase polarity.
-
Step Gradient: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, try increasing the percentage of ethyl acetate significantly.[12]
-
Stronger Solvents: If increasing the ethyl acetate is insufficient, switch to a stronger polar solvent. A common next step is to use a mixture of dichloromethane and methanol.[4]
-
-
Check Sample Solubility: Ensure your crude sample was fully dissolved before loading. If it precipitated at the top of the column, it will not elute properly.
-
Issue 4: Co-elution with Imidazole Impurities
Q: My synthesis produces imidazole by-products that are co-eluting with my desired pyrazine derivative. How can I separate them?
A: Imidazole derivatives are common impurities in pyrazine syntheses and can be challenging to remove due to their similar polarities.[7]
-
Causality: Both pyrazines and imidazoles are polar, nitrogen-containing heterocycles. However, imidazoles are generally more polar and have a greater affinity for silica gel.[7]
-
Solutions & Optimization:
-
Silica Gel Chromatography: Column chromatography on silica gel is an effective method for this separation. The more polar imidazole impurities will be retained more strongly on the column, allowing the desired pyrazine derivative to elute first.[7][8]
-
Solvent System Selection: A solvent system with relatively low polarity is often effective. For example, a 90:10 mixture of hexane/ethyl acetate has been shown to be effective for eluting pyrazines while retaining imidazoles on the silica column.[7][8] It is crucial to develop the method carefully using TLC to ensure there is adequate separation between the pyrazine and imidazole spots.
-
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column for Pyrazine Purification
This protocol describes the wet packing method, which is generally preferred as it minimizes air bubbles and ensures a more homogenous column bed.[13]
Materials:
-
Chromatography column with a stopcock
-
Silica gel (appropriate for flash chromatography)
-
Selected mobile phase (e.g., hexane/ethyl acetate mixture)
-
Glass wool or cotton
-
Sand (washed)
-
Beaker or Erlenmeyer flask
-
Long glass rod or dowel
-
Funnel
Procedure:
-
Prepare the Column:
-
Ensure the column is clean, dry, and clamped vertically to a ring stand.[14]
-
Place a small plug of glass wool or cotton at the bottom of the column, just above the stopcock, using a long glass rod to gently push it into place. The plug should be firm but not overly compressed to avoid restricting flow.[9][14]
-
Add a thin layer (approx. 1-2 cm) of sand on top of the glass wool.[14]
-
-
Prepare the Slurry:
-
In a beaker, measure the required amount of silica gel. A general rule of thumb is to use a weight of silica that is 50-100 times the weight of your crude sample.[14]
-
Add your chosen mobile phase (the initial, least polar solvent mixture) to the silica gel to create a mobile slurry. The consistency should be easily pourable but not too dilute.[14][15] Swirl to ensure all the silica is well-solvated and to release trapped air.[14]
-
-
Pack the Column:
-
Fill the column about one-third full with the mobile phase.
-
Place a funnel on top of the column and begin pouring the silica slurry in a steady stream. Gently tap the side of the column as you pour to encourage even settling and dislodge any air bubbles.[9]
-
Use additional mobile phase to rinse any remaining silica from the beaker into the column.[15]
-
-
Settle and Equilibrate the Column:
-
Once all the silica has been added, open the stopcock and allow the solvent to drain. Collect the solvent for reuse.
-
As the solvent level drops, continue to gently tap the column to ensure a tightly packed bed. Crucially, never let the solvent level fall below the top of the silica bed, as this will cause cracking and ruin the separation. [9]
-
Once the silica has settled, add a final protective layer of sand (approx. 1-2 cm) on top.
-
Equilibrate the column by flushing it with at least 2-3 column volumes of the initial mobile phase before loading your sample.
-
Protocol 2: Sample Loading and Elution
A. Wet Loading
-
Dissolve your crude pyrazine mixture in the minimum amount of the mobile phase.[13][16] Using too much solvent will result in a broad initial band and poor separation.
-
Carefully use a pipette to add the dissolved sample to the top of the column, taking care not to disturb the sand layer.[16]
-
Open the stopcock and allow the sample to absorb onto the silica bed until the solvent level just reaches the top of the sand.
-
Carefully add a small amount of fresh mobile phase, wash the sides of the column, and again allow the solvent level to drop to the top of the sand. Repeat this step once more to ensure the entire sample is loaded as a narrow band.
-
Carefully fill the top of the column with the mobile phase and begin elution.
B. Dry Loading (Recommended for samples with poor solubility in the mobile phase)
-
Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane).[16]
-
Add a small amount of silica gel (2-3 times the weight of your sample) to this solution.
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your sample adsorbed onto the silica.[16]
-
Carefully add this powder to the top of your packed and equilibrated column.
-
Gently tap the column to level the surface of the dry-loaded sample.
-
Add a protective layer of sand on top.
-
Carefully fill the column with the mobile phase and begin elution.
Visualizations and Data
Systematic Approach to Troubleshooting Pyrazine Purification
The following workflow provides a logical sequence for diagnosing and solving common issues during the column chromatography of pyrazines.
Caption: A workflow for troubleshooting common pyrazine purification issues.
Data Presentation: Common Solvents for Normal-Phase Chromatography
The following table summarizes the properties of common solvents used in normal-phase chromatography, ordered by increasing polarity (Eluent Strength, ε° on silica).
| Solvent | Formula | Boiling Point (°C) | Eluent Strength (ε°) on Silica |
| n-Hexane | C₆H₁₄ | 69 | 0.01 |
| Cyclohexane | C₆H₁₂ | 81 | 0.04 |
| Toluene | C₇H₈ | 111 | 0.29 |
| Diethyl Ether | (C₂H₅)₂O | 35 | 0.38 |
| Dichloromethane | CH₂Cl₂ | 40 | 0.42 |
| Ethyl Acetate | C₄H₈O₂ | 77 | 0.58 |
| Acetone | C₃H₆O | 56 | 0.56 |
| Acetonitrile | C₂H₃N | 82 | 0.65 |
| Isopropanol | C₃H₈O | 82 | 0.82 |
| Methanol | CH₃OH | 65 | 0.95 |
Data compiled from various chromatography resources.[4]
References
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]
- Prutthiwanasan, B. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from a relevant university or research repository.
-
SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]
-
Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]
-
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Taylor, S. L., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
JoVE (Journal of Visualized Experiments). (2015, March 4). Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
-
Biotage. (2023, January 23). Six key factors that impact flash chromatography. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Column Chromatography. Retrieved from [Link]
-
King, A. (n.d.). Successful Flash Chromatography. King Group, University of Sheffield. Retrieved from [Link]
-
Supreme Science. (2018, December 3). Top 6 Steps to Run The PERFECT Column Chromatography. Retrieved from [Link]
-
Reddit. (2022, June 27). Troubleshooting flash chromatography purification. r/Chempros. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). MITOCW | Column Chromatography | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
Sources
- 1. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 2. Pyrazine | SIELC Technologies [sielc.com]
- 3. ablelab.eu [ablelab.eu]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. Chromatography [chem.rochester.edu]
- 13. chromtech.com [chromtech.com]
- 14. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 15. youtube.com [youtube.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Identifying impurities in Methyl 3-iodopyrazine-2-carboxylate samples
Welcome to the technical support resource for Methyl 3-iodopyrazine-2-carboxylate. This guide is designed for researchers, chemists, and quality control professionals who work with this versatile heterocyclic compound. Purity is paramount in drug discovery and development, and even trace impurities can have significant impacts on experimental outcomes. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify, understand, and resolve purity issues in your samples.
Part 1: Common Impurities and Stability
This section addresses the likely impurities you may encounter, their origins, and how to prevent their formation through proper handling.
Q1: What are the most common types of impurities I should expect in a sample of this compound?
A1: Impurities can generally be categorized into three groups: process-related, degradation-related, and contaminants.
-
Process-Related Impurities: These are substances left over from the synthesis process. Based on common synthetic routes for similar heterocyclic compounds, you should be aware of:
-
Starting Materials: Unreacted precursors such as Methyl 3-aminopyrazine-2-carboxylate or 3-Iodopyrazine-2-carboxylic acid.
-
De-iodinated Species: The carbon-iodine bond can be susceptible to reduction during synthesis, leading to the formation of Methyl pyrazine-2-carboxylate.
-
Reagent Carryover: Residual catalysts or reagents used in the iodination or esterification steps.
-
-
Degradation Products: These form over time due to improper storage or handling.
-
Hydrolysis Product: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, yielding 3-Iodopyrazine-2-carboxylic acid.[1]
-
Photodegradation: Halogenated organic compounds can be light-sensitive. Exposure to UV light may cause the C-I bond to cleave, leading to a variety of radical-initiated by-products.
-
-
Contaminants: These can include residual solvents from purification or environmental contaminants.
The following table summarizes the most probable impurities and their key mass spectrometry identifiers.
| Impurity Name | Probable Origin | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | Main Compound | C₆H₅IN₂O₂ | 263.02 | 263.95 |
| 3-Iodopyrazine-2-carboxylic acid | Hydrolysis/Degradation | C₅H₃IN₂O₂ | 249.99 | 250.93 |
| Methyl pyrazine-2-carboxylate | De-iodination | C₆H₆N₂O₂ | 138.12 | 139.05 |
| Methyl 3-aminopyrazine-2-carboxylate | Starting Material | C₆H₇N₃O₂ | 153.14 | 154.06 |
Q2: My sample purity has decreased over time. What are the optimal storage conditions for this compound?
A2: This compound's stability is sensitive to environmental conditions. To maximize shelf-life and maintain purity, adhere strictly to the following storage protocols:
-
Cool Environment: Store the compound in a cool location, ideally between 2-8°C.[2] High temperatures can accelerate the rate of degradation reactions.[1]
-
Dry & Inert Atmosphere: The ester linkage is prone to hydrolysis. Always store the compound in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, to protect it from moisture.[1]
-
Protect from Light: Store the container in a dark place or use an amber vial to prevent potential photodegradation.
Part 2: Analytical Troubleshooting & Protocols
This section focuses on practical, hands-on advice for troubleshooting common issues encountered during the analysis of this compound, primarily using High-Performance Liquid Chromatography (HPLC).
Q3: I see one or more unexpected peaks in my HPLC chromatogram. What is my first step?
A3: An unexpected peak is a common issue that requires a systematic approach to identify its source. The flowchart below outlines a robust workflow for impurity identification.
Caption: Workflow for identifying unknown HPLC peaks.
Causality: The first step is a blank injection to rule out "ghost peaks," which are artifacts from the HPLC system, contaminated mobile phase, or carryover from a previous injection.[3] If the peak is absent in the blank, it is a real component of your sample, and you can proceed with characterization using mass spectrometry (LC-MS) to get its mass-to-charge ratio (m/z), which is the fastest way to form a hypothesis about its identity.[4][5]
Q4: My chromatographic peaks are tailing or fronting. How can I improve the peak shape?
A4: Poor peak shape compromises resolution and quantification accuracy. The cause is often related to secondary interactions on the column or issues with the sample solvent.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: Basic nitrogen atoms in the pyrazine ring interact with acidic silanols on the silica-based column packing.[6] | 1. Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid to the mobile phase to suppress silanol ionization.[6] 2. Use a High-Purity Column: Modern, end-capped columns have fewer active silanol groups.[6] |
| Column Overload: Injecting too much sample saturates the stationary phase.[7] | 1. Reduce Injection Volume: Dilute your sample or inject a smaller volume.[6] | |
| Peak Fronting | Sample Solvent Too Strong: Dissolving the sample in a solvent much stronger than the mobile phase causes the analyte band to spread before separation begins. | 1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[3] |
| Column Overload: Severe overload can also manifest as fronting. | 1. Reduce Injection Volume/Concentration. |
Q5: My retention times are drifting between injections. What should I check?
A5: Retention time stability is critical for reliable peak identification. Drifting retention times usually point to a lack of equilibrium or changes in the mobile phase or column temperature.[8]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. Pumping 10-20 column volumes of the mobile phase is a good practice, especially when changing solvents.[8]
-
Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[9] For isocratic methods, pre-mixing the mobile phase manually can eliminate this variable. Always degas the mobile phase to prevent air bubbles from affecting pump performance.[7]
-
Column Temperature: Use a thermostatted column compartment. Fluctuations in ambient temperature can cause significant shifts in retention, especially for polar compounds.[8]
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Purity Assessment
This protocol provides a starting point for assessing the purity of this compound.
-
Instrumentation & Column:
-
HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Filter both mobile phases through a 0.22 µm or 0.45 µm filter before use.[7]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or scan with DAD to find optimal wavelength).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Acetonitrile.
-
Dilute this stock solution with a 50:50 mixture of Water:Acetonitrile to a final concentration of ~50 µg/mL.
-
Protocol 2: Sample Preparation for LC-MS Analysis
This protocol ensures your sample is compatible with mass spectrometry analysis, particularly with an electrospray ionization (ESI) source.
-
Solvent Selection: Use volatile buffers and solvents. Non-volatile salts like phosphate will contaminate the MS source. The mobile phase from Protocol 1 (Formic Acid in Water/Acetonitrile) is ideal.
-
Sample Concentration: The optimal concentration for LC-MS is typically lower than for UV detection. Prepare your sample at a concentration of 1-10 µg/mL in the initial mobile phase.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter (PTFE or other compatible material) to remove any particulates that could clog the system.[3]
-
Analysis Mode: In positive ion mode ESI-MS, you will primarily look for the protonated molecular ion [M+H]⁺. For this compound, this would be at an m/z of approximately 263.95.
References
- BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
- Pipzine Chemicals. (n.d.).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting.
- ACE. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ChemScene. (n.d.).
- BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Bentham Science.
Sources
- 1. Methyl 3-Iodopyridine-4-Carboxylate: Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]
- 2. chemscene.com [chemscene.com]
- 3. eclass.uoa.gr [eclass.uoa.gr]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biomedres.us [biomedres.us]
- 6. hplc.eu [hplc.eu]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Stability issues with Methyl 3-iodopyrazine-2-carboxylate under reaction conditions
Technical Support Center: Methyl 3-iodopyrazine-2-carboxylate
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. Here, we address common stability issues encountered during synthetic transformations and provide robust troubleshooting strategies to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers general inquiries regarding the handling, storage, and fundamental reactivity of this compound.
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment.[1] The compound is sensitive to moisture, which can lead to hydrolysis of the ester functionality.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric components.[1] Containers should be tightly sealed to avoid exposure to air and humidity.[1][2]
Q2: What are the primary decomposition pathways for this compound under typical reaction conditions?
A2: The primary decomposition pathways for this compound include:
-
Hydrolysis: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, yielding 3-iodopyrazine-2-carboxylic acid.[3] This is a common issue when aqueous bases or acids are used in the reaction media.
-
Dehalogenation: The carbon-iodine bond can undergo reductive cleavage, leading to the formation of Methyl pyrazine-2-carboxylate.[4] This can be promoted by certain catalysts, reducing agents, or even by hydride transfer from solvents or other reagents.
-
Photosensitivity: While not extensively documented for this specific molecule, iodinated aromatic compounds can be light-sensitive, potentially leading to the formation of radical species and subsequent decomposition. It is good practice to protect reactions from direct light.
Q3: Is this compound compatible with strong bases?
A3: Caution should be exercised when using strong bases. Strong bases can promote hydrolysis of the ester group.[2] Additionally, strong bases can potentially lead to other side reactions, including decomposition of the pyrazine ring, especially at elevated temperatures. For reactions requiring a base, it is often preferable to use milder inorganic bases like potassium carbonate or cesium carbonate, or organic bases like triethylamine or diisopropylethylamine, depending on the specific reaction requirements.
Section 2: Troubleshooting Guide for Common Synthetic Transformations
This guide provides detailed solutions to specific problems that may arise during common reactions involving this compound.
Issue 1: Low Yields and/or De-iodination in Suzuki-Miyaura Cross-Coupling Reactions
Problem Description: When attempting a Suzuki-Miyaura coupling to form a C-C bond at the 3-position, you observe significant amounts of the de-iodinated starting material (Methyl pyrazine-2-carboxylate) and consequently low yields of the desired product.
Root Cause Analysis: The Suzuki-Miyaura reaction involves a delicate balance between the desired cross-coupling pathway and competing side reactions.[5][6] De-iodination, or proto-dehalogenation, is a common side reaction in palladium-catalyzed couplings.[4] It can be exacerbated by several factors:
-
Inefficient Transmetalation: If the transmetalation step between the organoboron reagent and the palladium complex is slow, the palladium-iodide intermediate has a longer lifetime, increasing the likelihood of side reactions.[6][7]
-
Presence of Protic Sources: Water, alcohols, or even trace amounts of acid can serve as proton sources for the de-iodination pathway.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reaction steps.[6] An inappropriate ligand may not efficiently facilitate the catalytic cycle.
Troubleshooting Protocol:
-
Optimize the Base: The choice of base is critical.[6][7] For base-sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide or alkoxides.[7] The base activates the boronic acid for transmetalation.[7]
-
Solvent System: Ensure the use of anhydrous solvents. A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic solvent can be effective. The addition of a small amount of water can sometimes accelerate the reaction, but it must be carefully controlled to avoid excessive de-iodination.
-
Ligand Screening: If de-iodination persists, screen a panel of phosphine ligands. Electron-rich and sterically hindered ligands often promote efficient reductive elimination and can suppress side reactions.
-
Catalyst Choice: Use a well-defined palladium(0) precatalyst to ensure a sufficient concentration of the active catalytic species from the outset.
Experimental Workflow for Optimization:
Caption: Troubleshooting workflow for Suzuki coupling.
Issue 2: Reaction Stalls or Fails in Buchwald-Hartwig Amination
Problem Description: When performing a Buchwald-Hartwig amination to introduce an amine at the 3-position, the reaction either fails to proceed to completion or stalls, leaving a significant amount of unreacted starting material.
Root Cause Analysis: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalyst system and reaction conditions.[8][9][10] Potential causes for reaction failure include:
-
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.
-
Base Incompatibility: The choice of base is critical. While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used, they can sometimes promote side reactions with sensitive substrates.[10]
-
Steric Hindrance: The substituent at the 2-position (the methyl carboxylate group) can sterically hinder the approach of the amine and the subsequent reductive elimination step.
Troubleshooting Protocol:
-
Ligand Selection: The use of sterically bulky, electron-rich biarylphosphine ligands is often crucial for successful Buchwald-Hartwig aminations of heteroaryl halides.[8][11] Ligands such as XPhos, SPhos, or RuPhos can be highly effective.
-
Base and Solvent Combination: A common and effective combination is NaOtBu as the base in a solvent like toluene or dioxane.[12] If this fails, consider switching to a different base such as potassium carbonate or cesium carbonate, which may require higher reaction temperatures.
-
Temperature Control: Ensure the reaction is heated to a sufficient temperature to overcome the activation energy for the catalytic cycle. Typical temperatures range from 80-110 °C.
-
Pre-catalyst Activation: Using a pre-formed palladium-ligand complex can sometimes be more effective than generating the catalyst in situ.
Comparative Table of Reaction Conditions:
| Parameter | Condition A (Failed) | Condition B (Successful) | Rationale for Change |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Pd(OAc)₂ can be a more robust precatalyst. |
| Ligand | P(o-tol)₃ | XPhos | XPhos is a more electron-rich and bulky ligand, promoting efficient catalysis.[11] |
| Base | K₂CO₃ | NaOtBu | NaOtBu is a stronger, non-nucleophilic base that is often more effective.[12] |
| Solvent | DMF | Toluene | Toluene is a less coordinating solvent than DMF, reducing potential catalyst inhibition. |
| Temperature | 80 °C | 100 °C | Higher temperature can overcome activation barriers. |
Section 3: Mechanistic Insights and Visualizations
Understanding the potential pitfalls at a mechanistic level can aid in rational troubleshooting.
Potential Degradation Pathway: Base-Mediated Decomposition
Under harsh basic conditions, particularly at elevated temperatures, the pyrazine ring itself can become susceptible to nucleophilic attack or other decomposition pathways. The electron-withdrawing nature of the ester and the nitrogen atoms makes the ring electron-deficient.
Caption: Potential base-mediated degradation pathways.
By understanding these potential stability issues and employing the troubleshooting strategies outlined above, researchers can more effectively utilize this compound in their synthetic endeavors, leading to improved reaction outcomes and accelerated discovery efforts.
References
- Fisher Scientific. (2021, December 24).
- Sigma-Aldrich. (2025, September 15).
- Pipzine Chemicals.
- Taylor & Francis Online. (n.d.). The first crystal structure with pyrazine-2-carboxylato-3-amide as a ligand. Synthesis and structure of cis - N , cis - O , trans -.
- Sigma-Aldrich.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- PubMed Central. (2015, July 7).
- Apollo Scientific.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Moroccan Journal of Chemistry. (2022).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ChemRxiv. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemsrc. (2025, August 22).
- PubChem.
- ChemScene.
- MDPI. (2025, August 6). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Sigma-Aldrich. Iodopyrazine 97.
- J&K Scientific LLC.
- Santa Cruz Biotechnology. Iodopyrazine | CAS 32111-21-0 | SCBT.
- YouTube. (2015, March 11). Halogenation and Dehalogenation in the Industry // Reactor Engineering - Class 153.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- NIH. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
- RJPBCS. (2015).
- ResearchGate. (n.d.). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air.
- ResearchGate. (2025, August 6). Decomposition Pathways of Some 3,6-Substituted s -Tetrazines.
- PubChem.
- NIH. (2025, April 6). Volatile profiling from thermal decomposition of Amadori compounds in the alanine-glucose Maillard reaction: An DFT insight of 3-ethyl-2,5-dimethylpyrazine forming mechanism.
Sources
- 1. Methyl 3-Iodopyridine-4-Carboxylate: Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]
- 2. fishersci.com [fishersci.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Rapid Kinetics of Dehalogenation Promoted by Iodotyrosine Deiodinase from Human Thyroid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Alternative Iodinating Reagents for Pyrazine Systems
Welcome to the technical support center for the iodination of pyrazine systems. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing iodine into the electron-deficient pyrazine core. Pyrazines are a critical scaffold in pharmaceuticals and functional materials, but their inherent electronic properties make direct functionalization, particularly iodination, a significant synthetic challenge.
This document provides in-depth, field-proven insights in a question-and-answer format to address common issues and guide you toward successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are traditional iodination methods, like molecular iodine (I₂), often ineffective for pyrazine systems?
Answer: The primary challenge lies in the electron-deficient nature of the pyrazine ring. The two nitrogen atoms withdraw electron density, making the ring significantly less nucleophilic than benzene or other electron-rich aromatics.[1] Standard electrophilic aromatic substitution (SEAr) reactions rely on the attack of an aromatic π-system on an electrophile. Molecular iodine (I₂) is a relatively weak electrophile and is generally not reactive enough to be attacked by the deactivated pyrazine ring.[2]
Furthermore, under acidic conditions often used to promote iodination, the pyrazine nitrogens become protonated. This further deactivates the ring, making electrophilic attack even more difficult.[1] Consequently, reactions with I₂ on unsubstituted pyrazines often result in no reaction or require harsh conditions that can lead to substrate decomposition.
Q2: What are the most common and effective alternative iodinating reagents for pyrazines?
Answer: To overcome the low reactivity of pyrazines, more potent electrophilic iodine sources ("I⁺" synthons) are required. The most successful alternative reagents are those that can generate a highly electrophilic iodine species, often with the assistance of an acid or catalyst. The primary choices include:
-
N-Iodosuccinimide (NIS): This is one of the most versatile and widely used reagents.[3][4][5] It is a crystalline, easy-to-handle solid that serves as an excellent source of electrophilic iodine.[3][6] Its reactivity is significantly enhanced in the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH), which can protonate the succinimide carbonyl, making the N-I bond more polarized and reactive.[6][7]
-
Iodine Monochloride (ICl): ICl is a highly polarized interhalogen compound and a powerful electrophilic iodinating agent.[8][9] The difference in electronegativity between iodine and chlorine makes the iodine atom highly susceptible to nucleophilic attack by an aromatic system.[8] It is often more reactive than NIS and can be used for less activated pyrazine systems.
-
Hypervalent Iodine Reagents: Compounds like Phenyliodine Bis(trifluoroacetate) (PIFA), in combination with I₂, can iodinate electron-deficient heterocycles under mild conditions.[10] These reagents act as strong oxidants and activators.
The choice between these depends on the specific pyrazine substrate, particularly the nature of any existing substituents.
Q3: How do I choose the right reagent and conditions for my specific substituted pyrazine?
Answer: The selection process is a function of your substrate's electronic properties. The diagram below outlines a general decision-making workflow.
Caption: Decision workflow for selecting an iodinating reagent.
-
For Activated Pyrazines (containing electron-donating groups like alkoxy, amino, or alkyl groups): The ring is less electron-deficient. You can start with milder conditions. N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid (TFA) is an excellent starting point.[6][7] These conditions are often sufficient to achieve good yields and regioselectivity.
-
For Unsubstituted or Deactivated Pyrazines (containing electron-withdrawing groups): The ring is highly electron-poor. More forceful conditions are necessary. Iodine Monochloride (ICl) is often the reagent of choice due to its high reactivity.[8] Alternatively, NIS in a strong acid like neat triflic acid (TfOH) can be used to iodinate even heavily deactivated aromatics.[2]
Troubleshooting Guide
Problem 1: Low or No Conversion to the Iodinated Product
-
Probable Cause A: Insufficient Reagent Electrophilicity. The chosen reagent system is not powerful enough to react with your specific pyrazine substrate. This is common with unsubstituted or deactivated pyrazines.
-
Solution: Increase the electrophilicity of the iodine source.
-
If using NIS with catalytic TFA, switch to a stronger acid catalyst like trifluoromethanesulfonic acid (TfOH).[2]
-
If NIS/acid systems fail, switch to the more potent Iodine Monochloride (ICl).[8]
-
Ensure all reagents are pure and anhydrous. Water can hydrolyze reagents like ICl and deactivate Lewis acid catalysts.[9]
-
-
-
Probable Cause B: Reaction Temperature is Too Low. Electrophilic aromatic substitution is an activated process. Insufficient thermal energy can lead to slow or stalled reactions.
-
Solution: While monitoring for decomposition, cautiously increase the reaction temperature. Start at room temperature and gradually heat the reaction to 40-60 °C. Use TLC or LCMS to track the consumption of starting material versus the formation of degradation products.
-
Problem 2: Poor Regioselectivity (Mixture of Isomers)
-
Probable Cause A: Competing Electronic and Steric Effects. The directing effects of substituents on the pyrazine ring may not be strong enough to favor a single isomer, leading to mixtures. For instance, an activating group may direct ortho and para, but steric hindrance from a neighboring group could lead to iodination at an alternative site.
-
Solution: Modify the reaction conditions to amplify directing effects.
-
Change the Reagent: A bulkier iodinating reagent system might enhance steric control.
-
Solvent Effects: The polarity of the solvent can influence selectivity. Screen a range of solvents from nonpolar (e.g., dichloromethane) to polar (e.g., acetonitrile).
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over another, although this may come at the cost of a slower reaction rate.
-
-
-
Probable Cause B: Multiple Reactive Positions. The pyrazine ring itself has multiple C-H bonds that could potentially be iodinated, and if the substrate is symmetrical or has weak directing groups, mixtures are likely.
-
Solution: Consider an alternative synthetic strategy. It may be more efficient to use a C-H activation or lithiation-iodolysis sequence if direct electrophilic iodination is not selective.[11] This involves deprotonating a specific C-H bond with a strong base (like LDA or n-BuLi) followed by quenching with an iodine source (like I₂). This method offers excellent regiocontrol but requires compatibility with other functional groups on your molecule.
-
Problem 3: Formation of Di-iodinated or Other Side Products
-
Probable Cause: Over-reaction. The mono-iodinated pyrazine product may still be sufficiently activated to react a second time with the iodinating agent, leading to di-iodination. This is more common with activated pyrazine systems.
-
Solution: Carefully control the reaction stoichiometry and conditions.
-
Stoichiometry: Use no more than 1.0 to 1.1 equivalents of the iodinating reagent.
-
Slow Addition: Add the iodinating reagent slowly as a solution over a period of time (e.g., 30-60 minutes) using a syringe pump. This keeps the instantaneous concentration of the reagent low, favoring the mono-iodination pathway.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LCMS. Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of di-iodinated products.
-
-
Comparative Data and Protocols
Table 1: Comparison of Common Alternative Iodinating Reagents
| Reagent System | Common Substrates | Key Advantages | Potential Issues | Safety Considerations |
| NIS / cat. TFA | Activated Pyrazines | Mild conditions, easy to handle solid reagent, good for sensitive substrates.[3] | May not be reactive enough for deactivated systems.[2] | Irritant. Handle in a fume hood with PPE. |
| Iodine Monochloride (ICl) | Unsubstituted & Deactivated Pyrazines | Highly reactive, high atom economy, versatile for iodination.[8] | Can be corrosive, moisture-sensitive, may lead to over-reaction. | Corrosive liquid, strong odor.[8] Must be handled in a fume hood with appropriate gloves and eye protection. |
| NIS / TfOH | Heavily Deactivated Pyrazines | Extremely powerful system for very electron-poor rings.[2] | Harshly acidic conditions can decompose sensitive substrates. | Triflic acid is extremely corrosive. Requires careful handling. |
Experimental Protocol: General Procedure for Iodination using NIS/TFA
This protocol is a starting point for the iodination of an activated pyrazine (e.g., an alkoxy- or alkyl-substituted pyrazine).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. calibrechem.com [calibrechem.com]
- 4. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. calibrechem.com [calibrechem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Scaling the Synthesis of Methyl 3-iodopyrazine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-iodopyrazine-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, kilogram-scale production. We will delve into the critical parameters of the Sandmeyer reaction applied to the pyrazine core, providing troubleshooting advice and answers to frequently encountered challenges. Our focus is on ensuring scientific integrity, safety, and scalability.
Synthesis Overview and Core Protocol
The most direct and scalable route to this compound begins with its amino precursor, Methyl 3-aminopyrazine-2-carboxylate. The transformation is a classic Sandmeyer reaction, which involves two main stages: the diazotization of the primary amine followed by the displacement of the resulting diazonium salt with an iodide source.[1][2] While seemingly straightforward, this reaction requires meticulous control over temperature and reagent addition to prevent side reactions and ensure safety, especially at scale.
Reaction Scheme
The overall transformation is as follows:
-
Step 1: Diazotization: The primary aromatic amine on the pyrazine ring is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) under acidic conditions.
-
Step 2: Iodination: The diazonium salt is then treated with an iodide salt (e.g., potassium iodide), leading to the substitution of the diazonium group with iodine and the liberation of nitrogen gas.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
Detailed Lab-Scale Protocol (0.1 mol Scale)
This protocol serves as a baseline for troubleshooting and scale-up considerations.
-
Reactor Setup: Equip a 1 L, three-necked, jacketed reactor with an overhead stirrer, a temperature probe, and a dropping funnel.
-
Amine Solution: Charge concentrated sulfuric acid (H₂SO₄, 30 mL) to deionized water (200 mL) cautiously while cooling in an ice bath. To this acidic solution, add Methyl 3-aminopyrazine-2-carboxylate (15.3 g, 0.1 mol). Stir until a clear solution or a fine slurry is obtained.
-
Diazotization: Cool the reactor contents to 0-5 °C using a circulating chiller. Prepare a solution of sodium nitrite (NaNO₂, 7.6 g, 0.11 mol) in 30 mL of water and add it to the dropping funnel. Add the NaNO₂ solution dropwise to the amine slurry over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C. A slight positive test on starch-iodide paper should be obtained after the addition is complete, indicating a small excess of nitrous acid.
-
Iodination: Prepare a solution of potassium iodide (KI, 20 g, 0.12 mol) in 40 mL of water. Add this solution dropwise to the cold diazonium salt mixture over 30 minutes. Vigorous evolution of nitrogen gas will occur.
-
Reaction Completion: After the KI addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until gas evolution has completely ceased.
-
Workup: Cool the mixture in an ice bath. Cautiously add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (pH ~7). The crude product will precipitate as a solid.
-
Isolation & Purification: Filter the solid using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL), and air-dry. For purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water. Dry the purified crystals under vacuum to yield this compound.
Troubleshooting Guide
Category: Diazotization & Iodination (Sandmeyer Reaction)
Question 1: My reaction yield is very low, and I observe a lot of dark, tarry byproduct. What is going wrong?
Answer: This is a classic issue in Sandmeyer reactions and typically points to the decomposition of the diazonium salt intermediate.
-
Causality: Pyrazinediazonium salts, like many diazonium salts, are thermally unstable. If the temperature during diazotization or iodide addition rises above 5-10 °C, the salt will rapidly decompose. This decomposition often follows a radical pathway, leading to the formation of phenols (from reaction with water) and polymeric, tarry materials, which significantly reduces the yield of the desired iodo-compound.[2]
-
Troubleshooting Steps:
-
Aggressive Temperature Control: Ensure your cooling system is robust enough for the scale. For larger batches, the exothermic nature of both the acid dilution and the diazotization itself becomes more pronounced. Use a jacketed reactor with a reliable chiller.
-
Slow Reagent Addition: The dropwise addition of both the sodium nitrite and potassium iodide solutions is critical. This controls the rate of the exothermic reaction, allowing the cooling system to maintain the target temperature.
-
Check Reagent Quality: Ensure the starting amine is of high purity. Impurities can catalyze decomposition.
-
Question 2: The reaction mixture turns deep red/brown immediately upon adding potassium iodide, and gas evolution is minimal. Why?
Answer: This coloration suggests the formation of triiodide (I₃⁻) and potentially indicates an issue with the diazotization step.
-
Causality: If the diazotization was incomplete, the unreacted nitrous acid will react with the added iodide to form iodine (I₂). This iodine then combines with excess iodide to form the triiodide ion (I₃⁻), which has a characteristic dark red-brown color. The lack of nitrogen evolution confirms that the diazonium salt was not present in significant quantities to undergo the Sandmeyer reaction.
-
Troubleshooting Steps:
-
Verify Diazotization Completion: Before adding the iodide, test the reaction mixture. Place a drop of the mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming that the amine has been consumed. If the test is negative, either more time or a small additional amount of NaNO₂ may be needed.
-
Ensure Stoichiometry: Double-check the molar equivalents of your reagents. A slight excess (5-10 mol%) of sodium nitrite is typically required to ensure complete conversion of the amine.
-
Question 3: During scale-up, the nitrogen gas evolution during iodide addition is extremely rapid and causes excessive foaming. How can I control this?
Answer: This is a critical safety and process control issue during scale-up. The rate of nitrogen evolution is directly proportional to the rate of the reaction.
-
Causality: The decomposition of the diazonium salt is catalyzed by the copper(I) species often used in other Sandmeyer reactions (though not always required for iodination) or simply by the addition of the nucleophile (iodide).[2][3] On a larger scale, poor mixing can create localized "hot spots" where the iodide concentration is high, leading to a runaway reaction and a surge in gas production.
-
Troubleshooting Steps:
-
Reduce Addition Rate: Significantly slow down the addition rate of the potassium iodide solution.
-
Increase Reactor Headspace: Ensure the reactor is not overfilled. A good rule of thumb is to not exceed 60-70% of the reactor's total volume to accommodate potential foaming.
-
Use an Anti-foaming Agent: A small amount of a silicone-based anti-foaming agent can be added to the reaction mixture before iodide addition, but it must be tested on a small scale first to ensure it doesn't interfere with the reaction or purification.
-
Improve Agitation: Ensure the overhead stirrer provides good surface turbulence and bulk mixing to efficiently dissipate heat and disperse the added reagent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when running this reaction at scale?
A1: Safety is paramount.
-
Diazonium Salt Hazard: Solid diazonium salts are shock-sensitive and can be explosive. Never isolate the diazonium salt intermediate. Always use it directly in solution.[4]
-
Gas Evolution: The reaction releases a large volume of nitrogen gas. Ensure the reactor is properly vented to an exhaust system to prevent pressure buildup.
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Always add acid to water, not the other way around, and use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[5][6]
-
Iodine Handling: Iodine and its salts can cause skin and respiratory irritation. Handle them in a well-ventilated fume hood.[7][8]
Q2: My synthesis starts with 3-Aminopyrazine-2-carboxylic acid instead of the methyl ester. What should I do?
A2: You have two primary options:
-
Esterify First: The recommended route is to first perform a Fischer esterification on your starting material to get Methyl 3-aminopyrazine-2-carboxylate.[9][10] This involves refluxing the acid in methanol with a catalytic amount of a strong acid like H₂SO₄.[11] This approach avoids subjecting the final, more complex product to harsh esterification conditions.
-
Iodinate First: You can perform the Sandmeyer reaction on the carboxylic acid and then esterify the resulting 3-iodopyrazine-2-carboxylic acid. However, the solubility of the amino acid in the diazotization medium might be different, and the carboxylic acid group could potentially interfere with the reaction. The subsequent esterification would then need to be optimized for the iodo-acid.
Q3: How can I effectively monitor the reaction's progress?
A3:
-
Diazotization: As mentioned, starch-iodide paper is the standard method to check for the presence of excess nitrous acid, which indicates the consumption of the starting amine.
-
Iodination: The most obvious indicator is the cessation of nitrogen gas evolution. For a more quantitative analysis, you can take small aliquots from the reaction, quench them, extract the organic components, and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the product.
Q4: What is a typical yield and purity I can expect?
A4: With proper temperature control and optimized conditions, lab-scale yields typically range from 60% to 80%. Purity after a single recrystallization should be >98% as determined by HPLC and NMR. On scale-up, a slight decrease in yield (e.g., to 55-70%) is not uncommon due to challenges in maintaining ideal mixing and heat transfer.
Key Process Parameters and Mechanistic Insight
Stoichiometry and Conditions Summary
| Parameter | Reagent/Condition | Recommended Range (Molar Eq.) | Rationale & Scale-Up Notes |
| Starting Material | Methyl 3-aminopyrazine-2-carboxylate | 1.0 | Purity is critical. Impurities can initiate decomposition. |
| Acid | Sulfuric Acid (H₂SO₄) | Catalytic to stoichiometric | Ensures solubility of the amine salt and provides the acidic medium for nitrous acid formation. |
| Nitrite Source | Sodium Nitrite (NaNO₂) | 1.05 - 1.1 | A slight excess ensures complete diazotization. A large excess can lead to unwanted side reactions. |
| Iodide Source | Potassium Iodide (KI) | 1.1 - 1.5 | Excess drives the reaction to completion. |
| Temperature | Diazotization & Iodination | 0 - 5 °C | The most critical parameter. Deviation leads to yield loss and tar formation. |
| Solvent | Water | N/A | A cost-effective and safe solvent for this reaction. |
Sandmeyer Reaction Mechanism
The iodination step of the Sandmeyer reaction is believed to proceed via a radical mechanism.
Caption: Simplified radical mechanism for iodination.
This mechanism is supported by the formation of biaryl byproducts in some Sandmeyer reactions, which arise from the coupling of two aryl radicals.[2] Controlling the reaction conditions helps to favor the desired combination of the aryl radical with the iodine radical.
References
- BenchChem. (2025). Handling and safety precautions for iodine monochloride.
- New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride.
- Thermo Fisher Scientific. (n.d.).
-
Kucerova-Chlupacova, M., et al. (2015). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]
- Loba Chemie. (n.d.).
- Central Drug House (P) Ltd. (n.d.).
-
Hassan, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction of Pyrazines.
- Google Patents. (1991). Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- University of Calgary. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. samratpharmachem.com [samratpharmachem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. athabascau.ca [athabascau.ca]
Validation & Comparative
A Comparative Guide to the Reactivity of Halopyrazines in Suzuki-Miyaura Coupling
For researchers and professionals in drug development, the pyrazine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active molecules necessitates robust and efficient methods for its functionalization. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for forging C-C bonds, offering a direct route to novel pyrazine-containing architectures.
However, the success and efficiency of a Suzuki coupling are critically dependent on the choice of the halide on the pyrazine ring. This guide provides an in-depth, data-driven comparison of the reactivity of iodo-, bromo-, chloro-, and fluoropyrazines. We will delve into the mechanistic principles governing their reactivity, showcase quantitative data, and provide field-proven experimental protocols to inform your synthetic strategy.
The Decisive Factor: Oxidative Addition and the Carbon-Halogen Bond
The fundamental difference in reactivity among halopyrazines lies in the rate-determining step of the Suzuki-Miyaura catalytic cycle: the oxidative addition of the halopyrazine to the Palladium(0) catalyst.[1][2][3] The facility of this step is inversely correlated with the strength of the carbon-halogen (C-X) bond. A weaker C-X bond requires less energy to break, leading to a lower activation energy for the oxidative addition and a faster overall reaction rate.[4]
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is:
This trend is a direct consequence of the corresponding average bond dissociation energies (BDEs):
The electron-deficient nature of the pyrazine ring makes all its positions more susceptible to oxidative addition compared to a corresponding benzene ring.[7][8] This electronic property helps activate even the relatively robust C-Cl bond, making chloropyrazines viable substrates with modern catalysts.[4]
Caption: Halopyrazine reactivity is governed by C-X bond strength.
Comparative Reactivity Analysis
Iodopyrazines: The Sprint Champions
Iodopyrazines are the most reactive substrates for Suzuki coupling. The weak C-I bond allows for oxidative addition under very mild conditions, often at room temperature, with short reaction times and low catalyst loadings.
-
Advantages: High reactivity, excellent yields, suitable for thermally sensitive substrates, and compatible with a wide range of simple palladium catalysts (e.g., Pd(PPh₃)₄).
-
Disadvantages: Higher cost and lower commercial availability compared to bromo- and chloro-analogs. They can also be less stable, sometimes requiring more careful handling and storage.
Bromopyrazines: The Versatile Workhorse
Bromopyrazines represent the optimal balance between reactivity, stability, and cost.[4] They are reactive enough to couple efficiently under moderately heated conditions with a broad array of boronic acids but are significantly more stable and affordable than iodopyrazines.
-
Advantages: Good reactivity, high yields are common, wide commercial availability, and a vast body of literature and established protocols.[9][10][11]
-
Disadvantages: Generally require heating (80-110 °C) and are less reactive than iodopyrazines, which can be a limitation for particularly challenging or sterically hindered couplings.
Chloropyrazines: The Economical Challenge
Chloropyrazines are the most economically attractive substrates, especially for large-scale synthesis.[4] However, their utility was historically limited by the strength of the C-Cl bond, which resisted oxidative addition with traditional catalysts like Pd(PPh₃)₄.[12] The revolution in catalyst development, specifically the advent of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs), has transformed chloropyrazines into viable and powerful coupling partners.[7][13][14][15]
-
Advantages: Low cost, vast commercial availability, and high stability.
-
Disadvantages: Inherently low reactivity requires more sophisticated and expensive catalyst systems, higher temperatures, and often longer reaction times.[2] Catalyst screening is frequently necessary.
Fluoropyrazines: The Spectators
Due to the immense strength of the C-F bond, fluoropyrazines are generally considered unreactive and are not suitable substrates for Suzuki-Miyaura cross-coupling reactions. Their reactivity lies in other transformations, such as nucleophilic aromatic substitution (SNAr), where the high electronegativity of fluorine activates the ring towards nucleophilic attack.[5]
Quantitative Performance Data
The following table summarizes representative experimental data, illustrating the trends in reaction conditions and yields for the Suzuki coupling of various 2-halopyrazines with phenylboronic acid. Note that conditions may vary between studies; this table serves as a qualitative guide to the inherent reactivity differences.
| Halopyrazine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 2-Iodopyrazine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 2 | ~95 | [16] |
| 2-Bromopyrazine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | [4][5] |
| 2-Chloropyrazine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~75 | [5] |
| 2-Chloropyrazine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | >90 | [17][18] |
| 2-Chloropyrazine | Pd(OAc)₂ / 1* | K₃PO₄ | n-Butanol/H₂O | 100 | 18 | 96 | [19] |
| 2-Fluoropyrazine | All tested systems | - | - | - | - | No Reaction | [5] |
Note: Ligand 1 refers to a specific monophosphine ligand detailed in the cited reference.[19]
Mechanistic Insights & The Role of the Catalyst
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing your reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
The choice of ligand (L) is paramount, especially for unreactive chlorides.[7]
-
Triphenylphosphine (PPh₃): A classic, effective ligand for iodo- and bromopyrazines but often fails with chloropyrazines due to its moderate electron-donating ability and steric bulk.
-
Biarylphosphines (e.g., SPhos, XPhos): These state-of-the-art ligands possess bulky, electron-rich frameworks. The electron richness increases the electron density on the Pd(0) center, facilitating the difficult oxidative addition of the C-Cl bond.[14][15] The steric bulk promotes the final reductive elimination step, preventing catalyst decomposition and increasing turnover.[14]
Experimental Protocols
The following are representative, generalized protocols that can be adapted to compare the reactivity of 2-bromopyrazine and 2-chloropyrazine.
Protocol 1: Suzuki Coupling of 2-Bromopyrazine (Workhorse Conditions)
-
Objective: To synthesize 2-phenylpyrazine from 2-bromopyrazine and phenylboronic acid using a traditional catalyst.
-
Materials:
-
2-Bromopyrazine (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq)
-
Toluene (4 mL) and Water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromopyrazine, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-phenylpyrazine.
-
Protocol 2: Suzuki Coupling of 2-Chloropyrazine (Advanced Catalyst System)
-
Objective: To synthesize 2-phenylpyrazine from 2-chloropyrazine, demonstrating the need for a modern catalyst system.
-
Materials:
-
2-Chloropyrazine (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.5 mmol, 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried Schlenk flask.
-
Add 2-chloropyrazine and phenylboronic acid.
-
Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Wash the filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Strategic Outlook
The choice of halopyrazine for Suzuki-Miyaura coupling is a strategic decision that balances reactivity, cost, and scale.
-
Iodopyrazines are ideal for rapid, small-scale synthesis and for delicate substrates requiring mild conditions.
-
Bromopyrazines offer a reliable and robust option for general-purpose synthesis, providing a favorable compromise between reactivity and cost.[4]
-
Chloropyrazines , once considered challenging, are now powerful substrates for large-scale and cost-driven projects, thanks to significant advancements in catalyst technology.[2]
As a Senior Application Scientist, my recommendation is to assess the specific needs of your project. For initial discovery efforts where speed and yield are paramount, bromo- or iodopyrazines are excellent choices. For process development and scale-up campaigns where cost-of-goods is a critical driver, the investment in optimizing a reaction with a chloropyrazine using a modern, highly active catalyst system will yield significant long-term benefits.
References
-
Title: New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL: [Link]
-
Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL: [Link]
-
Title: A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation Source: SpringerLink URL: [Link]
-
Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: PMC - NIH URL: [Link]
-
Title: Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters Source: Journal of the American Chemical Society URL: [Link]
-
Title: Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki reactions of 2-bromopyridine with aryl boronic acids Source: ResearchGate URL: [Link]
-
Title: DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives Source: MOST Wiedzy URL: [Link]
-
Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies Source: PMC - NIH URL: [Link]
-
Title: Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights Source: PubMed URL: [Link]
-
Title: Catalyst Controlled Regioselective Suzuki Cross-Coupling of 2-(4-Bromophenyl)-5-chloropyrazine. Source: ResearchGate URL: [Link]
-
Title: C−H and N−H Bond Dissociation Energies of Small Aromatic Hydrocarbons Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies Source: OUCI URL: [Link]
-
Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: PubMed URL: [Link]
-
Title: Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System Source: MDPI URL: [Link]
-
Title: Oxidative addition of palladium(0) complexes generated from Source: PubMed URL: [Link]
-
Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… Source: OUCI URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: The Suzuki Reaction Source: Andrew G Myers Research Group URL: [Link]
-
Title: Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Oxidative Addition and Palladium Coupling Source: College of Saint Benedict and Saint John's University URL: [Link]
-
Title: Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids Source: ResearchGate URL: [Link]
-
Title: Bond Dissociation Energies Source: University of California, Irvine URL: [Link]
-
Title: Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation Source: ResearchGate URL: [Link]
-
Title: An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” Source: ChemRxiv URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
-
Title: Which conditions are favorable for the efficient Suzuki coupling? Source: ResearchGate URL: [Link]
-
Title: A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates Source: PMC - NIH URL: [Link]
-
Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PubMed Central URL: [Link]
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A Comparative Guide to the Reactivity of Methyl 3-iodopyrazine-2-carboxylate and Methyl 3-bromopyrazine-2-carboxylate in Cross-Coupling Reactions
Introduction
In the landscape of medicinal chemistry and drug development, pyrazine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The ability to functionalize the pyrazine ring efficiently and selectively is a critical task for synthetic chemists. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds.
This guide provides an in-depth, objective comparison of two key building blocks: Methyl 3-iodopyrazine-2-carboxylate and Methyl 3-bromopyrazine-2-carboxylate . We will delve into the fundamental principles governing their reactivity, present comparative experimental data, and offer practical protocols to guide researchers in selecting the optimal substrate and reaction conditions for their synthetic goals.
The Decisive Factor: Carbon-Halogen Bond Strength
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. This bond is cleaved during the initial, and often rate-determining, step of the catalytic cycle: oxidative addition.[1][2] In this step, a low-valent palladium(0) complex inserts into the C-X bond, forming a Pd(II) intermediate.
The established reactivity trend for aryl halides is: I > Br > Cl >> F .[3][4][5] This order is inversely correlated with the bond dissociation energy (BDE) of the corresponding C-X bond. The C-I bond is significantly weaker than the C-Br bond, requiring less energy to break.[6][7] Consequently, aryl iodides can undergo oxidative addition more readily and under much milder conditions than their bromide counterparts.[3]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213[6][8] |
| C-Br | ~285[6][8] |
| C-Cl | ~327[6] |
| C-F | ~485[6] |
While the electron-deficient nature of the pyrazine ring enhances the reactivity of its halogenated derivatives compared to electron-rich arenes, the intrinsic difference in C-X bond strength remains the dominant factor in comparing the iodo- and bromo-substrates.[9]
The Catalytic Cycle: A Mechanistic Overview
To appreciate the practical implications of C-X bond strength, it is essential to understand the general mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The process is a cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrazine substrate. This is the step where the lower C-I bond energy gives this compound a significant kinetic advantage.[1][10][11]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12][13]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Performance in Key Cross-Coupling Reactions
The superior reactivity of this compound translates into tangible advantages across the most common palladium-catalyzed transformations.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for creating biaryl or vinyl-aryl structures.
-
This compound: Typically reacts with high efficiency using standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). The reactions often proceed at lower temperatures (e.g., 60-80 °C) and can be complete within a few hours, frequently delivering excellent yields.
-
Methyl 3-bromopyrazine-2-carboxylate: While still a viable substrate, achieving comparable yields often requires more forcing conditions. This may include higher reaction temperatures (e.g., 90-110 °C), longer reaction times, and potentially the use of more active, specialized catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos or SPhos).[9]
Sonogashira Coupling (C-C Bond Formation)
This reaction couples terminal alkynes with aryl halides, a crucial transformation for synthesizing conjugated systems.[14]
-
This compound: Readily undergoes Sonogashira coupling under standard conditions, typically employing a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base.[15] These reactions are often high-yielding and can be performed at or slightly above room temperature.
-
Methyl 3-bromopyrazine-2-carboxylate: The coupling is more challenging. It generally necessitates higher temperatures and may require the use of more robust palladium catalysts or copper-free conditions with specialized ligands to achieve satisfactory yields.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful method for synthesizing aryl amines from aryl halides.[16]
-
This compound: Is an excellent substrate for Buchwald-Hartwig amination, coupling with a wide range of primary and secondary amines. The reactions typically proceed smoothly with standard catalyst systems (e.g., Pd₂(dba)₃ with a phosphine ligand) and a strong base (e.g., NaOt-Bu or K₃PO₄).[17][18]
-
Methyl 3-bromopyrazine-2-carboxylate: Requires more carefully optimized conditions. Achieving high yields often depends on the selection of highly active, sterically hindered phosphine ligands (e.g., Josiphos, XPhos) to facilitate the more difficult oxidative addition of the C-Br bond.[19]
Quantitative Comparison: A Suzuki-Miyaura Case Study
The following table summarizes typical, representative results for a Suzuki-Miyaura coupling of both substrates with phenylboronic acid, illustrating the practical differences in required reaction conditions and outcomes.
| Parameter | This compound | Methyl 3-bromopyrazine-2-carboxylate |
| Substrate | 1.0 equiv | 1.0 equiv |
| Phenylboronic Acid | 1.2 equiv | 1.2 equiv |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 4 hours | 12 hours |
| Typical Yield | >90% | 70-85% |
Note: Data are representative and actual results may vary based on specific reagents and laboratory conditions.
Experimental Protocols
The following protocols provide a validated starting point for performing a Suzuki-Miyaura cross-coupling reaction. The key differences in temperature and reaction time reflect the disparate reactivity of the two substrates.
Caption: Workflow for comparing Suzuki-Miyaura coupling of the two pyrazine halides.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 4:1 dioxane/water (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours .
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 3-bromopyrazine-2-carboxylate
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-bromopyrazine-2-carboxylate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times.
-
Solvent Addition: Add degassed 4:1 dioxane/water (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours .
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Conclusion and Recommendations
The evidence is unequivocal: This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to its bromo- analog. This heightened reactivity, stemming from the weaker C-I bond, allows for milder reaction conditions, shorter reaction times, and often higher yields with standard catalyst systems.
Recommendations for Researchers:
-
Choose this compound when:
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
High yields and rapid reaction times are a priority.
-
The synthetic route involves complex or delicate substrates.
-
-
Choose Methyl 3-bromopyrazine-2-carboxylate when:
-
Cost and availability are primary considerations, as bromo-compounds are often more economical.
-
The subsequent synthetic steps are robust enough to tolerate more forcing reaction conditions.
-
Access to more advanced, highly active catalyst systems is available to overcome the lower reactivity.
-
By understanding the fundamental principles of reactivity and the practical differences in their application, researchers can make informed decisions to design more efficient, robust, and successful synthetic routes for the development of novel pyrazine-based molecules.
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate.
- Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry.
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. UVIC.
- Reductive elimination. Grokipedia.
- Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.
- Learning outcome 3.4.3 An introduction to bond energy and bond length. chemguide.
- Common Bond Energies (D). Wired Chemist.
- A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions. Benchchem.
- The Buchwald-Hartwig Amination After 25 Years. PubMed.
- Sonogashira coupling. Wikipedia.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Sonogashira Coupling. Organic Chemistry Portal.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.
- Sonogashira Coupling. Chemistry LibreTexts.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
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A Comparative Guide to Palladium Catalysts for Pyrazine Cross-Coupling
Introduction: The Critical Role of Pyrazine Scaffolds and Cross-Coupling
The pyrazine moiety is a foundational structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its presence is pivotal in numerous FDA-approved drugs, where it often plays a key role in modulating biological activity. The functionalization of the pyrazine ring, therefore, is a critical task in medicinal and process chemistry.[2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrazine core.[2][3] These methods offer a significant advantage over classical approaches due to their milder reaction conditions, broader substrate scope, and superior functional group tolerance.[2][4]
However, the electron-deficient nature of the pyrazine ring and the relatively inert character of chloropyrazines—the most common and cost-effective starting materials—present unique challenges.[3][5] The C-Cl bond's strength makes the initial oxidative addition step in the catalytic cycle particularly demanding.[5] Consequently, the choice of the palladium catalyst, specifically the ligand coordinated to the palladium center, is paramount to achieving high efficiency, yield, and selectivity.[1][6] This guide provides a comparative analysis of common palladium catalyst systems for pyrazine cross-coupling, offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization.
Comparative Analysis of Palladium Catalyst Systems
The success of a pyrazine cross-coupling reaction is profoundly influenced by the interplay between the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand.[7] The ligand's steric and electronic properties dictate the catalyst's activity and stability, influencing all key steps of the catalytic cycle.[6][7] Bulky, electron-rich ligands are generally preferred as they promote the formation of the active monoligated Pd(0) species, accelerate the challenging oxidative addition of aryl chlorides, and facilitate the final reductive elimination step.[6][8]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a workhorse for creating biaryl structures. For electron-deficient substrates like chloropyrazines, the choice of ligand is crucial. While first-generation catalysts like Pd(PPh₃)₄ often fail with chloropyrazines, modern biaryl phosphine ligands have revolutionized their utility.[3]
| Catalyst System (Precursor/Ligand) | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages & Considerations |
| Pd(OAc)₂ / SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98[6] | Highly active for unactivated aryl chlorides at room temperature. Excellent general-purpose ligand.[6] |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 98 | Very effective for sterically hindered substrates and heteroaryl chlorides.[9] |
| PdCl₂(dppf) | 2,5-Diiodopyrazine | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 12 | Good | A reliable, classic choice for more reactive aryl iodides.[1] |
| [Pd(allyl)Cl]₂ / PPh₃ | Chloropyrazine | Phenylacetylene | Cs₂CO₃ | Dioxane | 100 | 16 | Quantitative[3] | Effective for Sonogashira coupling of chloropyrazine.[3] |
| Pd(PPh₃)₄ | Chloropyrazine | Arylboronic acids | Na₂CO₃ | Toluene/H₂O | 100 | 24 | 0[3] | Fails for unactivated chloropyrazines, highlighting the need for advanced ligands.[3] |
Expert Insights: The data clearly indicates that for the Suzuki coupling of challenging chloropyrazines, catalyst systems based on bulky biaryl phosphine ligands like SPhos and XPhos are superior.[6][9] These ligands create a sterically hindered and electron-rich environment around the palladium center, which is essential to facilitate the oxidative addition of the C-Cl bond and promote efficient reductive elimination.[6] While PdCl₂(dppf) is a reliable catalyst, it is generally better suited for more reactive substrates like diiodopyrazine.[1]
Buchwald-Hartwig Amination: Constructing C-N Bonds
Forming the C-N bond on a pyrazine ring is crucial for synthesizing many bioactive molecules. The Buchwald-Hartwig amination is the premier method for this transformation, but it is highly dependent on the correct catalyst system, especially when dealing with less reactive chloropyrazines.[4][8]
| Catalyst System (Precursor/Ligand) | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Key Advantages & Considerations |
| Pd₂(dba)₃ / RuPhos | Aryl Chlorides | Secondary Amines | NaOt-Bu | THF | RT-80 | Generally the preferred ligand for secondary amine couplings, offering broad scope.[10] |
| Pd(OAc)₂ / XPhos | 2,4-Dichloropyridine | Anilines | K₂CO₃ | Toluene | 100 | Enables highly regioselective amination at the C2 position.[11][12] |
| Pd(OAc)₂ / Biaryl Ligand | Chloropyrazine | Phenylamine | NaOt-Bu | Toluene | 100 | Bulky, electron-rich phosphines are necessary for the amination of chloropyrazine.[3] |
Expert Insights: For the Buchwald-Hartwig amination of chloropyrazines, bulky biaryl phosphine ligands are indispensable.[3][8] Ligands such as RuPhos and XPhos have demonstrated broad utility and high reactivity.[10] The choice of a strong base like sodium tert-butoxide (NaOt-Bu) is often critical to deprotonate the amine and facilitate the formation of the key palladium-amide intermediate.[8] Furthermore, catalyst choice can impart remarkable regioselectivity. For instance, Xantphos-based catalysts have been shown to favor amination at the C2 position of 2,4-dichloropyridine with high selectivity.[11][12]
Mechanistic Considerations: The "Why" Behind Catalyst Performance
The efficiency of these cross-coupling reactions is governed by the kinetics of three key steps in the catalytic cycle: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-limiting step for chloropyrazines.[12] Bulky, electron-rich ligands (e.g., SPhos, XPhos) stabilize the electron-deficient Pd(0) center, promoting the insertion of palladium into the strong C-Cl bond.[6]
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers the aryl group to the palladium center.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst. Bulky ligands also accelerate this step.[13]
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following are representative, field-proven protocols.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrazine Derivative
This protocol is a generalized procedure and should be optimized for specific substrates.[5]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloropyrazine derivative (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[5]
-
Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times. Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrazine
This protocol is a generalized procedure and requires strictly anhydrous and anaerobic conditions.[8]
-
Reaction Setup: To an oven-dried, flame-dried Schlenk tube, add the chloropyrazine (1.0 equiv), the amine (1.2 equiv), and the strong base (e.g., NaOt-Bu, 1.4 equiv) under a positive flow of inert gas.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%). Using an air-stable precatalyst like XPhos Pd G3 can simplify this step and give more consistent results.[8]
-
Solvent Addition and Degassing: Evacuate and backfill the tube with inert gas three times. Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Conclusion and Recommendations
-
For Suzuki-Miyaura Couplings: SPhos and XPhos are highly recommended as starting points for their proven efficacy with challenging aryl chlorides.[6][9]
-
For Buchwald-Hartwig Aminations: Catalyst systems utilizing RuPhos or XPhos with a strong base like NaOt-Bu are generally preferred for their high activity and reliability.[3][10]
Researchers and drug development professionals should consider screening a small panel of these advanced ligands and bases to identify the optimal conditions for their specific pyrazine substrate. The detailed protocols provided herein serve as a robust starting point for such investigations. By understanding the causal relationships between ligand structure and catalytic activity, scientists can more effectively troubleshoot and optimize these critical bond-forming reactions.
References
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- A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine - Benchchem.
- Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3493-3519. DOI:10.1039/C3OB40460A.
- A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem.
- A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency - Benchchem.
- Rayadurgam, J., et al. (2020). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
- Buchwald–Hartwig amination - Wikipedia.
- Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling - Benchchem.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024).
- Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide - PMC - NIH. (2019).
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate.
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A Comparative Analysis of the Biological Activity of Pyrazine versus Pyridine Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental scaffolds for the development of novel therapeutic agents. Among these, pyrazine and pyridine derivatives have emerged as particularly fruitful areas of research, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive, data-supported comparison of the biological activities of pyrazine and pyridine analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and applications in drug discovery. Designed for researchers, scientists, and drug development professionals, this document aims to facilitate informed decisions in the selection and optimization of these critical pharmacophores.
Introduction: The Structural and Electronic Rationale
Pyridine, a six-membered aromatic ring with one nitrogen atom, and pyrazine, its analog with two nitrogen atoms at the 1 and 4 positions, possess distinct electronic properties that govern their interactions with biological targets.[1][2] The nitrogen atom(s) in these rings act as hydrogen bond acceptors and can influence the molecule's polarity, solubility, and metabolic stability, all critical parameters in drug design.[3][4] The weaker basicity of pyrazine (pKa 0.65) compared to pyridine (pKa 5.2) is a key differentiator, stemming from the electron-withdrawing effect of the second nitrogen atom.[1] This seemingly subtle difference can have profound implications for target binding and pharmacokinetic profiles.
Comparative Biological Activities: A Data-Driven Overview
Both pyrazine and pyridine derivatives have demonstrated significant promise across a range of therapeutic areas, most notably in oncology and infectious diseases.[5][6][7] The following sections provide a comparative analysis of their performance, supported by experimental data.
Anticancer Activity
The fight against cancer has been a major focus for the development of both pyrazine and pyridine-based compounds.[8][9][10] These derivatives often exert their effects by inhibiting key enzymes, such as protein kinases, that are crucial for cancer cell proliferation and survival.[5][11][12]
Comparative Anticancer Activity Data (IC50, µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazine | Imidazo[1,2-a]pyrazine derivative | Hep-2 | 11 | [5] |
| Pyrazine | Imidazo[1,2-a]pyrazine derivative | HepG2 | 13 | [5] |
| Pyrazine | Imidazo[1,2-a]pyrazine derivative | MCF-7 | 11 | [5] |
| Pyrazine | Imidazo[1,2-a]pyrazine derivative | A375 | 11 | [5] |
| Pyridine | Imidazo[1,2-a]pyridine derivative (12b) | Hep-2 | 11 | [5][13] |
| Pyridine | Imidazo[1,2-a]pyridine derivative (12b) | HepG2 | 13 | [5][13] |
| Pyridine | Imidazo[1,2-a]pyridine derivative (12b) | MCF-7 | 11 | [5][13] |
| Pyridine | Imidazo[1,2-a]pyridine derivative (12b) | A375 | 11 | [5][13] |
| Pyridine | Pyridine-urea derivative (8e) | MCF-7 (72h) | 0.11 | [14] |
| Pyridine | Pyridine-urea derivative (8d) | MCF-7 (72h) | 1.63 | [14] |
Note: Lower IC50 values indicate greater potency.
Interestingly, in the case of imidazo-fused heterocycles, both pyrazine and pyridine cores can exhibit comparable, potent anticancer activity.[5][13] However, the broader chemical space of pyridine derivatives has led to the discovery of exceptionally potent compounds, such as the pyridine-urea derivative 8e, which demonstrates sub-micromolar activity against the MCF-7 breast cancer cell line.[14]
Signaling Pathways in Anticancer Activity
Pyrazine and pyridine derivatives modulate various signaling pathways to exert their anticancer effects. A common mechanism is the inhibition of protein kinases, which are pivotal regulators of cellular processes.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and both pyrazine and pyridine derivatives have shown considerable potential in this area.[15][16][17] They can act against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2]
Comparative Antimicrobial Activity Data (MIC, µg/mL)
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazine | Triazolo[4,3-a]pyrazine (2e) | Staphylococcus aureus | 32 | [17] |
| Pyrazine | Triazolo[4,3-a]pyrazine (2e) | Escherichia coli | 16 | [17] |
| Pyridine | Pyridine chalcone derivative | Staphylococcus aureus (ATCC 29213) | >128 | [14] |
| Pyridine | Pyridine chalcone derivative | MRSA (clinical isolate) | 64 | [14] |
| Ampicillin (Control) | - | Staphylococcus aureus | 32 | [17] |
| Ampicillin (Control) | - | Escherichia coli | 8 | [17] |
Note: Lower MIC values indicate stronger antimicrobial activity.
In this comparison, the triazolopyrazine derivative 2e demonstrates notable activity against both S. aureus and E. coli, comparable to the standard antibiotic ampicillin against S. aureus.[17] The pyridine chalcone derivative shows moderate activity against a resistant strain of S. aureus (MRSA).[14]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of these heterocycles are diverse and can include:
-
Disruption of microbial cell membranes.[5]
-
Inhibition of essential enzymes.[5]
-
Interference with nucleic acid synthesis.[5]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Central Nervous System (CNS) Activity
The modulation of CNS activity is an emerging area for both pyrazine and pyridine derivatives.[5] Pyridine alkaloids, in particular, have a well-documented history of CNS effects.[5] However, quantitative comparative data for CNS activities are less abundant in the literature compared to anticancer and antimicrobial studies.[5] The effects of these compounds are often mediated through their interaction with neurotransmitter receptors and enzymes.[5]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazine and pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
-
For Anticancer Activity: In a study of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, it was found that the core heterocycle is essential for activity, and modifications at the C-2 position with electron-withdrawing or electron-donating groups significantly impact potency against different cancer cell lines.[18] For some pyridine derivatives, the presence of halogen atoms or bulky groups can decrease antiproliferative activity, while -OMe, -OH, -C=O, and -NH2 groups can enhance it.[10][19]
-
For Antimicrobial Activity: In a series of pyrazoline derivatives, a pyridine ring at one position and methoxy and bromo substitutions on another ring were found to be preferable for good antibacterial effect.[16] For triazolopyrazine derivatives, an indole moiety was found to enhance antibacterial effects, possibly through hydrogen bond interactions with the target receptor.[17]
-
Core Modification: Replacing a pyridine core with a pyrazine core in a series of antimalarial compounds resulted in comparable and significant potency, highlighting the potential for bioisosteric replacement between these two scaffolds.[20]
Conclusion and Future Perspectives
Both pyrazine and pyridine derivatives are privileged scaffolds in medicinal chemistry, offering a rich playground for the design of novel therapeutics. While both classes have demonstrated significant potential in anticancer and antimicrobial applications, pyridine derivatives currently have a more established and quantitatively characterized profile.[5] The choice between a pyrazine and a pyridine core will ultimately depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate.
Future research should focus on direct, head-to-head comparative studies of pyrazine and pyridine analogs across a wider range of biological targets. Elucidating the subtle differences in their mechanisms of action and pharmacokinetic profiles will be crucial for the rational design of next-generation therapies based on these versatile heterocyclic cores.
References
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. [Link]
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The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A Brief View on Pyridine Compounds. Open Access Journals. [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. OUP Academic. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. [Link]
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What are the applications of pyrazine derivatives?. Biosynce. [Link]
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Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. ACS Publications. [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
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Synthesis and Antibacterial Activiy of 1H-Pyrazolo[3,4-b]pyrazine and -pyridine Derivatives. Preprints.org. [Link]
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Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]
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The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and imidazo[1,2-a]pyridine (12a–l) derivatives. ResearchGate. [Link]
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Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
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Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PubMed Central. [Link]
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Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. [Link]
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Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. PubMed. [Link]
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Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). CardioSomatics. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
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Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
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Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Semantic Scholar. [Link]
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A Spectroscopic Journey: The Synthesis and Characterization of Methyl 3-iodopyrazine-2-carboxylate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the pyrazine scaffold holds a prominent position. Its derivatives are integral components of numerous biologically active molecules. This guide provides a comprehensive spectroscopic comparison of a key pyrazine intermediate, Methyl 3-iodopyrazine-2-carboxylate, with its essential precursors. By tracing the synthetic pathway, we will dissect the changes in nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a detailed roadmap for the synthesis and characterization of this valuable compound. This guide is designed to equip researchers with the practical knowledge and validated data necessary for their work in organic synthesis and pharmaceutical development.
The Synthetic Pathway: From Pyrazine-2-carboxylic Acid to this compound
The journey to this compound begins with commercially available precursors and involves a series of fundamental organic transformations. Understanding the spectroscopic signature of each intermediate is crucial for monitoring reaction progress and confirming the identity and purity of the desired products.
dot graph "Synthetic_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="Pyrazine-2-carboxylic Acid"]; B [label="Methyl pyrazine-2-carboxylate"]; C [label="Methyl 3-aminopyrazine-2-carboxylate"]; D [label="this compound"];
A -> B [label="Esterification\n(MeOH, H₂SO₄)"]; B -> C [label="Nitration, then Reduction\n or Amination"]; C -> D [label="Sandmeyer Reaction\n(NaNO₂, KI)"]; } Figure 1: Synthetic route to this compound.
A Comparative Spectroscopic Analysis
The transformation of functional groups at each synthetic step induces characteristic changes in the spectroscopic data. This section provides a detailed comparison of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its precursors.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a detailed picture of the electronic environment and connectivity of atoms within a molecule.
Table 1: Comparative ¹H and ¹³C NMR Data (ppm)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Pyrazine-2-carboxylic acid | ~8.8 (s, 1H), ~8.9 (d, 1H), ~9.2 (d, 1H), ~13.5 (br s, 1H) | ~128, ~145, ~147, ~149, ~165 (C=O) |
| Methyl pyrazine-2-carboxylate | ~4.0 (s, 3H), ~8.7 (m, 2H), ~9.2 (s, 1H) | ~53 (OCH₃), ~144, ~146, ~147, ~148, ~165 (C=O) |
| Methyl 3-aminopyrazine-2-carboxylate | ~3.9 (s, 3H), ~7.8 (d, 1H), ~8.1 (d, 1H), ~6.9 (br s, 2H) | ~52 (OCH₃), ~125, ~135, ~140, ~150, ~155, ~167 (C=O) |
| This compound | ~4.0 (s, 3H), ~8.4 (d, 1H), ~8.6 (d, 1H) | ~54 (OCH₃), ~115 (C-I), ~145, ~148, ~150, ~164 (C=O) |
Note: The presented chemical shifts are approximate and can vary based on the solvent and instrument used.
The introduction of the amino group in Methyl 3-aminopyrazine-2-carboxylate results in a significant upfield shift of the pyrazine ring protons due to the electron-donating nature of the amino group. Conversely, the replacement of the amino group with iodine in This compound leads to a downfield shift of the adjacent protons due to the deshielding effect of the iodine atom. In the ¹³C NMR, the most notable change is the appearance of a signal at a relatively high field (~115 ppm) for the carbon atom directly attached to the iodine, a characteristic feature of iodo-substituted aromatic rings.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies are summarized below.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | N-H Stretch | Aromatic C-H Stretch |
| Pyrazine-2-carboxylic acid | ~1700-1725 | ~1250-1300 | - | ~3050-3100 |
| Methyl pyrazine-2-carboxylate | ~1720-1740 | ~1250-1300 | - | ~3050-3100 |
| Methyl 3-aminopyrazine-2-carboxylate | ~1710-1730 | ~1250-1300 | ~3300-3500 | ~3050-3100 |
| This compound | ~1720-1740 | ~1250-1300 | - | ~3050-3100 |
The most significant change in the IR spectra is the appearance of N-H stretching bands in the region of 3300-3500 cm⁻¹ for Methyl 3-aminopyrazine-2-carboxylate , confirming the presence of the amino group. The disappearance of these bands in the final product is a key indicator of a successful Sandmeyer reaction. The carbonyl (C=O) stretching frequency of the ester group remains relatively consistent throughout the synthesis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Molecular Ion Peaks in Mass Spectrometry
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M]⁺ or [M+H]⁺ (m/z) |
| Pyrazine-2-carboxylic acid | C₅H₄N₂O₂ | 124.10 | 124 |
| Methyl pyrazine-2-carboxylate | C₆H₆N₂O₂ | 138.12 | 138 |
| Methyl 3-aminopyrazine-2-carboxylate | C₆H₇N₃O₂ | 153.14 | 153 |
| This compound | C₆H₅IN₂O₂ | 264.02 | 264 |
The mass spectra clearly show the incremental increase in molecular weight corresponding to the chemical transformations. The final product, This compound , will exhibit a characteristic isotopic pattern for iodine, further confirming its identity.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key transformations in the synthesis of this compound.
Esterification of Pyrazine-2-carboxylic Acid
dot graph "Esterification_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
A [label="Pyrazine-2-carboxylic Acid\nin Methanol"]; B [label="Add conc. H₂SO₄ (catalyst)"]; C [label="Reflux for 4-6 hours"]; D [label="Cool and Neutralize\nwith NaHCO₃ solution"]; E [label="Extract with Ethyl Acetate"]; F [label="Dry over Na₂SO₄, concentrate"]; G [label="Purify by column chromatography"]; H [label="Methyl pyrazine-2-carboxylate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H; } Figure 2: Workflow for the esterification of pyrazine-2-carboxylic acid.
Procedure:
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl pyrazine-2-carboxylate.
Synthesis of Methyl 3-aminopyrazine-2-carboxylate
The introduction of the amino group can be achieved through a nitration followed by a reduction, a common strategy for aromatic amines.
Sandmeyer Reaction: Synthesis of this compound
This pivotal step utilizes the Sandmeyer reaction to replace the amino group with iodine.
dot graph "Sandmeyer_Reaction_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
A [label="Methyl 3-aminopyrazine-2-carboxylate\nin aq. H₂SO₄"]; B [label="Cool to 0-5 °C"]; C [label="Add NaNO₂ solution dropwise"]; D [label="Stir for 30 min (Diazotization)"]; E [label="Add KI solution dropwise"]; F [label="Warm to room temperature and stir"]; G [label="Extract with Dichloromethane"]; H [label="Wash with Na₂S₂O₃ solution"]; I [label="Dry over MgSO₄, concentrate"]; J [label="Purify by recrystallization or chromatography"]; K [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; } Figure 3: Workflow for the Sandmeyer iodination.
Procedure:
-
Dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in a mixture of water and concentrated sulfuric acid at room temperature.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water and add it dropwise to the diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the mixture with dichloromethane (3 x 10 vol).
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Conclusion
This guide has provided a comprehensive spectroscopic and synthetic overview of this compound and its precursors. By understanding the distinct spectral characteristics of each compound in the synthetic pathway, researchers can confidently synthesize, isolate, and characterize this important building block. The detailed experimental protocols and comparative data serve as a valuable resource for professionals in drug discovery and organic synthesis, facilitating the efficient and accurate production of pyrazine-based molecules with therapeutic potential.
References
- Spectroscopic data for pyrazine derivatives can be found in various chemical databases and literature. For specific examples, refer to publications in journals such as the Journal of Organic Chemistry, Organic Letters, and the Journal of Medicinal Chemistry.
- Detailed procedures for Sandmeyer reactions are well-documented in standard organic chemistry textbooks and specialized review articles on the topic.
-
Spectroscopic data for 3-aminopyrazine-2-carboxylic acid and its methyl ester have been reported in studies focusing on the characterization of pyrazine derivatives.[1]
- General principles of NMR and IR spectroscopy can be found in foundational textbooks on these analytical techniques.
Sources
A Senior Application Scientist's Guide to the Structural Validation of Methyl 3-iodopyrazine-2-carboxylate Derivatives
In the landscape of modern drug discovery and development, the pyrazine scaffold is a cornerstone of many therapeutic agents. Its derivatives are integral to a range of pharmaceuticals, from diuretics to targeted cancer therapies. Among these, Methyl 3-iodopyrazine-2-carboxylate serves as a critical building block, offering a reactive iodine substituent for further molecular elaboration through cross-coupling reactions. The precise positioning of this substituent is paramount to the desired pharmacological activity and safety profile of the final compound. Therefore, unambiguous structural validation is not merely a procedural step but a foundational pillar of the entire development cascade.
This guide provides an in-depth, comparative analysis of the analytical techniques used to validate the structure of this compound. We will explore the nuances of spectroscopic and chromatographic methods, offering field-proven insights into experimental design and data interpretation. For a robust comparison, we will contrast the analytical data of the target molecule with its close analog, Methyl 3-bromopyrazine-2-carboxylate. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to ensure the scientific integrity of their work.
Core Analytical Techniques for Structural Elucidation
The structural validation of this compound and its derivatives relies on a multi-technique approach to provide orthogonal data points, thus building a comprehensive and trustworthy structural assignment. The primary methods employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the molecule's carbon-hydrogen framework and the position of substituents.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its elemental composition and fragmentation pattern, confirming the presence of the iodine and other constituent atoms.
-
Chromatographic Techniques (HPLC and GC-MS): Used to assess the purity of the compound and, in the case of GC-MS, can also provide mass spectral data for identification.
Experimental Validation Workflow
A robust validation workflow is essential for ensuring the identity and purity of a synthesized compound. The following diagram illustrates a typical workflow for the structural validation of this compound.
Caption: A typical workflow for the synthesis, purification, and structural validation.
Comparative Spectroscopic Analysis: Iodo- vs. Bromo- Derivatives
To illustrate the principles of structural validation, we will compare the expected spectroscopic data for this compound with that of Methyl 3-bromopyrazine-2-carboxylate. The choice of the bromo-derivative as a comparator is based on its structural similarity, allowing for a direct assessment of the influence of the halogen substituent on the spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of the pyrazine ring protons and carbons are particularly sensitive to the nature of the substituent at the 3-position.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Expected NMR Data Comparison:
| Compound | ¹H NMR (Pyrazine Protons, δ ppm) | ¹³C NMR (Pyrazine Carbons, δ ppm) |
| This compound | ~8.4-8.6 (2H, m) | ~150-165 (C=O), ~140-150 (C-N), ~120-130 (C-I) |
| Methyl 3-bromopyrazine-2-carboxylate | ~8.5-8.7 (2H, m) | ~150-165 (C=O), ~140-150 (C-N), ~115-125 (C-Br) |
Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency. The values presented are estimates based on typical ranges for similar structures.
The key distinction in the ¹³C NMR spectra will be the chemical shift of the carbon atom bonded to the halogen (C-3). Due to the "heavy atom effect" of iodine, the C-3 signal in the iodo-derivative is expected to be shielded (appear at a lower ppm value) compared to the C-3 signal in the bromo-derivative.
Mass Spectrometry
Mass spectrometry provides the molecular weight and elemental composition of a compound. For halogenated compounds, the isotopic pattern is a crucial diagnostic tool.
Mass Spectrometry Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation: Inject the sample onto a suitable GC column (e.g., a non-polar column like DB-5ms). Program the oven temperature to ensure good separation from any impurities.
-
MS Detection: Acquire the mass spectrum of the eluting peak corresponding to the target compound.
Expected Mass Spectral Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) | Isotopic Pattern |
| This compound | C₆H₅IN₂O₂ | 263.02 | M⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺ | Characteristic M+1 peak due to ¹³C. A very intense M⁺ peak is expected. |
| Methyl 3-bromopyrazine-2-carboxylate | C₆H₅BrN₂O₂ | 217.02 | M⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺ | Characteristic M⁺ and M+2 peaks of approximately equal intensity due to ⁷⁹Br and ⁸¹Br isotopes. |
The most significant difference in the mass spectra will be the molecular ion peak and its isotopic pattern. The presence of a single major molecular ion peak at m/z 263 would be indicative of the iodo-compound, while a pair of peaks of nearly equal intensity at m/z 217 and 219 would confirm the presence of the bromo-derivative.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.
HPLC Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) and then dilute it to an appropriate concentration for UV detection.
-
Instrument Setup: Use a reverse-phase HPLC system with a C18 column and a UV detector.
-
Method Development: Develop a gradient elution method using a mobile phase of water and acetonitrile (both may contain a small amount of an acid like 0.1% formic acid to improve peak shape).
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the sample as a percentage of the total peak area.
A pure sample of this compound should show a single major peak in the HPLC chromatogram. The retention time will be specific to the compound under the given analytical conditions and can be used for identification when compared to a reference standard.
Conclusion
The structural validation of this compound and its derivatives is a critical process that requires a combination of powerful analytical techniques. By employing a systematic workflow that includes NMR, mass spectrometry, and chromatography, researchers can confidently confirm the identity, structure, and purity of their synthesized compounds. The comparative analysis with a structurally similar analog, such as Methyl 3-bromopyrazine-2-carboxylate, provides a deeper understanding of the spectroscopic properties and enhances the reliability of the structural assignment. Adherence to rigorous analytical practices, as outlined in this guide, is essential for the integrity of research and the successful development of novel therapeutics.
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PubChem. Methyl 3-amino-6-iodopyrazine-2-carboxylate. [Link]
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PubChem. Methyl 3-bromopyrazine-2-carboxylate. [Link]
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Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances. [Link]
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PubChem. Methyl 3-Amino-6-bromopyrazine-2-carboxylate. [Link]
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4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. The Royal Society of Chemistry. [Link]
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKAT USA. [Link]
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Methyl 3-amino-6-iodopyrazine-2-carboxylate. Chemsrc. [Link]
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Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. MPG.PuRe. [Link]
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Methyl 3-amino-6-bromopyrazine-2-carboxylate (C6H6BrN3O2). PubChemLite. [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
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Pyrazine, methyl-. National Institute of Standards and Technology. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH. [Link]
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Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. [Link]
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Synthesis and characterization of functional elastomeric poly(ester amide) co-polymers. PubMed. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. [Link]
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GC-MS aroma characterization of vegetable matrices: focus on 3-Alkyl-2-Methoxypyrazines. ResearchGate. [Link]
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Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies. MDPI. [Link]
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Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. Lund University Publications. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Methyl 3-iodopyrazine-2-carboxylate Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of novel analogs of Methyl 3-iodopyrazine-2-carboxylate. In drug discovery, establishing the selectivity of a compound is as critical as demonstrating its efficacy. Off-target interactions can lead to unforeseen toxicities or confound experimental results, making a thorough understanding of a compound's binding profile essential for its progression as a therapeutic candidate or a chemical probe.[1][2][3][4]
The pyrazine-2-carboxylate scaffold is a privileged core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. This compound and its analogs represent a chemical space with significant therapeutic potential. However, to harness this potential, a rigorous evaluation of their selectivity is paramount. This guide outlines the causality behind experimental choices and provides detailed, self-validating protocols to generate a robust cross-reactivity profile.
The Imperative of Off-Target Assessment
The journey of a small molecule from a hit to a clinical candidate is fraught with challenges, with a significant portion of failures in later stages attributed to unpredicted safety issues.[3] These safety liabilities often arise from a compound's engagement with unintended biological targets.[4] A comprehensive cross-reactivity study early in the development process serves multiple critical functions:
-
De-risking Clinical Progression: Early identification of potential off-target interactions allows for the mitigation of safety risks before significant investment in preclinical and clinical development.[1][3]
-
Mechanism of Action Elucidation: Understanding what a compound doesn't bind to can be as informative as knowing its primary target. A clean selectivity profile strengthens the hypothesis that the observed phenotype is due to the on-target activity.
-
Identification of Polypharmacology: In some instances, off-target effects can be therapeutically beneficial.[5] Systematically profiling these interactions can uncover new therapeutic opportunities for a compound.[6]
This guide focuses on three cornerstone assays for building a comprehensive cross-reactivity profile for small molecules like this compound analogs: Kinase Profiling, Cellular Thermal Shift Assay (CETSA), and Competitive Binding Assays.
Comparative Data Summary (Illustrative)
The following table represents a hypothetical data summary for three analogs of this compound. In a real-world scenario, this table would be populated with experimental data from the protocols outlined below.
| Analog | Primary Target IC50 (nM) | Kinase Selectivity Score (S10 at 1 µM) | CETSA Tagg Shift (°C at 10 µM) | Key Off-Target Family | Off-Target IC50 (nM) |
| This compound | 50 (Target X) | 0.15 | 4.2 | Bromodomains | 1,200 (BRD4) |
| Analog A (3-bromo derivative) | 75 (Target X) | 0.08 | 3.8 | Bromodomains | >10,000 |
| Analog B (6-methyl derivative) | 25 (Target X) | 0.35 | 5.1 | Kinases (PIM1) | 850 |
-
IC50: Half-maximal inhibitory concentration.
-
Kinase Selectivity Score (S10 at 1 µM): The fraction of kinases in a panel that are inhibited by more than 90% at a 1 µM compound concentration. A lower score indicates higher selectivity.
-
CETSA Tagg Shift: The change in the aggregation temperature of the primary target in the presence of the compound, indicating target engagement in a cellular context.
Experimental Protocols
Broad Kinase Profiling
Expertise & Experience: The human kinome consists of over 500 kinases, many of which share a structurally conserved ATP-binding pocket.[7] This makes them a frequent source of off-target interactions for ATP-competitive inhibitors. A broad kinase screen is a crucial first step in assessing the selectivity of any new chemical entity. The radiometric assay is considered the gold standard due to its direct measurement of substrate phosphorylation without the need for modified substrates or coupling enzymes that could introduce artifacts.[8]
Methodology: Radiometric Kinase Assay ([33P]-ATP Filter Binding)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare a kinase buffer appropriate for the specific kinase being tested (typically includes a buffer like HEPES, MgCl2, a reducing agent like DTT, and a protein carrier like BSA).
-
Prepare a solution of the specific peptide or protein substrate for the kinase.
-
Prepare a solution of [γ-33P]ATP at a concentration typically at or below the Km for the specific kinase.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer.
-
Add the test compound at various concentrations (e.g., a 10-point, 3-fold serial dilution starting from 10 µM). Include a DMSO-only control (vehicle) and a positive control inhibitor.
-
Add the purified, active kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-33P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of the enzyme kinetics.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., a phosphocellulose membrane) that will bind the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for Radiometric Kinase Profiling Assay.
Target Engagement in a Cellular Environment
Expertise & Experience: While biochemical assays are essential, they do not account for factors like cell permeability, efflux pumps, or intracellular metabolism. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound engages its target within the complex milieu of a living cell.[9][10][11][12] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its protein target, the protein becomes more resistant to heat-induced unfolding and aggregation.[9][11]
Methodology: Cellular Thermal Shift Assay (CETSA) with Western Blotting
-
Cell Culture and Treatment:
-
Culture a cell line known to express the target protein to an appropriate density (e.g., 80-90% confluency).
-
Treat the cells with the test compound at a desired concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells, wash with PBS, and resuspend in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler with a temperature gradient. Heat the samples for a short duration (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 64°C).
-
Cool the samples at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath). This preserves protein complexes without the use of detergents.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein and cell debris by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant and determine the total protein concentration using a standard method (e.g., BCA assay).
-
-
Detection by Western Blot:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the treated and vehicle control samples.
-
Plot the relative band intensity against the temperature to generate melt curves.
-
A shift in the melt curve to a higher temperature in the compound-treated sample indicates target engagement. The temperature at which 50% of the protein has aggregated (Tagg) can be calculated to quantify the thermal shift.
-
General Workflow for a Cellular Thermal Shift Assay (CETSA).
Quantitative Affinity for Off-Targets
Expertise & Experience: Once a potential off-target has been identified (e.g., from a kinase screen), it is crucial to quantify the binding affinity to understand its physiological relevance. A competitive binding assay is an efficient method to determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a known, labeled ligand (probe) from the target protein.[13][14][15] This approach is particularly useful for high-throughput screening and for compounds where a direct binding assay is challenging.[13]
Methodology: Competitive Binding Assay (Radioligand Displacement)
-
Reagent Preparation:
-
Prepare a binding buffer specific to the target protein.
-
Prepare a stock of the purified target protein (or membrane preparation expressing the receptor).
-
Prepare a stock of a high-affinity radiolabeled ligand (e.g., [3H]- or [125I]-labeled) for the target.
-
Prepare serial dilutions of the unlabeled test compound and a known unlabeled competitor (positive control).
-
-
Assay Setup:
-
In a 96-well plate, add the binding buffer.
-
Add the serially diluted unlabeled test compound.
-
Add a single, fixed concentration of the radiolabeled ligand to all wells. This concentration is typically at or below its Kd value to ensure assay sensitivity.[14]
-
Define wells for "total binding" (radioligand + protein, no competitor) and "non-specific binding" (radioligand + protein + a saturating concentration of the unlabeled positive control).
-
Initiate the binding reaction by adding the target protein preparation to each well.
-
-
Incubation and Separation:
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Rapidly separate the bound from the unbound radioligand. A common method is rapid vacuum filtration through a glass fiber filtermat, which traps the protein/membrane-bound radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound and unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filtermat and measure the radioactivity in each spot using a scintillation counter.
-
Calculate the specific binding for each well by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Logical flow for a Competitive Binding Assay.
Conclusion
A systematic and rigorous assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental component of sound scientific research in drug discovery. For novel chemical series such as this compound analogs, the application of a multi-pronged strategy incorporating broad biochemical profiling, cellular target engagement validation, and quantitative affinity determination for identified off-targets is essential. The protocols and logical frameworks presented in this guide provide a robust starting point for generating a comprehensive selectivity profile, thereby enabling informed decisions, reducing late-stage attrition, and ultimately accelerating the development of safe and effective new medicines.
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Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 24(1), 1-24. Available at: [Link]
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PubMed. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. National Library of Medicine. Available at: [Link]
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Springer Nature Experiments. (n.d.). Small Molecule Selectivity and Specificity Profiling Using Functional Protein Microarrays. Springer Nature. Available at: [Link]
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Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers Media. Available at: [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
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MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR.ac.uk. Available at: [Link]
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Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Drug Discovery News. Available at: [Link]
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PubMed. (n.d.). Small molecule selectivity and specificity profiling using functional protein microarrays. National Library of Medicine. Available at: [Link]
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Nature Communications. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Nature. Available at: [Link]
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Annual Review of Biochemistry. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]
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MDPI. (n.d.). Quantitative Microdialysis: Experimental Protocol and Software for Small Molecule Protein Affinity Determination and for Exclusion of Compounds with Poor Physicochemical Properties. MDPI. Available at: [Link]
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ACS Chemical Biology. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. American Chemical Society. Available at: [Link]
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BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience. Available at: [Link]
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Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University. Available at: [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Springer Nature Experiments. (n.d.). Profiling of Small Molecules by Chemical Proteomics. Springer Nature. Available at: [Link]
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ResearchGate. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ResearchGate. Available at: [Link]
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Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Nicoya. Available at: [Link]
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mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. Technical University of Munich. Available at: [Link]
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National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]
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Proceedings of the National Academy of Sciences. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PNAS. Available at: [Link]
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BMG LABTECH. (n.d.). Binding Assays. BMG LABTECH. Available at: [Link]
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JoVE. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments. Available at: [Link]
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Acta Crystallographica Section E. (2011). Methyl pyrido[2,3-b]pyrazine-3-carboxylate. International Union of Crystallography. Available at: [Link]
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A Senior Application Scientist's Guide to the Computational Analysis of Iodopyrazine Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Iodopyrazines and the Predictive Power of Computation
Pyrazine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1] Among these, iodopyrazines stand out as exceptionally versatile synthetic intermediates. The carbon-iodine (C-I) bond, being the most labile among halogens, makes these compounds ideal substrates for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] These reactions are fundamental to the modern drug discovery process, enabling the construction of complex molecular architectures.
However, the reactivity of the iodopyrazine core is not static; it is exquisitely sensitive to the electronic nature of substituents on the pyrazine ring. Predicting how a given substitution pattern will influence reaction rates and yields is a critical challenge. Will an electron-withdrawing group accelerate or hinder the key oxidative addition step? How does the charge distribution across the C-I bond impact its susceptibility to cleavage? Answering these questions through traditional trial-and-error experimentation is both time-consuming and resource-intensive.
This is where computational chemistry offers a transformative advantage. By leveraging quantum mechanical methods like Density Functional Theory (DFT), we can model iodopyrazine systems with high fidelity, calculate a suite of reactivity descriptors, and predict their behavior in complex reactions.[3][4] This guide provides a comparative analysis of key computational methods used to probe iodopyrazine reactivity, offers a practical workflow for performing these analyses, and presents a case study to illustrate how these computational tools can guide rational molecular design and reaction optimization.
Comparing Computational Lenses: Methodologies for Assessing Reactivity
The accuracy of any computational prediction hinges on the selection of an appropriate theoretical method. For systems like iodopyrazines, a balance must be struck between computational cost and accuracy. Here, we compare several widely adopted DFT-based approaches.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT has become the de facto standard for medium-sized organic molecules due to its excellent balance of speed and accuracy.[5] The choice of the functional and basis set, however, is a critical experimental parameter that directly impacts the quality of the results.
-
Functionals: The "functional" is the component of DFT that approximates the complex exchange-correlation energy.
-
B3LYP: The Becke, 3-parameter, Lee-Yang-Parr functional is a hybrid-GGA functional that has been a mainstay for decades. It often provides excellent geometries and a good general-purpose balance for various properties.[6][7]
-
M06-2X: This hybrid-meta-GGA functional is known to provide higher accuracy for main-group thermochemistry, kinetics, and bond dissociation energies compared to B3LYP.[5][7] Its superior performance often justifies its slightly higher computational cost.
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections. This is particularly useful if non-covalent interactions are expected to play a role, though it may be less critical for the covalent bond-breaking events central to reactivity.
-
-
Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a significantly higher computational cost.
-
Pople-style (e.g., 6-311++G(d,p)): These are widely used and offer a good compromise. The ++ indicates the addition of diffuse functions (important for anions and weak interactions), while (d,p) indicates the addition of polarization functions (essential for describing bond shapes accurately).[8]
-
def2-TZVPP: This is a triple-zeta valence basis set with polarization, often preferred for its consistency and high accuracy, especially in calculations involving heavier elements like iodine.[9]
-
Expert Insight: A highly effective and cost-efficient strategy is to perform initial geometry optimizations and frequency calculations with a less demanding combination like B3LYP/6-31G(d), and then perform more accurate single-point energy calculations on the optimized geometry using a higher-level theory like M06-2X/def2-TZVPP.[5]
Key Reactivity Descriptors: What to Calculate and Why
Once a method is chosen, we can calculate specific electronic and energetic properties that serve as quantitative descriptors of reactivity.
| Reactivity Descriptor | Method of Analysis | Rationale and Interpretation |
| Bond Dissociation Energy (BDE) | DFT Energy Calculation | Represents the energy required to cleave the C-I bond homolytically. A lower BDE suggests an easier oxidative addition step in cross-coupling reactions, often correlating with higher reactivity.[7] |
| Natural Atomic Charges | Natural Bond Orbital (NBO) Analysis | NBO provides a chemically intuitive picture of charge distribution.[10][11] A more positive charge on the carbon and a more negative charge on the iodine indicate a more polarized C-I bond, which can influence its interaction with a metal catalyst. |
| Electrostatic Potential (ESP) Map | DFT Electron Density Calculation | Visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate sites susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. This helps predict regioselectivity.[12] |
| Frontier Molecular Orbitals (FMO) | DFT Energy Calculation | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.[1][13] The energy and location of the LUMO on the C-I bond can indicate its susceptibility to nucleophilic attack by a catalyst. The HOMO-LUMO gap is a general indicator of molecular stability. |
Workflow for Computational Reactivity Analysis
The following diagram and protocol outline a self-validating system for analyzing the reactivity of a novel iodopyrazine.
Caption: A validated computational workflow for predicting iodopyrazine reactivity.
Detailed Step-by-Step Protocol
-
Structure Preparation:
-
Build the 3D structure of the desired iodopyrazine molecule using molecular modeling software (e.g., GaussView). Ensure correct atom connectivity and initial geometry.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using a reliable DFT method (e.g., B3LYP with a 6-31G(d) basis set). This step finds the lowest energy conformation of the molecule.
-
Causality: An accurate molecular geometry is the essential foundation for all subsequent calculations. An incorrect structure will lead to erroneous energy and property predictions.
-
-
Validation via Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization.
-
Trustworthiness: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, meaning the optimization must be redone. This step is a critical quality control check.
-
-
High-Accuracy Energy Calculation:
-
Using the validated geometry from step 3, perform a single-point energy calculation with a more accurate functional and larger basis set (e.g., M06-2X/def2-TZVPP). This provides a more reliable electronic energy.
-
-
Calculation of Reactivity Descriptors:
-
C-I Bond Dissociation Energy (BDE): To calculate the BDE, repeat steps 2-4 for the corresponding pyrazinyl radical and iodine radical fragments. The BDE is calculated as: BDE = [E(pyrazinyl radical) + E(iodine radical)] - E(iodopyrazine)[5][14]
-
NBO Analysis: Request a Natural Bond Orbital analysis in your calculation input file. This will output the natural atomic charges and information on donor-acceptor interactions.[15][16]
-
FMO and ESP: These are standard outputs from most quantum chemistry software packages like Gaussian. Visualize the HOMO/LUMO orbitals and generate the ESP map on the calculated electron density surface.
-
-
Data Analysis:
-
Compile the calculated data into a table for easy comparison across different substituted iodopyrazines.
-
Correlate the calculated descriptors with experimental observations where available. For example, do compounds with lower calculated BDEs show higher yields in Suzuki reactions?
-
Use the established correlations to predict the reactivity of new, unsynthesized analogs.
-
Comparative Case Study: Substituent Effects on Iodopyrazine Reactivity in Suzuki-Miyaura Coupling
To illustrate the power of this approach, let's consider a comparative analysis of three hypothetical iodopyrazines: the parent 2-iodopyrazine, an electron-donating group (EDG) substituted analog (5-methoxy-2-iodopyrazine), and an electron-withdrawing group (EWG) substituted analog (5-cyano-2-iodopyrazine). The key step we aim to understand is the oxidative addition to a Pd(0) catalyst, which is often rate-limiting and is directly related to the C-I bond strength.[17]
Caption: Relationship between calculated descriptors and chemical reactivity.
Calculated Reactivity Data
The following table summarizes the results of our hypothetical DFT calculations (at the M06-2X/def2-TZVPP//B3LYP/6-31G(d) level of theory).
| Compound | Substituent (at C5) | Calculated C-I BDE (kcal/mol) | NBO Charge on C2 (a.u.) | LUMO Energy (eV) | Predicted Reactivity |
| 1 | -H (Parent) | 65.2 | +0.15 | -1.2 | Moderate |
| 2 | -OCH₃ (EDG) | 67.5 | +0.12 | -1.0 | Low |
| 3 | -CN (EWG) | 62.1 | +0.20 | -1.8 | High |
Analysis and Interpretation
-
Parent Compound (1): This serves as our baseline. It has a moderate C-I BDE and serves as a good substrate for cross-coupling.
-
EDG-Substituted Compound (2): The electron-donating methoxy group (-OCH₃) increases the electron density in the pyrazine ring. This strengthens the C-I bond, as reflected in the higher BDE (+2.3 kcal/mol) . The charge on the iodine-bearing carbon (C2) becomes less positive, and the LUMO energy is raised. All these factors point to a less favorable interaction with the electron-rich Pd(0) catalyst, predicting lower reactivity in the oxidative addition step.
-
EWG-Substituted Compound (3): The electron-withdrawing cyano group (-CN) pulls electron density out of the ring. This has several key effects:
-
It significantly weakens the C-I bond , as shown by the lower BDE (-3.1 kcal/mol) , making it easier to break.[7]
-
It makes the C2 carbon more electron-deficient (more positive NBO charge), creating a stronger dipole and a more attractive site for the nucleophilic Pd(0) catalyst.[12][16]
-
It dramatically lowers the LUMO energy , making the molecule a better electron acceptor from the catalyst.[13]
-
Collectively, these descriptors provide a strong, unified prediction of higher reactivity for this compound in Suzuki-Miyaura coupling.
-
Conclusion
Computational analysis is an indispensable tool for the modern medicinal and synthetic chemist. As demonstrated, a systematic workflow employing DFT allows for the quantitative comparison of substrate reactivity. By calculating descriptors such as bond dissociation energies, NBO charges, and frontier molecular orbital energies, we can move beyond chemical intuition to make data-driven predictions about the performance of iodopyrazines in critical synthetic transformations. This predictive capability enables researchers to prioritize the synthesis of the most promising candidates, optimize reaction conditions, and ultimately accelerate the drug discovery and development pipeline.
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Murugesu, M. et al. (2025). Mechanistic Insights into the C-C cross-coupling of pyrazine and the formation of a decanuclear organometallic DyIII complex. ACS Fall 2025. 18
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Ranjitha, P. K. et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. Link
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Ranjitha, P. K. et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ResearchGate. Link
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BenchChem (2025). A Comparative Guide to DFT Methods for Determining C-I Bond Dissociation Energy in 5-Iododecane. BenchChem. Link
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Guan, Y. et al. (2021). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's Reaction Data. DSpace@MIT. Link
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Hassan, A. S. et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7352. Link
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Zhang, J. et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Link
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Sakamoto, T. (1997). [Reactions and syntheses of pyrazines]. Yakugaku Zasshi, 117(1), 1-17. Link
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Weinhold, F. (2012). Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry, 33(30), 2363-79. Link
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Harvey, J. N. et al. (2018). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 211, 461-475. Link
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Denmark, S. E., & Smith, R. C. (2016). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Accounts of Chemical Research, 49(10), 2236–2248. Link
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Amatore, C. et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Organometallics, 24(8), 1818–1827. Link
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Papajak, E. et al. (2001). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. The Journal of Physical Chemistry A, 105(48), 10906–10912. Link
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Paton, R. S. et al. (2024). Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model. RSC Chemical Science. Link
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Wright, J. S. et al. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science, 9(6), 220194. Link
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Weinhold, F. (2016). Natural Bond Orbital (NBO) analysis. ResearchGate. Link
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Kumar, A. et al. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. The Journal of Organic Chemistry, 78(6), 2639-48. Link
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Weinhold, F. (2012). Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. ResearchGate. Link
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Ulaş, Y. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol compound. International Journal of Chemistry and Technology, 4(2), 138-145. Link
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DrBenC (2020). Calculating Bond Enthalpies - Measuring Bond Dissociation Energies with Computational Chemistry. YouTube. Link
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Glendening, E. D., Hiatt, D. M., & Weinhold, F. (2024). Natural Bond Orbital Analysis of Chemical Structure, Spectroscopy, and Reactivity: How it Works. Comprehensive Computational Chemistry, 406-421. Link
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Kumar, B. et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(1), 24-43. Link
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Ehouman, A. D. et al. (2021). Study of the Stability and Chemical Reactivity of a Series of Tetrazole Pyrimidine Hybrids by the Density Functional Theory Method (DFT). ResearchGate. Link
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Fershtat, L. L. et al. (2020). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. Molecules, 25(16), 3583. Link
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Belykh, D. V. et al. (2022). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. ResearchGate. Link
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A Senior Application Scientist's Guide to Halopyrazine Coupling: Benchmarking New Catalysts Against Established Systems
For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient construction of complex molecular architectures is paramount. The pyrazine moiety, a key heterocycle in numerous pharmaceuticals, often requires functionalization through cross-coupling reactions. The choice of catalyst for these transformations can significantly impact yield, substrate scope, and overall efficiency. This guide provides an in-depth technical comparison of novel catalytic systems for halopyrazine coupling against well-established methods, supported by experimental data and protocols to inform your synthetic strategy.
The Enduring Importance of Pyrazine Scaffolds in Medicinal Chemistry
Pyrazine derivatives are ubiquitous in medicinal chemistry, forming the core of a wide range of therapeutic agents. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them privileged scaffolds in drug design. Consequently, the development of robust and versatile methods for their synthesis and functionalization is a continuous pursuit. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrazine ring, enabling the introduction of diverse substituents.
Benchmarking Catalytic Performance: Established vs. Novel Systems
The efficacy of a cross-coupling reaction is critically dependent on the catalyst system employed. This section provides a comparative analysis of established palladium catalysts against a novel pincer-type complex for the Suzuki-Miyaura coupling of 2-chloropyrazine, a challenging yet readily available starting material.
Established Catalyst Systems: The Workhorses of Cross-Coupling
Traditional palladium catalysts, often employing phosphine-based ligands, have been the mainstay of cross-coupling chemistry for decades. Systems based on ligands such as triphenylphosphine (PPh₃) and bulky, electron-rich biarylphosphines like SPhos and XPhos have demonstrated broad utility.
A Novel Contender: Palladium(II) ONO Pincer Complexes
Recent advancements have led to the development of highly active and stable palladium(II) ONO pincer complexes. These catalysts have shown remarkable efficiency in the coupling of challenging substrates like chloropyrazines, often under milder conditions and with lower catalyst loadings.[1]
Comparative Performance Data
The following table summarizes the performance of various palladium-based catalytic systems in the Suzuki-Miyaura coupling of 2-chloropyrazine with arylboronic acids. This data, compiled from various sources, provides a clear comparison of their relative efficiencies.
| Catalyst System | Halopyrazine Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Chloropyrazine | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | [2] |
| Pd(OAc)₂ / SPhos | 2-Chloropyrazine | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 | [3] |
| Pd(OAc)₂ / XPhos | 2-Chloropyrazine | 4-Tolylboronic acid | K₃PO₄ | t-AmylOH | 100 | 16 | 98 | [3] |
| Novel Pd(II) ONO Pincer Complex | 2-Chloropyrazine | Various arylboronic acids | K₂CO₃ | Toluene/H₂O | 80 | 2-4 | >95 | [1] |
Analysis: The data clearly indicates that while traditional systems are effective, the novel Pd(II) ONO pincer complex offers significant advantages in terms of reaction time, temperature, and overall yield for the coupling of the less reactive 2-chloropyrazine.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the underlying mechanism of a reaction is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of the halopyrazine to the active Pd(0) catalyst. This is followed by transmetalation with the organoboron reagent, facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.
Experimental Protocols: A Practical Guide
To provide a tangible benchmark, this section details the experimental protocols for the Suzuki-Miyaura coupling of 2-chloro-5-methylpyrazine with 4-methoxyphenylboronic acid using both a conventional catalyst system and a novel, high-performance catalyst.
Protocol 1: Conventional Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a standard procedure for Suzuki-Miyaura couplings and serves as a reliable baseline for comparison.
Materials:
-
2-Chloro-5-methylpyrazine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of halopyrazine)
-
Water (1 mL per mmol of halopyrazine)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-5-methylpyrazine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-methoxyphenyl)-5-methylpyrazine.
Protocol 2: High-Performance Suzuki-Miyaura Coupling using a Novel Pd(II) ONO Pincer Complex
This protocol showcases the advantages of a modern catalyst system, offering a more efficient and milder alternative.
Materials:
-
2-Chloro-5-methylpyrazine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.1 equiv)
-
Pd(II) ONO Pincer Complex (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of halopyrazine)
-
Water (1 mL per mmol of halopyrazine)
Procedure:
-
To a reaction vial, add 2-chloro-5-methylpyrazine, 4-methoxyphenylboronic acid, the Pd(II) ONO pincer complex, and K₂CO₃.
-
Add toluene and water to the vial.
-
Seal the vial and place it in a preheated heating block at 80 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Follow the same workup and purification procedure as described in Protocol 1.
Expected Product Characterization for 2-(4-methoxyphenyl)-5-methylpyrazine:
-
¹H NMR (CDCl₃): δ (ppm) ~8.4 (s, 1H), 8.3 (s, 1H), 7.9 (d, 2H), 7.0 (d, 2H), 3.9 (s, 3H), 2.6 (s, 3H).
-
¹³C NMR (CDCl₃): δ (ppm) ~160, 152, 145, 142, 140, 130, 128, 114, 55, 21.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₂H₁₃N₂O: 201.1028; found ~201.1025.
Experimental Workflow for Catalyst Screening
A systematic approach is essential when screening new catalysts. The following workflow provides a general guideline for evaluating the performance of different catalytic systems.
Caption: A generalized experimental workflow for screening and optimizing new catalyst systems.
Conclusion: Embracing Innovation in Catalysis
The field of cross-coupling catalysis is in a constant state of evolution. While established methods provide a solid foundation, the exploration and adoption of novel catalyst systems are crucial for advancing synthetic efficiency. As demonstrated, new catalysts like the Pd(II) ONO pincer complexes can offer significant improvements in reaction conditions and outcomes for challenging substrates such as halopyrazines. By systematically benchmarking new catalysts against known systems and understanding the underlying mechanistic principles, researchers can make more informed decisions, ultimately accelerating the discovery and development of new medicines and materials.
References
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A Senior Application Scientist's Guide to Cross-Coupling Methods for Pyrazine Functionalization
Introduction: The Pyrazine Core and the Cross-Coupling Challenge
Pyrazines are a cornerstone of modern chemistry. This nitrogen-containing heterocycle is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Functionalized pyrazines are critical components in drugs like the antiviral Favipiravir and the anti-cancer agent Zibotentan. Their utility, however, is predicated on the ability to selectively and efficiently append substituents to the pyrazine ring. This is where the challenge begins.
The pyrazine ring is inherently electron-deficient, a characteristic that significantly influences its reactivity. Furthermore, the lone pairs on the ring nitrogens can readily coordinate to transition metal catalysts, potentially leading to catalyst inhibition or deactivation.[2][3] These electronic properties necessitate carefully tailored strategies for functionalization. Transition metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with remarkable precision.[4][5]
This guide provides a head-to-head comparison of the most prevalent cross-coupling methodologies employed in pyrazine chemistry: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, provide field-proven experimental insights, and present comparative data to empower researchers in selecting the optimal method for their synthetic targets.
Chapter 1: The Suzuki-Miyaura Coupling — The Workhorse for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the broad commercial availability of boronic acids, their general stability, and the relatively mild reaction conditions.[2][6] For pyrazines, it provides one of the most direct routes for creating biaryl and heteroaryl-aryl structures.
Mechanism and Experimental Causality
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) active species.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Expertise & Experience: The electron-deficient nature of halopyrazines generally facilitates the initial oxidative addition step. However, the subsequent steps can be challenging. A critical choice is the catalyst system. The "original" Suzuki catalyst, Pd(PPh₃)₄, often fails entirely with chloropyrazines.[1] This is because the strong Pd-P bond in Pd(PPh₃)₄ and the relatively weak transmetalation ability of many boronic acids lead to a sluggish turnover. More electron-rich and sterically demanding phosphine ligands (e.g., those on Buchwald-type precatalysts) or N-heterocyclic carbene (NHC) ligands are often required to promote the reductive elimination step and prevent catalyst deactivation. The choice of base is also crucial; it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed.
Comparative Performance Data
| Pyrazine Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Ref. |
| 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ / dppb | K₂CO₃ | Toluene | 100 °C, 24h | 95 | [1] |
| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Reflux, 16h | 76 | [1] |
| 3-Chloro-2,5-dimethylpyrazine | 2-Methoxynaphthylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 °C, 72h | 61 | [1] |
| Substituted Chloropyrazine | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 °C, 10 min (µW) | 70-95 | [1] |
dppb = 1,4-bis(diphenylphosphino)butane; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = dibenzylideneacetone
Validated Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactor Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the chloropyrazine (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and any additional ligand if required.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours (monitor by TLC or LC-MS). For microwave-assisted reactions, use a sealed microwave vial and heat to 110-140 °C for 10-30 minutes.[1]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Chapter 2: The Stille Coupling — High Tolerance, High Toxicity
The Stille coupling offers exceptional functional group tolerance and utilizes air- and moisture-stable organostannane reagents.[1][7] This makes it a powerful tool, particularly in complex molecule synthesis where sensitive functional groups might not withstand the conditions of other coupling methods.
Mechanism and Experimental Causality
The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, which involves an organostannane. A crucial aspect of Stille couplings is the relative transfer rates of different groups from the tin atom. The general order is alkynyl > vinyl > aryl > alkyl. This selectivity can be exploited in complex syntheses. The main drawback is the stoichiometric formation of toxic organotin byproducts, which can be difficult to remove from the final product.[7][8]
Expertise & Experience: While generally robust, Stille couplings on pyrazines can be plagued by homocoupling of the organostannane reagent. This side reaction can often be suppressed by altering the order of addition—mixing the pyrazine halide and the palladium catalyst before introducing the organostannane can lead to cleaner reactions and higher yields of the desired product.[1] The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step, often allowing for milder reaction conditions and lower catalyst loadings.
Comparative Performance Data
| Pyrazine Substrate | Organostannane | Catalyst / Additive | Solvent | Conditions | Yield (%) | Ref. |
| 2,3-Dichloropyrazine | 2-(Tributylstannyl)terpyridine | Pd(PPh₃)₄ | Toluene | 110 °C, 24h | 73 | [1] |
| 2-(Tributylstannyl)pyrazine | 4-Methoxybenzoyl chloride | PdCl₂(PPh₃)₂ | Toluene | 80 °C, 2h | 70 | [1] |
| 2,5-Bis(trimethylstannyl)pyrazine | Diiododiketopyrrolopyrrole | PdCl₂(PPh₃)₂ / CuI | THF/NMP | 100 °C, 48h | 65-82 | [1] |
| 2-Chloro-6-(tributylstannyl)pyrazine | 2-Iodo-3-chloropyrazine | Pd(PPh₃)₄ | Dioxane | 100 °C, 16h | 75 | [1] |
Validated Experimental Protocol: Stille Coupling
-
Reactor Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the halopyrazine (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).
-
Reagent Addition: Add the organostannane (1.1 mmol) via syringe. If using a Cu(I) co-catalyst, it can be added with the palladium catalyst.
-
Reaction: Heat the mixture to 90-110 °C and stir for 6-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and add an aqueous solution of KF (1M). Stir vigorously for 1 hour to precipitate the tin fluoride salts.
-
Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether. Concentrate the filtrate and purify the crude product by flash column chromatography.
Chapter 3: The Sonogashira Coupling — Forging Pyrazine-Alkyne Bonds
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to π-conjugated systems.[9][10] This is particularly valuable in materials science for creating novel dyes, sensors, and organic electronics based on the pyrazine core.
Mechanism and Experimental Causality
This reaction uniquely employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is highly reactive and readily undergoes transmetalation with the Pd(II)-halide complex.[9]
Expertise & Experience: Chloropyrazines have proven to be excellent substrates for Sonogashira couplings, often reacting quantitatively under mild conditions.[1] The presence of electron-withdrawing groups, such as cyano groups, on the pyrazine ring can further activate the halide towards oxidative addition, enabling even double Sonogashira couplings on dichloropyrazines to proceed in high yield.[1] A common side reaction is the Glaser coupling (homocoupling) of the terminal alkyne, which can be minimized by running the reaction under strictly anaerobic conditions and using an appropriate amine base (e.g., Et₃N, DIPEA) which also serves as the solvent in some cases.
Comparative Performance Data
| Pyrazine Substrate | Alkyne | Pd Catalyst / Cu Catalyst | Base | Solvent | Conditions | Yield (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂ / PPh₃ / CuI | Et₃N | Toluene | 80 °C, 2h | >99 |[1] | | 2,3-Dicyano-5,6-dichloropyrazine | 4-tert-Butylphenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 °C, 12h | 80 |[1] | | N-(3-Chloropyrazin-2-yl)methanesulfonamide | 1-Ethynyl-4-fluorobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 °C, 2h | 67 (after cyclization) |[1] | | 3-Chloro-5-PMB-pyrazin-2-one | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 °C, 1.5h | 93 |[1] |
Validated Experimental Protocol: Sonogashira Coupling
-
Reactor Setup: In a Schlenk tube under argon, dissolve the halopyrazine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in a mixture of degassed toluene (5 mL) and triethylamine (2 mL).
-
Reagent Addition: Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 2-6 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Cool the mixture to room temperature and filter off the ammonium salts, washing with toluene.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the alkynylated pyrazine.
Chapter 4: The Buchwald-Hartwig Amination — The Gateway to C–N Bonds
While the previous methods excel at C-C bond formation, the Buchwald-Hartwig amination is the undisputed champion for constructing C-N bonds.[11] This reaction is indispensable for synthesizing the vast number of pharmaceuticals and bioactive molecules that feature an arylamine linkage to a pyrazine core.
Mechanism and Experimental Causality
Similar to other cross-couplings, the reaction begins with oxidative addition of the pyrazine halide to a Pd(0) center. The key steps that follow are coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11][12]
Expertise & Experience: The success of a Buchwald-Hartwig amination hinges almost entirely on the choice of ligand on the palladium catalyst. The challenge is to promote the reductive elimination of the C-N bond, which can be a difficult step. The development of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos) by the Buchwald group was a watershed moment, enabling the coupling of a vast range of amines and aryl halides, including challenging electron-deficient heterocycles, under relatively mild conditions. The choice of base is also critical, with strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS being most effective at deprotonating the amine in the catalytic cycle.
Comparative Performance Data
Note: Specific data for pyrazines can be sparse in review articles, but the principles are widely applicable. The following are representative conditions for N-heterocycles.
| Heteroaryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Ref. |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 100 °C, 12h | 95 | [13] |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 °C, 4h | 98 | [11] |
| 4-Bromopyrazole | Piperidine | Pd(dba)₂ / Xantphos | Cs₂CO₃ | Dioxane | 160 °C, 10 min (µW) | 88 | [14] |
| 2-Chloropyrazine | Piperazine | Pd₂(dba)₃ / AdBrettPhos | LHMDS | Toluene | 100 °C, 18h | 85 | [15] |
Validated Experimental Protocol: Buchwald-Hartwig Amination
-
Reactor Setup (Glovebox): Inside an argon-filled glovebox, charge an oven-dried vial with the halopyrazine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), and NaOt-Bu (1.4 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (4 mL).
-
Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or recrystallization.
Chapter 5: Head-to-Head Comparison and Selection Guide
Choosing the right cross-coupling method is a critical decision in any synthetic campaign. The optimal choice depends on the desired bond, available starting materials, functional group compatibility, and process safety considerations.
At-a-Glance Comparison
| Feature | Suzuki-Miyaura | Stille | Sonogashira | Buchwald-Hartwig |
| Bond Formed | C(sp²)–C(sp²) | C(sp²)–C(sp²) | C(sp²)–C(sp) | C(sp²)–N |
| Key Reagent | Organoboron | Organostannane | Terminal Alkyne | Amine / Amide |
| Major Advantage | Reagent availability, low toxicity | Excellent functional group tolerance | Direct alkynylation | Premier method for C-N bonds |
| Major Disadvantage | Base sensitive groups can be problematic | Toxic tin byproducts | Limited to alkynes, risk of homocoupling | Ligand sensitivity, strong base required |
| Typical Catalyst | Pd complexes with phosphine or NHC ligands | Pd complexes (e.g., Pd(PPh₃)₄) | Pd/Cu dual catalyst system | Pd complexes with bulky, electron-rich phosphine ligands |
Workflow for Method Selection
Caption: Decision workflow for selecting a pyrazine cross-coupling method.
Conclusion
The functionalization of pyrazines via transition metal-catalyzed cross-coupling is a mature and powerful field. The Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions each offer a unique and potent solution for forging new bonds to this important heterocyclic core. While the Suzuki-Miyaura coupling remains the first choice for many C-C bond formations due to its practicality and low toxicity, the other methods provide essential alternatives for specific synthetic challenges. An understanding of the underlying mechanisms and the practical nuances of each reaction, as outlined in this guide, is paramount for any researcher aiming to unlock the full potential of pyrazine chemistry in drug discovery and materials science.
References
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Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3492-3513. [Link][4][5][16]
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(PDF) Transition metal-catalyzed functionalization of pyrazines - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]4]
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Brenner, E., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(40), 9449-9453. [Link][2]
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Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link][1]
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Stanetty, P., et al. (2001). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 101(11), 3325-3354. [Link][3]
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Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link][17]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link][18]
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Loh, T.-L., & Siau, W.-Y. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link][14]
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(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2021). Retrieved January 10, 2026, from [Link]15]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]11]
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Valente, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2998. [Link][6]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 10, 2026, from [Link]12]
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Heravi, M. M., et al. (2021). Buchwald–Hartwig reaction: an update. Monatshefte für Chemie - Chemical Monthly, 152(10), 1183-1224. [Link][13]
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Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]7]
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Ali, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 458. [Link][9]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]10]
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Stille Coupling - Chemistry LibreTexts. (2023). Retrieved January 10, 2026, from [Link]8]
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A Senior Application Scientist's Guide to the Reaction Kinetics of Halopyrazines
For researchers, scientists, and drug development professionals, the pyrazine scaffold is a cornerstone of modern medicinal chemistry and agrochemical design. Its strategic functionalization is paramount to tuning the pharmacological profile of a molecule. The choice of a seemingly simple building block—a halopyrazine—can have profound consequences on synthetic efficiency, dictating reaction rates, yields, and the feasibility of a synthetic route.
This guide provides an in-depth, comparative analysis of the reaction kinetics for different halopyrazines (F, Cl, Br, I). Moving beyond a simple recitation of facts, we will explore the underlying causality behind their reactivity in two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By understanding these principles, you can make more informed, expert decisions in your synthetic planning.
Part 1: The Dichotomy of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental tool for modifying the electron-deficient pyrazine ring.[1] The reaction proceeds via a two-step addition-elimination mechanism, and the identity of the halogen atom plays a critical, yet nuanced, role in determining the reaction rate.
The SNAr Mechanism: A Tale of Two Steps
The SNAr reaction begins with the attack of a nucleophile on the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is then restored by the expulsion of the halide ion.[2]
Caption: General mechanism for the SNAr reaction of halopyrazines.
Causality: Why Reactivity Order Inverts
The rate-determining step (RDS) of the SNAr reaction dictates the overall kinetic profile. This is where the dual nature of the halogen's influence becomes apparent:
-
RDS is Nucleophilic Attack (Step 1): When the initial attack of the nucleophile is the slow step, the reaction is accelerated by a more electronegative halogen. The powerful inductive electron-withdrawing effect of fluorine (-I effect) stabilizes the developing negative charge in the Meisenheimer complex, lowering the activation energy of this step. This leads to the characteristic reactivity order: F > Cl > Br > I . This trend is common for reactions with neutral or weakly charged nucleophiles like amines or alcohols.[2][3]
-
RDS is Leaving Group Expulsion (Step 2): When the expulsion of the halide is the slow step, the reaction rate is governed by the carbon-halogen (C-X) bond strength and the stability of the leaving group. In this scenario, the weakest bond breaks the fastest. This is often observed with highly charged, localized nucleophiles like thiolates.[2][4] This results in a complete inversion of the reactivity order, favoring the best leaving groups: I > Br > Cl > F .
Comparative Kinetic Data for SNAr Reactions
The following table summarizes the relative reactivity of 2-halopyrazines under conditions where the nucleophilic attack is rate-determining.
| Halopyrazine | Halogen | Relative Rate (krel) | Dominating Factor |
| 2-Fluoropyrazine | F | ~300 - 1000 | Electronegativity / Inductive Effect |
| 2-Chloropyrazine | Cl | 1 | Reference |
| 2-Bromopyrazine | Br | ~0.8 | Bond Strength / Leaving Group Ability |
| 2-Iodopyrazine | I | ~0.5 | Bond Strength / Leaving Group Ability |
| Note: Relative rates are illustrative and can vary significantly with the specific nucleophile, solvent, and temperature. The trend is based on well-established principles for halo-heterocycles.[2][3][5] |
Part 2: The Consistent Order of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable for forming C-C and C-N bonds.[6][7] Unlike the variable kinetics of SNAr, the reactivity of halopyrazines in these transformations follows a much more predictable trend.
The Cross-Coupling Mechanism: The Primacy of Oxidative Addition
The catalytic cycle for most cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Causality: The Role of Carbon-Halogen Bond Energy
For the vast majority of cross-coupling reactions, the initial oxidative addition of the halopyrazine to the palladium(0) catalyst is the rate-determining step.[8][9] The efficiency of this step is inversely proportional to the strength of the carbon-halogen (C-X) bond. A weaker bond requires less energy to break, leading to a lower activation energy and a faster reaction.
This results in a consistent and reliable reactivity trend across all major cross-coupling reactions: I > Br > Cl >> F .[8]
-
C-I Bond (~240 kJ/mol): The weakest bond, making iodopyrazines the most reactive substrates.
-
C-Br Bond (~285 kJ/mol): Weaker than C-Cl, offering high reactivity and making bromopyrazines a popular choice.[8]
-
C-Cl Bond (~340 kJ/mol): Significantly stronger, often requiring more advanced, electron-rich ligands (e.g., biaryl phosphines like SPhos or Xantphos) and higher temperatures to facilitate oxidative addition.[8][10]
-
C-F Bond (~460 kJ/mol): The strongest bond, making fluoropyrazines generally unreactive in standard cross-coupling reactions.
Comparative Guide: 2-Chloropyrazine vs. 2-Bromopyrazine in Suzuki Coupling
The choice between a chloro- and bromopyrazine is a common decision point for synthetic chemists, balancing reactivity against cost and availability.
| Feature | 2-Bromopyrazine | 2-Chloropyrazine |
| Reactivity | High | Moderate to Low |
| Typical Conditions | Milder temperatures, standard ligands (e.g., PPh3, dppf).[10] | Higher temperatures, specialized, bulky, electron-rich ligands required.[10] |
| Reaction Time | Generally shorter. | Often longer, though microwave irradiation can accelerate the reaction.[10] |
| Cost | Higher. | Lower, more cost-effective for large-scale synthesis.[8] |
| Key Advantage | Ideal for sensitive substrates and rapid library synthesis. | Economical for process chemistry, provided an efficient catalyst system is found. |
This same reactivity principle (I > Br > Cl) applies directly to other key transformations, including Buchwald-Hartwig amination and Sonogashira coupling.[11][12][13]
Part 3: Experimental Protocol for Kinetic Analysis
Accurate kinetic data is essential for a quantitative comparison of reactivity. A reliable method for monitoring reaction progress is high-performance liquid chromatography (HPLC) under pseudo-first-order conditions.
Objective
To determine the pseudo-first-order rate constant (kobs) for the reaction of a halopyrazine with a nucleophile.
Methodology: Kinetic Analysis via HPLC
-
Reagent Preparation:
-
Prepare a stock solution of the halopyrazine substrate (e.g., 5 mM in acetonitrile).
-
Prepare a stock solution of the nucleophile (e.g., 500 mM in acetonitrile). Using a large excess of the nucleophile (at least 10-fold) ensures pseudo-first-order conditions.[2]
-
Prepare an internal standard (IS) solution (e.g., 5 mM of a stable, non-reactive compound like naphthalene in acetonitrile).
-
-
Instrumentation and Reaction Setup:
-
Set up an HPLC system with a suitable column (e.g., C18) and a UV detector set to a wavelength where the reactant and product can be observed.
-
Equilibrate a reaction vessel (e.g., a jacketed vial) to the desired temperature (e.g., 25.0 ± 0.1 °C) using a circulating water bath.
-
-
Data Acquisition:
-
To the thermostatted reaction vessel, add the halopyrazine stock solution and the internal standard solution.
-
Initiate the reaction by adding the nucleophile stock solution and start a timer simultaneously (t=0).
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (~10 µL) of the reaction mixture.
-
Immediately quench the aliquot by diluting it into a vial containing a larger volume of a suitable solvent (e.g., 1 mL of mobile phase) to stop the reaction.
-
Inject the quenched sample onto the HPLC and record the chromatogram.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the halopyrazine reactant relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the halopyrazine concentration (ln[HP]) versus time.
-
The data should fit to a straight line according to the first-order integrated rate law: ln[HP]t = -kobst + ln[HP]0.
-
The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.
-
Caption: Workflow for a typical kinetic study using HPLC.
Conclusion: A Predictive Framework for Synthesis
The reactivity of halopyrazines is governed by a clear set of electronic and mechanistic principles. In nucleophilic aromatic substitution , a fascinating dichotomy exists: fluorine's high electronegativity accelerates reactions where nucleophilic attack is rate-limiting, while the weaker carbon-halogen bonds of iodine and bromine are favored when leaving group expulsion is the slow step. Conversely, for palladium-catalyzed cross-coupling , the kinetics are consistently dictated by the C-X bond dissociation energy, establishing a reliable reactivity order of I > Br > Cl.
By internalizing these causal relationships, researchers can move from trial-and-error to a knowledge-based approach, strategically selecting the optimal halopyrazine and reaction conditions to accelerate discovery and streamline the development of novel, high-impact molecules.
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A Researcher's Guide to the Unambiguous Characterization of Pyrazine Regioisomers
For researchers, scientists, and professionals in drug development, the pyrazine scaffold is a cornerstone of innovation. Its presence in numerous FDA-approved drugs and countless molecules progressing through the discovery pipeline underscores its significance.[1][2] Functionalization of the pyrazine ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. However, this functionalization frequently yields a mixture of regioisomers—compounds with the same molecular formula but different substituent positions. Distinguishing between these isomers is not merely an academic exercise; it is a critical step that dictates biological activity, toxicity, and patentability.
This guide provides an in-depth comparison of the primary analytical techniques used to characterize pyrazine regioisomers. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to help you design self-validating protocols for unambiguous structural elucidation.
The Challenge of Pyrazine Regioisomerism
The functionalization of a monosubstituted pyrazine can lead to three possible disubstituted regioisomers: 2,3-, 2,5-, and 2,6-. The subtle differences in the electronic and steric environments of these isomers can lead to vastly different biological outcomes. Therefore, relying on a single analytical technique is often insufficient for definitive characterization. A multi-pronged approach, leveraging the strengths of various methods, is the most robust strategy.
A Comparative Analysis of Key Characterization Techniques
The following sections will compare the most powerful and widely used techniques for pyrazine regioisomer characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas and Liquid Chromatography (GC/LC), and single-crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers due to its ability to probe the precise chemical environment of each atom in a molecule.[3]
One-dimensional (1D) ¹H NMR is the first line of analysis. The chemical shifts, multiplicities (splitting patterns), and coupling constants of the aromatic protons provide a wealth of information about the substitution pattern. For instance, a 2,5-disubstituted pyrazine will often exhibit a simpler, more symmetric pattern in its ¹H NMR spectrum compared to its 2,3- or 2,6-disubstituted counterparts. However, signal overlap and broadening, a common issue with nitrogen-containing heterocycles due to the quadrupolar nature of the ¹⁴N nucleus, can complicate interpretation.[4]
This is where two-dimensional (2D) NMR techniques become invaluable. Experiments like ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond connectivity information, allowing for the unambiguous assignment of protons and carbons. For example, an HMBC experiment can reveal long-range couplings between a substituent and the pyrazine ring carbons, definitively establishing the point of attachment.
| Substitution Pattern | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 2,3-disubstituted | H-5, H-6 | 8.4 - 8.6 | Doublet, Doublet |
| 2,5-disubstituted | H-3, H-6 | 8.5 - 8.7 | Singlet, Singlet |
| 2,6-disubstituted | H-3, H-5 | 8.6 - 8.8 | Doublet, Doublet |
Note: These are generalized predictions and actual chemical shifts will vary depending on the nature of the substituents.
-
Sample Preparation: Accurately weigh 10-20 mg of the purified pyrazine sample into a clean, dry vial.[5] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5] Ensure complete dissolution, using sonication if necessary.[5] Transfer the solution to a high-quality NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (400 MHz or higher is recommended). Lock and shim the instrument to ensure optimal magnetic field homogeneity.
-
1D ¹H and ¹³C Acquisition: Acquire standard 1D proton and carbon spectra to determine the appropriate spectral widths for the 2D experiments.
-
2D NMR Acquisition:
-
¹H-¹H COSY: Reveals proton-proton coupling networks.
-
¹H-¹³C HSQC: Correlates directly bonded protons and carbons.
-
¹H-¹³C HMBC: Shows correlations between protons and carbons separated by 2-3 bonds. Optimize the long-range coupling delay (typically 50-100 ms) to observe the desired correlations.
-
-
Data Processing and Interpretation: Process the spectra using appropriate window functions and referencing. Analyze the cross-peaks in the 2D spectra to piece together the molecular structure and definitively assign the regioisomeric form.
Mass Spectrometry (MS): A Powerful Tool Requiring Careful Interpretation
Mass spectrometry provides crucial information about the molecular weight of the synthesized compounds. However, for regioisomers, which have identical masses, the differentiation lies in their fragmentation patterns.
Electron Ionization (EI) is a common technique where the fragmentation of alkylpyrazines is often dominated by the cleavage of the alkyl side chain.[4] Unfortunately, positional isomers frequently yield very similar mass spectra, making unambiguous identification by spectral library matching alone unreliable.[6][7] This is a critical pitfall for inexperienced researchers who might prematurely assign a structure based on a library hit.
More advanced techniques like tandem mass spectrometry (MS/MS) can sometimes provide more detailed fragmentation information that may help in differentiation. However, the most reliable use of MS for regioisomer characterization is in conjunction with a separation technique like gas or liquid chromatography.
| Isomer | Retention Index (DB-1 column) | Key Mass Fragments (m/z) |
| 2,5-Dimethylpyrazine | 954 | 108, 107, 81, 54 |
| 2,6-Dimethylpyrazine | 959 | 108, 107, 81, 54 |
| 2,3-Dimethylpyrazine | 981 | 108, 107, 81, 53 |
Data adapted from a study on the identification of alkylpyrazines by GC-MS, highlighting the use of retention indices for isomer differentiation.[8] The subtle differences in retention indices are more reliable for differentiation than the very similar mass spectra.
-
Sample Preparation: Prepare a dilute solution of the pyrazine mixture in a volatile organic solvent (e.g., dichloromethane, hexane).
-
GC Method Development:
-
Column Selection: Choose a capillary column with a stationary phase appropriate for the polarity of the analytes (e.g., DB-1, DB-5ms).
-
Temperature Program: Develop a temperature gradient that provides good separation of the isomers. Start with a low initial temperature and ramp up to a final temperature that ensures all components elute.
-
Injector and Detector Temperatures: Optimize the injector and detector temperatures to ensure efficient vaporization and detection.
-
-
MS Parameter Optimization:
-
Ionization Mode: Use Electron Ionization (EI) for generating fragment-rich spectra.
-
Mass Range: Scan a mass range that encompasses the molecular ion and expected fragments.
-
-
Data Analysis:
-
Retention Index Calculation: If possible, co-inject a series of n-alkanes to calculate the retention indices of the pyrazine isomers for more confident identification.[6]
-
Spectral Matching: Compare the obtained mass spectra with library data, but exercise caution due to the similarity between isomers. The combination of retention time/index and mass spectrum is key.
-
Chromatographic Methods: The Power of Separation
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable for separating regioisomers before they are introduced to a detector.[8][9] The choice between GC and HPLC depends on the volatility and thermal stability of the pyrazine derivatives.
For volatile and thermally stable pyrazines, GC is the method of choice.[6] The separation is based on the compounds' boiling points and their interactions with the stationary phase of the column. As shown in the table above, even structurally similar isomers can often be resolved based on subtle differences in their physical properties.
For less volatile or thermally labile compounds, HPLC is the preferred technique. Reversed-phase HPLC using a C18 column is a common starting point.[8] Method development involves optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and pH to achieve optimal separation.
-
Instrumentation: A standard HPLC system with a UV detector. A C18 reversed-phase column is a good starting point.[8]
-
Mobile Phase Preparation: Prepare mobile phases using HPLC-grade solvents (e.g., acetonitrile and water) and additives (e.g., formic acid or trifluoroacetic acid to improve peak shape).
-
Method Development:
-
Start with a gradient elution (e.g., 10-90% acetonitrile in water) to determine the approximate retention times of the isomers.
-
Optimize the gradient or switch to an isocratic method to improve the resolution between the regioisomers.
-
-
Analysis: Inject the sample mixture and monitor the elution profile at a wavelength where the pyrazine derivatives have strong absorbance (typically in the UV range of 250-300 nm).
-
Quantification: If required, create a calibration curve using standards of the pure regioisomers.
Single-Crystal X-ray Diffraction: The Definitive Answer
When an unambiguous solid-state structure is required, single-crystal X-ray diffraction is the ultimate arbiter. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the relative positions of all atoms.
The primary challenge of this technique is growing a high-quality single crystal suitable for diffraction. This can often be a trial-and-error process involving the screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). However, when successful, the resulting crystal structure provides irrefutable proof of the regioisomeric form.[10]
-
Purification: The compound must be highly pure to facilitate crystallization.
-
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Employ techniques such as slow evaporation of the solvent, vapor diffusion of an anti-solvent, or cooling of a saturated solution to induce crystallization.
-
-
Crystal Mounting and Data Collection: Mount a suitable single crystal on the diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding the final three-dimensional model of the molecule.
Conclusion: An Integrated Approach for Confident Characterization
The unambiguous characterization of pyrazine regioisomers is a critical task in chemical research and development. While each of the discussed techniques offers unique advantages, a truly robust and self-validating approach relies on their synergistic use. A typical workflow would involve the separation of isomers by chromatography (GC or HPLC), followed by preliminary characterization using mass spectrometry. The definitive structural elucidation of each isolated isomer is then achieved through a detailed analysis of 1D and 2D NMR spectra. For ultimate confirmation, particularly for novel compounds or in cases of ambiguity, single-crystal X-ray diffraction provides the final, unequivocal answer. By understanding the strengths and limitations of each technique and applying them logically, researchers can confidently navigate the complexities of pyrazine functionalization and accelerate their discovery programs.
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A Researcher's Guide to Evaluating Methyl 3-iodopyrazine-2-carboxylate in Target-Based Assays
Introduction: Unveiling the Potential of a Novel Pyrazine Scaffold
Methyl 3-iodopyrazine-2-carboxylate is a halogenated pyrazine derivative that holds promise in drug discovery. The pyrazine ring is a key pharmacophore found in numerous biologically active compounds, ranging from anticancer agents to antivirals.[1][2] The introduction of an iodine atom and a methyl ester group at positions 3 and 2, respectively, creates a unique electronic and steric profile that warrants investigation for novel therapeutic applications.
While specific biological data for this compound is not yet widely published, the broader family of pyrazine derivatives has shown significant activity against a variety of targets.[3][4][5] This guide provides a comprehensive framework for researchers to conduct initial target-based screening and efficacy assessment of this novel compound. We will propose potential target classes based on existing literature for similar molecules, outline detailed experimental protocols for relevant in vitro assays, and establish a comparative analysis with known inhibitors.
Proposed Biological Targets and Rationale
Based on the established activities of structurally related pyrazine compounds, we propose the following primary target classes for initial screening of this compound:
-
Tyrosine Kinases: Many pyrazine-based molecules are potent inhibitors of tyrosine kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[2][3] Specifically, targets like TrkA, c-Met, and VEGFR-2 have been successfully modulated by pyrazine derivatives.[3][4]
-
Bacterial Enzymes: The pyrazine nucleus is present in several antibacterial agents.[6][7] Enzymes essential for bacterial survival, such as DNA gyrase or dihydrofolate reductase, represent plausible targets.
-
Viral Polymerases: Certain pyrazine analogs have demonstrated inhibitory effects on viral RNA-dependent RNA polymerase, indicating potential as antiviral agents.[2][5]
For the purpose of this guide, we will focus on a detailed comparative evaluation against a representative tyrosine kinase (TrkA) and a key bacterial enzyme (Alkaline Phosphatase), for which pyrazine-based inhibitors have been identified.
Comparative Efficacy in Target-Based Assays
To objectively assess the efficacy of this compound, it is crucial to benchmark its performance against established inhibitors of the selected targets.
Tyrosine Kinase Inhibition: TrkA Assay
Rationale for Target Selection: The Tropomyosin receptor kinase A (TrkA) is a well-validated target in oncology and neuropathic pain.[3] The discovery of pyrazine-based TrkA inhibitors makes this an excellent starting point for evaluation.[3]
Comparative Compound: A known pyrazine-based TrkA inhibitor (e.g., from a published study[3]) will be used as a positive control and comparator.
Data Summary Table:
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | TrkA | Kinase Inhibition | To be determined |
| Reference Pyrazine TrkA Inhibitor[3] | TrkA | Kinase Inhibition | Reported Value |
| Staurosporine (Positive Control) | TrkA | Kinase Inhibition | Known Value |
Antibacterial Target Inhibition: Alkaline Phosphatase Assay
Rationale for Target Selection: Alkaline Phosphatase is a metalloenzyme that plays a role in bacterial physiology. Pyrazine carboxamides have recently been investigated as inhibitors of this enzyme.[6]
Comparative Compound: A synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative with known activity will serve as a comparator.[6]
Data Summary Table:
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Alkaline Phosphatase | Enzyme Inhibition | To be determined |
| Reference Pyrazine Carboxamide[6] | Alkaline Phosphatase | Enzyme Inhibition | Reported Value |
| L-Phenylalanine (Positive Control) | Alkaline Phosphatase | Enzyme Inhibition | Known Value |
Experimental Protocols
Protocol 1: In Vitro TrkA Kinase Inhibition Assay
This protocol outlines a luminescent kinase assay to determine the IC50 value of this compound for TrkA.
Workflow Diagram:
Caption: Workflow for the in vitro TrkA kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 pM).
-
Reagent Preparation: Prepare the TrkA enzyme and substrate (e.g., a generic tyrosine kinase substrate peptide) in kinase assay buffer. Prepare the ATP solution at a concentration equivalent to the Km for TrkA.
-
Assay Plate Setup: Add the diluted compounds, positive control (Staurosporine), and negative control (DMSO) to a 384-well white opaque assay plate.
-
Enzyme and Substrate Addition: Add the TrkA enzyme and substrate mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Detection: Add a commercial kinase-glo luminescent reagent, which measures the amount of ATP remaining in the well.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: In Vitro Alkaline Phosphatase Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of bacterial Alkaline Phosphatase.
Workflow Diagram:
Caption: Workflow for the in vitro Alkaline Phosphatase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the assay buffer.
-
Reagent Preparation: Prepare a solution of bacterial Alkaline Phosphatase in assay buffer. Prepare a solution of the substrate, p-nitrophenyl phosphate (p-NPP).
-
Assay Plate Setup: Add the diluted compounds, positive control (L-Phenylalanine), and negative control (solvent) to a 96-well clear flat-bottom plate.
-
Enzyme Addition: Add the Alkaline Phosphatase solution to each well and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the p-NPP substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a solution of NaOH.
-
Data Acquisition: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial characterization of this compound. By employing the outlined target-based assays and comparative analysis, researchers can efficiently determine its potential as a kinase or enzyme inhibitor. Positive results from these initial screens would warrant further investigation, including selectivity profiling against a broader panel of kinases or bacterial enzymes, cell-based assays to assess cellular potency and cytotoxicity, and subsequent lead optimization studies. The unique chemical features of this compound suggest that it is a valuable scaffold for the development of novel therapeutics.
References
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Design, Synthesis, and Biological Evaluation of[1][3][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules.
- Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Chemistry – A European Journal.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
- Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules.
- Methyl 3-iodopyridine-2-carboxyl
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- Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology.
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Safety Operating Guide
Proper Disposal of Methyl 3-iodopyrazine-2-carboxylate: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of methyl 3-iodopyrazine-2-carboxylate. As researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed to provide essential, immediate safety and logistical information, building on a foundation of scientific integrity and field-proven best practices.
Immediate Safety and Hazard Assessment
This compound is a halogenated heterocyclic organic compound. Based on data from similar pyrazine and iodinated aromatic compounds, it should be handled as a hazardous substance with potential for skin and eye irritation, and may be harmful if swallowed.[1][2]
Core Directive: Treat this compound with the same level of caution as other toxic and hazardous substances in the laboratory.[3] Adherence to your institution's chemical hygiene plan is mandatory.
Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, ensure all personnel are equipped with the appropriate PPE. The causality behind this requirement is to prevent dermal, ocular, and respiratory exposure to the chemical.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. Inspect gloves for integrity before each use.[4] |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of any potential dust or vapors. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through an approved hazardous waste disposal facility.[5] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal. This compound is classified as a halogenated organic waste .
Workflow for Waste Segregation:
Caption: Decision workflow for proper waste segregation.
Containerization and Labeling
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound" and any other constituents of the waste stream.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date when the first waste was added to the container.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep the material and place it into a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then place the absorbent material in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Chemical Neutralization and Treatment (Not Recommended)
Chemical neutralization or treatment of halogenated organic compounds in a standard laboratory setting is not recommended . These procedures can be hazardous, potentially generating toxic byproducts or leading to uncontrolled reactions. The most reliable and safest method of disposal is through a licensed professional waste disposal service that utilizes high-temperature incineration with appropriate scrubbers to handle halogenated compounds.[4]
Final Disposal Logistics
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all required waste manifest documentation as per your institution's and local regulatory requirements.
Summary of Key Information and Incompatibilities
| Parameter | Information/Guidance |
| Chemical Classification | Halogenated Organic Compound |
| Primary Hazards | Potential for skin/eye irritation, harmful if swallowed. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[2] |
| Recommended Disposal | Incineration by a licensed hazardous waste facility. |
| Spill Cleanup | Use inert absorbent material for liquids; sweep solids carefully. |
Chemical Compatibility for Storage and Handling:
| Material | Compatibility Rating |
| Glass (Borosilicate) | Recommended |
| High-Density Polyethylene (HDPE) | Limited Resistance (Testing recommended) |
| Stainless Steel | Recommended |
| Aluminum | Not Recommended |
Compatibility ratings are based on general data for halogenated organic compounds. Always consult a detailed chemical compatibility chart for specific applications.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following this step-by-step guide, which emphasizes immediate safety precautions, proper segregation, and compliant disposal procedures, researchers can minimize risks and ensure that this chemical waste is managed responsibly. Always prioritize consultation with your institution's EHS department for specific guidance and adherence to local, state, and federal regulations.
References
-
Advanced Biotech. Safety Data Sheet for 2-Methylthio-3(5/6)-methyl pyrazine synthetic.[Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-iodopyrazine-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like Methyl 3-iodopyrazine-2-carboxylate demands a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for personal protective equipment (PPE) selection, use, and disposal. Our objective is to build a self-validating system of safety that protects you, your colleagues, and your research.
Immediate Safety Profile: Understanding the Hazard
This compound is a halogenated heterocyclic compound. While specific toxicological data for this exact molecule is limited, the known hazards of structurally similar compounds, such as iodinated pyridines and pyrazine carboxylates, dictate a cautious approach. The primary hazards we must mitigate are:
-
Skin and Eye Irritation: Direct contact can cause significant irritation or chemical burns.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosols can irritate the respiratory system.[2][3][4]
-
Potential for Systemic Toxicity: Though not fully characterized, iodinated organic compounds can have unknown systemic effects if absorbed through the skin or ingested.
Therefore, all handling procedures must be designed to prevent any direct contact with the substance.
Core PPE Requirements: The 'Why' Behind the 'What'
Effective protection relies on understanding the function and limitations of each piece of equipment. The following PPE is mandatory when handling this compound.
Primary Engineering Control: The Chemical Fume Hood
All weighing and handling of this solid compound must be performed inside a certified chemical fume hood.[2][4] This is your most critical line of defense, as it contains dust and vapors at the source, minimizing respiratory exposure.
Hand Protection: Double-Gloving
Given the potential for skin absorption and irritation, a double-gloving strategy is essential. This creates a redundant barrier and a clear protocol for decontamination.
-
Inner Gloves: Nitrile gloves provide a good baseline of chemical resistance and tactile sensitivity.
-
Outer Gloves: Thicker, chemical-resistant gloves (e.g., butyl rubber or neoprene) should be worn over the inner pair.[5] The outer glove bears the brunt of any potential contamination and can be removed and replaced without exposing your skin.[6]
Causality: Double-gloving is critical because no single glove material is impervious to all chemicals indefinitely. Should the outer glove be compromised, the inner glove provides temporary protection while you exit the hazardous area and decontaminate.
Eye and Face Protection: A Multi-Layered Approach
Protecting your eyes from splashes and airborne particles is non-negotiable.
-
Safety Goggles: Indirectly vented chemical splash goggles that comply with ANSI Z87.1 standards are required.[5] They must form a complete seal around the eyes to prevent entry of dust or splashes from any angle.[7]
-
Face Shield: When handling larger quantities (typically >5g) or when there is a significant risk of splashing (e.g., during a quench or workup), a face shield must be worn in addition to safety goggles.[7][8]
Causality: Safety glasses with side shields are insufficient as they do not protect against splashes from above or below.[7] A face shield adds a critical layer of protection for the entire face.
Body Protection: The Chemical-Resistant Barrier
Standard cotton lab coats are not a sufficient barrier against chemical splashes.
-
Chemical-Resistant Gown or Apron: A long-sleeved, disposable or reusable gown made of a certified chemical-resistant material (e.g., polyethylene-coated polypropylene) is mandatory.[5][8] For smaller-scale work, a chemical-resistant apron worn over a lab coat may be sufficient.
-
Full-Body Coverage: Ensure legs and feet are fully covered. Long pants and closed-toe shoes are required at all times. For significant spill risk, chemical-resistant shoe covers should be utilized.[7]
PPE Selection Workflow
The scale of your operation directly influences the level of PPE required. This workflow helps guide your decision-making process.
Caption: PPE selection workflow based on quantity and splash risk.
Procedural Guidance: A Step-by-Step Protocol
Trust in a safety protocol is built upon clear, repeatable steps.
Protocol 1: Donning PPE
-
Verify Fume Hood: Confirm the fume hood has a current certification and is drawing properly.
-
Body and Legs: Don long pants and closed-toe shoes.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Gown/Apron: Don the chemical-resistant gown, ensuring full coverage.
-
Outer Gloves: Put on the second, heavier pair of chemical-resistant gloves. The cuffs of the outer gloves should go over the cuffs of the gown.[6]
-
Eye/Face Protection: Put on chemical splash goggles. If required by the workflow, add a face shield.
Protocol 2: Doffing (Removing) PPE
This process is designed to prevent cross-contamination. Assume all PPE is contaminated.
-
Initial Decontamination: While still wearing all PPE, clean any gross contamination from outer gloves and equipment.
-
Remove Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Remove Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front. Place them in a designated area for decontamination.
-
Remove Gown/Apron: Remove the gown by rolling it down and away from the body, turning it inside out. Dispose of it in the hazardous waste container.
-
Remove Inner Gloves: Peel off the inner gloves, turning them inside out, and dispose of them in the hazardous waste container.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[1][6][9]
Spill and Exposure Management
In Case of Skin Contact:
-
Immediately remove contaminated clothing and gloves.
-
Flush the affected area with copious amounts of water for at least 15 minutes.[1][10]
-
Seek immediate medical attention. Show the Safety Data Sheet (SDS) to the medical personnel.[3]
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4]
-
Remove contact lenses if present and easy to do.[1]
-
Seek immediate medical attention.
Small Spill (in Fume Hood):
-
Wearing your full PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[2]
-
Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[1][9]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
| Item | Decontamination/Disposal Procedure |
| This compound | Must be disposed of as hazardous chemical waste. Do not dispose of down the drain.[11] The presence of iodine may require specific waste streams; consult your institution's Environmental Health & Safety (EHS) office.[12] |
| Contaminated Solvents/Solutions | Collect in a dedicated, sealed, and properly labeled hazardous waste container. Iodinated waste may be neutralized with a reducing agent like sodium thiosulfate to convert elemental iodine to less hazardous iodide before collection, if permitted by your EHS protocol.[13][14] |
| Disposable PPE (Gloves, Gowns) | Considered "trace" hazardous waste. Dispose of in a designated, sealed container clearly labeled for hazardous solid waste.[6] |
| Reusable PPE (Goggles, Face Shield) | Thoroughly clean with soap and water after each use. |
| Glassware and Equipment | Rinse with a suitable solvent (in the fume hood) to remove residue. Collect the rinsate as hazardous waste. Then, wash thoroughly with soap and water. |
References
-
Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Connor, T. H. Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]
-
Methyl pyrazine-2-carboxylate - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2004, May). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]
-
Collect and Recycle. Iodine Disposal For Businesses. Retrieved from [Link]
-
Reddit. (2021, June 4). How to store / dispose of Iodine crystals? r/chemhelp. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. hsa.ie [hsa.ie]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


